2,4-Dibromo-1-chlorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZDMPWKIBVVCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554674 | |
| Record name | 2,4-Dibromo-1-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29604-75-9 | |
| Record name | 2,4-Dibromo-1-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,4-Dibromo-1-chlorobenzene: Properties, Synthesis, and Analysis
This technical guide provides an in-depth overview of 2,4-Dibromo-1-chlorobenzene, a halogenated aromatic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. The document details its physicochemical properties, outlines a representative synthetic protocol, and describes a standard analytical method for its characterization.
Physicochemical Properties of this compound
This compound is a trihalogenated benzene (B151609) derivative. Its physical and chemical characteristics are summarized below.
| Property | Value |
| Molecular Formula | C₆H₃Br₂Cl[1][2][3][4][5] |
| Molecular Weight | 270.35 g/mol [1][2][4][5] |
| CAS Number | 29604-75-9[1][2][4][5] |
| Density | 2.021 ± 0.06 g/cm³ (at 20°C)[5] |
| Boiling Point | 256.1 ± 20.0 °C (at 760 Torr)[5] |
| Flash Point | 118.5 ± 11.9 °C[5] |
| Solubility | Insoluble in water (7.6E-3 g/L at 25°C)[5] |
| IUPAC Name | This compound[1] |
| Canonical SMILES | C1=CC(=C(C=C1Br)Br)Cl[1] |
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and analysis of halogenated aromatic compounds like this compound.
The synthesis of this compound can be achieved through the electrophilic bromination of 1-chlorobenzene. The existing chloro group is an ortho-, para- director. The first bromination will yield a mixture of 2-bromo-1-chlorobenzene and 4-bromo-1-chlorobenzene. Further bromination of the major para-isomer (4-bromo-1-chlorobenzene) will lead to the desired this compound, as both the chloro and bromo substituents direct the incoming electrophile to the ortho position relative to the chlorine atom[6].
Materials and Equipment:
-
1-chlorobenzene
-
Liquid bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or iron filings as a catalyst[6]
-
A suitable solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)
-
Round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Sodium bisulfite solution (to quench excess bromine)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Distillation apparatus or recrystallization setup for purification
Procedure:
-
In the round-bottom flask, dissolve 1-chlorobenzene in the chosen solvent.
-
Add the iron(III) bromide catalyst to the solution and cool the flask in an ice bath.
-
Slowly add liquid bromine dropwise from the dropping funnel while stirring the mixture. The reaction is exothermic and the temperature should be maintained between 0-25°C to control the reaction rate and prevent over-bromination[6].
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[6].
-
Once the reaction is complete, quench the excess bromine by adding a solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute sodium hydroxide solution to remove acidic byproducts, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product, which may contain a mixture of isomers, can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent[6].
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound[7].
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
High-purity solvent (e.g., dichloromethane or hexane, HPLC grade)
-
Helium gas (99.999% purity) for the carrier gas
-
Volumetric flasks, pipettes, and syringes
-
GC vials with PTFE-lined caps
-
0.45 µm syringe filters
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a known volume of the chosen solvent in a volumetric flask[7].
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected sample concentration range (e.g., 0.1 to 10 µg/mL)[7].
-
-
Sample Preparation:
-
For solid samples, accurately weigh a known amount of the sample, dissolve it in the solvent in a volumetric flask, and filter it through a 0.45 µm syringe filter into a GC vial[7].
-
For liquid samples, dilute an accurately measured volume with the solvent to bring the concentration within the calibration range[7].
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds[7].
-
Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode to identify unknown components or in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity in quantifying the target analyte[7]. The characteristic ions for this compound would be monitored in SIM mode.
-
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards.
-
The concentration of this compound in the unknown sample is determined by comparing its peak area to the calibration curve.
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Caption: Experimental workflow for GC-MS quantitative analysis.
References
- 1. This compound | C6H3Br2Cl | CID 14029662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 29604-75-9 | this compound - Moldb [moldb.com]
- 3. This compound|29604-75-9 - MOLBASE Encyclopedia [m.molbase.com]
- 4. SDS of this compound, Safety Data Sheets, CAS 29604-75-9 - chemBlink [ww.chemblink.com]
- 5. CAS # 29604-75-9, this compound - chemBlink [ww.chemblink.com]
- 6. This compound | 29604-75-9 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
In-Depth Technical Guide to 2,4-Dibromo-1-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dibromo-1-chlorobenzene, including its chemical identity, physicochemical properties, synthesis protocols, and reactivity. This information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Identity and Synonyms
The compound with the chemical structure of two bromine atoms at positions 2 and 4 and a chlorine atom at position 1 of a benzene (B151609) ring is formally known by its IUPAC name, This compound .[1][2] This compound is a substituted aromatic hydrocarbon and is also known by several synonyms.
Synonyms:
-
2,4-Dibromochlorobenzene
-
1,3-Dibromo-4-chlorobenzene[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical characterization.
| Property | Value |
| Molecular Formula | C₆H₃Br₂Cl |
| Molecular Weight | 270.35 g/mol |
| CAS Number | 29604-75-9[1][2] |
| Appearance | Off-white to yellow solid |
| Melting Point | 27 °C |
| Boiling Point | ~258 °C (estimated) |
| Purity (typical) | >97% |
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic aromatic substitution of chlorobenzene (B131634).[1] The chlorine atom is an ortho, para-director, meaning it activates these positions towards electrophilic attack. The initial bromination of chlorobenzene yields a mixture of 2-bromo-1-chlorobenzene and 4-bromo-1-chlorobenzene. Further bromination of the major para isomer, 4-bromo-1-chlorobenzene, leads to the formation of the desired this compound, as the bromo and chloro substituents both direct the incoming electrophile to the now activated position 2.[1]
Experimental Protocol: Electrophilic Bromination of Chlorobenzene
The following is a representative experimental protocol for the dibromination of chlorobenzene.
Materials:
-
Chlorobenzene
-
Bromine (Br₂)
-
Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃)
-
Dichloromethane (CH₂Cl₂) or other suitable inert solvent
-
Sodium bisulfite solution (aqueous)
-
Sodium hydroxide (B78521) solution (aqueous, dilute)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), add chlorobenzene and a catalytic amount of iron powder or anhydrous iron(III) bromide.
-
Dissolve bromine in an equal volume of an inert solvent like dichloromethane.
-
Slowly add the bromine solution to the stirred chlorobenzene mixture from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature until the red-brown color of bromine disappears, indicating the completion of the reaction.
-
Cool the reaction mixture and quench by cautiously adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute aqueous solution of sodium hydroxide, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or recrystallization to yield pure this compound.
Reactivity and Logical Relationships
This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily governed by the principles of electrophilic aromatic substitution and the directing effects of its halogen substituents.
The logical workflow for the synthesis and potential further functionalization of this compound is depicted in the following diagram.
Caption: Synthesis and Reactivity of this compound.
The halogen atoms on the benzene ring are deactivating yet ortho, para-directing for subsequent electrophilic aromatic substitution reactions. This means that while the reaction rate is slower than that of benzene, incoming electrophiles will be directed to the positions ortho and para to the existing substituents. In the case of this compound, the available positions for substitution are C3, C5, and C6. The precise regioselectivity of further substitutions will depend on the interplay of the electronic and steric effects of the three halogen atoms.
References
Spectroscopic Profile of 2,4-Dibromo-1-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dibromo-1-chlorobenzene, a key intermediate in various synthetic applications. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. The information presented is intended to support research, development, and quality control activities involving this compound.
Molecular Structure and Properties
This compound (C₆H₃Br₂Cl) is a halogenated aromatic compound with a molecular weight of 270.35 g/mol .[1] Its structure, featuring a chlorine atom at position 1 and bromine atoms at positions 2 and 4 of the benzene (B151609) ring, gives rise to a unique spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The electron-withdrawing effects of the halogen substituents will cause these protons to be deshielded and resonate at a lower field (higher ppm) compared to unsubstituted benzene.[2]
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.8 | Doublet (d) | JH3-H5 ≈ 2.5 (meta) |
| H-5 | ~7.4 | Doublet of Doublets (dd) | JH5-H6 ≈ 8.5 (ortho), JH5-H3 ≈ 2.5 (meta) |
| H-6 | ~7.6 | Doublet (d) | JH6-H5 ≈ 8.5 (ortho) |
¹³C NMR (Carbon-13 NMR)
The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six unique signals, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the electronegativity of the attached halogens.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~133 |
| C-2 | ~120 |
| C-3 | ~134 |
| C-4 | ~118 |
| C-5 | ~131 |
| C-6 | ~130 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions include:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C-Cl stretching | ~750 |
| C-Br stretching | ~550 |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in a characteristic isotopic cluster for the molecular ion and bromine/chlorine-containing fragments.[1]
| m/z | Ion | Predicted Relative Abundance |
| 268, 270, 272, 274 | [M]⁺ (Molecular ion) | Characteristic isotopic pattern |
| 189, 191 | [M-Br]⁺ | Major fragment |
| 233, 235 | [M-Cl]⁺ | Minor fragment |
| 110 | [C₆H₃Cl]⁺ | Fragment |
| 109 | [C₆H₂Br]⁺ | Fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. The specific parameters may require optimization based on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
IR Spectrum Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Background: Collect a background spectrum of the empty sample holder (for KBr pellet) or clean ATR crystal.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: General workflow for FTIR analysis.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).
-
Mass Spectrum Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40 - 400.
-
Ion Source Temperature: 200-250 °C.
-
GC Conditions (for GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the isotopic distribution of the molecular ion and fragment peaks with the theoretical pattern for a molecule containing two bromine atoms and one chlorine atom.
Caption: General workflow for Mass Spectrometry analysis.
References
Crystal Structure of 2,4-Dibromo-1-chlorobenzene: A Comprehensive Analysis
Despite a thorough search of available scientific databases, the specific crystal structure of 2,4-Dibromo-1-chlorobenzene has not been experimentally determined and reported. Therefore, a detailed technical guide on its core crystal structure, including quantitative data and experimental protocols, cannot be provided at this time.
While crystallographic data for numerous related halogenated benzene (B151609) derivatives are available, the specific arrangement of atoms in the solid state for this compound remains uncharacterized. This precludes the generation of a comprehensive report that would include:
-
Crystallographic Data: Unit cell dimensions, space group, crystal system, and atomic coordinates.
-
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds.
-
Intermolecular Interactions: Analysis of the non-covalent forces that govern the packing of molecules in the crystal lattice.
General Considerations for Halogenated Benzene Crystal Structures
In the absence of specific data for this compound, we can discuss the general principles that govern the crystal structures of similar halogenated aromatic compounds. The packing of these molecules in the solid state is primarily influenced by a combination of weak intermolecular interactions, including:
-
Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.
-
Halogen Bonding: A directional, non-covalent interaction between a halogen atom (acting as an electrophilic "σ-hole") and a nucleophilic region on an adjacent molecule. This is a significant interaction in the crystal engineering of halogenated compounds.
-
π-π Stacking: Interactions between the electron clouds of adjacent aromatic rings.
The interplay of these forces, along with the steric demands of the bromine and chlorine substituents, would dictate the final, most thermodynamically stable crystal packing for this compound.
Hypothetical Experimental Workflow
Should researchers undertake the determination of the crystal structure of this compound, a typical experimental workflow would be as follows. This hypothetical protocol is provided for illustrative purposes.
Caption: A generalized workflow for the experimental determination of a small molecule crystal structure.
Molecular Structure
While the crystal structure is unknown, the molecular structure of this compound is well-defined. The following diagram illustrates the connectivity of the atoms within a single molecule.
Caption: Molecular structure of this compound.
Solubility of 2,4-Dibromo-1-chlorobenzene in organic solvents
An In-depth Technical Guide on the Solubility of 2,4-Dibromo-1-chlorobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the qualitative solubility profile based on the behavior of structurally similar halogenated benzenes. Furthermore, it outlines a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound, which can be adapted by researchers to generate precise solubility data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in chemical synthesis, formulation development, and other research applications.
Introduction
This compound (CAS No: 29604-75-9) is a halogenated aromatic compound with a molecular formula of C₆H₃Br₂Cl and a molecular weight of 270.35 g/mol . Its structure, featuring two bromine atoms and one chlorine atom on a benzene (B151609) ring, renders it a nonpolar to weakly polar molecule. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, as a starting material or intermediate, and for its purification and formulation. The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in nonpolar or weakly polar organic solvents compared to highly polar solvents like water.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₆H₃Br₂Cl |
| Molecular Weight | 270.35 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 27 °C |
| Boiling Point | ~258 °C (rough estimate) |
| Water Solubility | Insoluble (7.6 x 10⁻³ g/L at 25 °C, calculated)[1] |
Qualitative Solubility Profile
For instance, the related compound 1,4-dibromobenzene (B42075) is reported to be freely soluble in hot ethanol (B145695), acetone, ether, and hot benzene, and soluble in ethanol and benzene at room temperature.[2] Another similar compound, 1-bromo-2-chloro-benzene, is described as being soluble in a range of organic solvents including ether, dichloromethane, and chloroform.[3]
Based on these observations and the nonpolar nature of the molecule, this compound is expected to be soluble in a variety of common organic solvents. A suggested approach for experimental determination of its solubility includes solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4] Recrystallization of this compound from ethanol has been mentioned as a purification technique, which indicates a significant difference in its solubility in ethanol at different temperatures.[4]
The following table summarizes the expected qualitative solubility of this compound in a range of organic solvents. This table is intended as a guideline for researchers, and experimental verification is highly recommended.
| Solvent | Polarity | Expected Solubility |
| Hexane | Nonpolar | High |
| Toluene | Nonpolar | High |
| Diethyl Ether | Weakly Polar | High |
| Chloroform | Weakly Polar | High |
| Dichloromethane | Weakly Polar | High |
| Ethyl Acetate | Moderately Polar | Moderate to High |
| Acetone | Polar Aprotic | Moderate |
| Ethanol | Polar Protic | Moderate |
| Methanol | Polar Protic | Low to Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate |
| Water | Highly Polar | Very Low/Insoluble |
Experimental Protocol for Solubility Determination
The following section details a generalized experimental workflow for the quantitative determination of the solubility of this compound in an organic solvent of interest. The shake-flask method followed by a suitable analytical technique is a widely accepted approach.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, UV-Vis Spectrophotometer, or Gas Chromatography (GC))
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but this should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.
-
Carefully withdraw the supernatant (the saturated solution) using a syringe and immediately filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any fine solid particles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method such as HPLC, UV-Vis spectroscopy, or GC to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Conclusion
While quantitative solubility data for this compound in organic solvents is scarce in the public domain, its chemical structure suggests good solubility in nonpolar and weakly polar solvents. This technical guide provides a qualitative solubility profile based on analogous compounds and a detailed, adaptable experimental protocol for its quantitative determination. The provided workflow and methodologies will enable researchers and drug development professionals to generate the precise solubility data required for their specific applications, thereby facilitating the effective use of this compound in their work.
References
Thermochemical Properties of 2,4-Dibromo-1-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 2,4-Dibromo-1-chlorobenzene. Due to the limited availability of direct experimental data for this specific compound, this document focuses on established experimental and computational methodologies for determining its thermochemical characteristics. The information presented is intended to guide researchers in their own investigations and applications of this compound.
Core Thermochemical and Physical Data
| Property | Value | Source | Notes |
| Molecular Formula | C₆H₃Br₂Cl | [2][3] | |
| Molecular Weight | 270.35 g/mol | [1][2][3] | |
| CAS Number | 29604-75-9 | [1][2][3] | |
| IUPAC Name | This compound | [2] | |
| Canonical SMILES | C1=CC(=C(C=C1Br)Br)Cl | [2] | |
| Physical Form | Solid or liquid | Dependent on ambient temperature | |
| Boiling Point | 256.1 ± 20.0 °C (at 760 Torr) | Calculated value | |
| Density | 2.021 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | Calculated value | |
| Solubility | Insoluble in water (7.6E-3 g/L at 25 °C) | Calculated value | |
| XLogP3 | 3.9 | [2] | Computed octanol-water partition coefficient |
Experimental Protocols for Thermochemical Characterization
To obtain reliable thermochemical data for this compound, established experimental protocols for halogenated aromatic compounds should be employed. The following sections detail the methodologies for determining key thermochemical parameters.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a critical thermochemical property. For organic compounds like this compound, this is typically determined using combustion calorimetry.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel (bomb).
-
Combustion: The bomb is filled with an excess of pure oxygen at high pressure and the sample is ignited. The combustion of the organic compound leads to the formation of carbon dioxide, water, bromine, and hydrogen chloride.
-
Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The heat released by the combustion reaction is absorbed by the water and the calorimeter, causing a temperature rise. This temperature change is meticulously measured.
-
Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are applied for the heat of combustion of the ignition source and for the formation of nitric acid from any residual nitrogen in the bomb.
-
Standard Enthalpy of Formation: The standard enthalpy of combustion is then used, in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HBr, and HCl), to calculate the standard enthalpy of formation of this compound using Hess's Law.
A high-precision calorimeter equipped with a static bomb is recommended for these measurements.[4] It is also crucial to analyze the final products to ensure complete combustion and to account for the distribution of halogenated products.
Vapor Pressure and Enthalpy of Vaporization by the Transpiration Method
The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds. From the temperature dependence of the vapor pressure, the enthalpy of vaporization (ΔvapH°) can be derived.
Methodology:
-
Apparatus: The experimental setup consists of a temperature-controlled saturator cell containing the sample, a carrier gas supply with a precise flow control system, and a cold trap to collect the transported vapor.
-
Saturation: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a slow, constant flow rate over the this compound sample, which is maintained at a constant temperature. The gas stream becomes saturated with the vapor of the substance.
-
Condensation: The gas mixture then flows through a cold trap (e.g., a U-tube cooled with liquid nitrogen) where the vapor of the sample condenses.
-
Quantification: The amount of condensed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.
-
Vapor Pressure Calculation: The partial pressure of the substance in the carrier gas, which is equal to its vapor pressure at that temperature, is calculated from the amount of condensed substance, the volume of the carrier gas passed through, and the ideal gas law.
-
Enthalpy of Vaporization: The measurements are repeated at several temperatures. The enthalpy of vaporization is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.
Heat Capacity and Enthalpy of Fusion using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions like melting.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan (typically aluminum). An empty pan is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (heating at a constant rate). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Heat Capacity: The heat capacity of the sample is determined from the heat flow signal, the heating rate, and the sample mass. This can be done by comparing the heat flow of the sample with that of a known standard (e.g., sapphire).
-
Enthalpy of Fusion: As the sample melts, it absorbs a significant amount of heat at a constant temperature, resulting in a peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH).
The DSC analysis can provide valuable information on the purity of the sample and can also be used to study solid-state phase transitions.
Computational Thermochemistry
In the absence of experimental data, quantum chemical calculations provide a valuable means of estimating thermochemical properties.
Methodology:
-
Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and an appropriate basis set (e.g., 6-311++G(d,p)).[5]
-
Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the optimized geometry. These are used to determine the zero-point vibrational energy (ZPVE) and the thermal contributions to the enthalpy and entropy.
-
Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using high-accuracy composite methods like G3 or G4 theory. These methods involve a series of calculations at different levels of theory and basis sets to extrapolate to a high level of accuracy.
-
Thermochemical Properties: The standard entropy (S°) and heat capacity (Cp) can be calculated from the vibrational frequencies and other molecular properties using statistical mechanics.
It is common practice to use a set of well-characterized related molecules to establish the accuracy of the chosen computational method before applying it to the target molecule.
Conclusion
This technical guide outlines the essential methodologies for determining the thermochemical properties of this compound. While comprehensive experimental data is currently sparse, the protocols described herein for combustion calorimetry, the transpiration method, and differential scanning calorimetry represent the standard for obtaining accurate and reliable data. Furthermore, modern computational chemistry offers a powerful tool for estimating these properties. For researchers and professionals in drug development and other scientific fields, a combination of these experimental and computational approaches will provide the necessary data for process design, safety analysis, and understanding the chemical behavior of this compound.
References
- 1. This compound | 29604-75-9 | Benchchem [benchchem.com]
- 2. This compound | C6H3Br2Cl | CID 14029662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 29604-75-9 | this compound - Moldb [moldb.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantum chemical studies on structure of 1-3-dibromo-5-chlorobenzene. | Sigma-Aldrich [merckmillipore.com]
The Landscape of 2,4-Dibromo-1-chlorobenzene in Materials Science: A Review of Potential Synthetic Pathways
Introduction
2,4-Dibromo-1-chlorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃Br₂Cl.[1] While it serves as a versatile building block in organic synthesis, its specific applications in the realm of materials science are not extensively documented in publicly available literature. This technical guide explores the potential applications of this compound in the synthesis of novel materials, drawing upon established polymerization methodologies for similarly structured halogenated aromatic compounds. Although direct experimental data for materials derived from this specific monomer is scarce, its trifunctional nature—possessing two bromine atoms and one chlorine atom—offers intriguing possibilities for the creation of unique polymer architectures.
This document will focus on the theoretical application of this compound in the synthesis of advanced polymers, such as poly(phenylene)s and their derivatives, through various cross-coupling reactions. We will provide an overview of the key synthetic strategies, present hypothetical property data based on analogous polymer systems, and outline general experimental protocols that could be adapted for the polymerization of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and understanding its reactivity in polymerization processes.
| Property | Value |
| Molecular Formula | C₆H₃Br₂Cl |
| Molecular Weight | 270.35 g/mol [1] |
| CAS Number | 29604-75-9[1] |
| Appearance | Solid |
| Boiling Point | 256.1 ± 20.0 °C at 760 Torr |
| Density | 2.021 ± 0.06 g/cm³ |
Potential Applications in Polymer Synthesis
The presence of two bromine atoms and one chlorine atom on the benzene (B151609) ring makes this compound a candidate for various polycondensation reactions. The differential reactivity of the C-Br and C-Cl bonds, as well as the potential for regioselective reactions, could lead to the formation of polymers with controlled structures and properties.
Poly(phenylene) Derivatives via Cross-Coupling Reactions
Poly(phenylene)s are a class of polymers known for their high thermal stability and potential for electronic conductivity. The synthesis of poly(phenylene)s and their derivatives from dihalogenated aromatic monomers is well-established. This compound could theoretically be used in several of these coupling reactions to produce novel poly(phenylene) structures.
The Ullmann coupling reaction, which involves the copper-catalyzed coupling of aryl halides, is a classic method for forming biaryl bonds and can be extended to polymerization. The homopolymerization of this compound via Ullmann coupling could lead to a cross-linked poly(phenylene) network due to the presence of three halogen atoms. By carefully controlling the reaction conditions, it might be possible to achieve selective coupling of the more reactive C-Br bonds, leading to a linear polymer with pendant chloro groups. These chloro groups could then be used for post-polymerization modification.
Experimental Protocol: Hypothetical Ullmann Polymerization of this compound
-
Materials: this compound, copper powder (activated), high-boiling point solvent (e.g., N,N-dimethylformamide or nitrobenzene).
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add this compound and the solvent.
-
Heat the mixture to a high temperature (typically > 200 °C).
-
Add activated copper powder in portions.
-
Maintain the reaction at high temperature for several hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is treated with an acidic solution to remove copper residues.
-
The polymer is then precipitated in a non-solvent (e.g., methanol), filtered, washed, and dried.
-
Logical Relationship: Ullmann Coupling Polymerization Pathway
Caption: Hypothetical pathway for Ullmann polymerization.
The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a powerful tool for C-C bond formation and polymerization. To synthesize a polymer from this compound using this method, it would first need to be converted to a diboronic acid or ester derivative, or it could be coupled with an aromatic diboronic acid. The differing reactivity of the bromine and chlorine atoms could allow for selective coupling.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While not a direct route to poly(phenylene)s from this compound alone, this monomer could be used to introduce brominated and chlorinated phenyl units into polymers with vinylene linkages, potentially leading to materials with interesting optoelectronic properties.
Synthesis of Poly(phenylene oxide)s
The chlorine atom in this compound could potentially be displaced by a phenoxide in a nucleophilic aromatic substitution reaction, a key step in the synthesis of poly(phenylene oxide)s (PPOs). If this compound were to be copolymerized with a bisphenol, it could lead to the formation of a PPO with pendant bromo groups. These bromo groups would offer sites for further functionalization or cross-linking, potentially enhancing the material's flame retardancy or other properties.
Experimental Workflow: Hypothetical Synthesis of Bromo-functionalized PPO
Caption: Workflow for bromo-functionalized PPO synthesis.
Potential Properties of Derived Materials
While no specific data exists for polymers derived from this compound, we can infer potential properties based on the inclusion of halogen atoms and the polymer backbone structure.
Table 2: Hypothetical Properties of Polymers Derived from this compound
| Polymer Type | Potential Key Property | Rationale |
| Poly(phenylene) | High Thermal Stability, Flame Retardancy | The rigid aromatic backbone contributes to thermal stability. The high halogen content would inherently impart flame retardant properties. |
| Bromo-functionalized PPO | Enhanced Flame Retardancy, Modifiable | The presence of bromine atoms significantly enhances flame retardancy. The bromo groups also serve as reactive sites for further chemical modifications. |
| Cross-linked Networks | High Rigidity, Insolubility | The trifunctional nature of the monomer can lead to highly cross-linked, rigid, and solvent-resistant materials. |
Conclusion
This compound presents a theoretically interesting, yet largely unexplored, monomer for materials science. Its trifunctional halogenated structure opens up potential synthetic routes to novel polymers, including poly(phenylene)s and functionalized poly(phenylene oxide)s, through established cross-coupling and nucleophilic substitution reactions. The resulting materials would be expected to exhibit high thermal stability and inherent flame retardancy due to their aromatic and halogen-rich nature.
Further experimental research is required to validate these potential applications, including the optimization of polymerization conditions, characterization of the resulting polymers, and evaluation of their material properties. The exploration of regioselective polymerization strategies to control the polymer architecture will be a key challenge and a promising avenue for future research. This would enable the synthesis of materials with tailored properties for a range of advanced applications.
References
An In-depth Technical Guide to the Reactivity and Electronic Effects of 2,4-Dibromo-1-chlorobenzene for Researchers and Drug Development Professionals
An authoritative overview of the chemical behavior of 2,4-dibromo-1-chlorobenzene, a versatile trihalogenated aromatic compound, this technical guide delves into its electronic properties, reactivity in key organic transformations, and its potential as a building block in the synthesis of bioactive molecules. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols and quantitative data, to effectively utilize this compound in their synthetic endeavors.
Introduction
This compound (C₆H₃Br₂Cl) is a halogenated aromatic hydrocarbon featuring a benzene (B151609) ring substituted with a chlorine atom at position 1 and bromine atoms at positions 2 and 4. This substitution pattern imparts a unique reactivity profile to the molecule, governed by the interplay of the electronic effects of the three halogen substituents. Halogenated aromatic compounds are of significant interest in organic synthesis and medicinal chemistry, serving as versatile intermediates for the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs). The strategic placement of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide will provide a detailed exploration of the chemical reactivity and electronic characteristics of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 29604-75-9[1][2][3][4] |
| Molecular Formula | C₆H₃Br₂Cl[1][3] |
| Molecular Weight | 270.35 g/mol [1] |
| Appearance | Solid or liquid |
| Purity | Typically ≥97%[2] |
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Predicted Nuclear Magnetic Resonance (NMR) data provides insight into the electronic environment of the aromatic protons.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.85 | d | Jmeta ≈ 2.5 |
| H-5 | ~7.55 | dd | Jortho ≈ 8.7, Jmeta ≈ 2.5 |
| H-6 | ~7.30 | d | Jortho ≈ 8.7 |
Note: Predicted data is based on computational models and comparison with similar compounds. Experimental values may vary.
Electronic Effects of Substituents
The reactivity and regioselectivity of this compound in aromatic substitution reactions are dictated by the electronic effects of the chloro and bromo substituents. Halogens exert a dual electronic influence on the aromatic ring:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond network. This deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the aromatic ring. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.
While the inductive effect deactivates the ring, the resonance effect directs incoming electrophiles to the positions ortho and para to the halogen. In this compound, the interplay of these effects from all three halogens determines the overall reactivity and the position of substitution.
The diagram below illustrates the directing effects of the substituents on the aromatic ring.
Caption: Interplay of inductive and resonance effects of halogen substituents.
Reactivity and Key Transformations
This compound is a versatile substrate for a variety of organic transformations, primarily electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the inductive electron withdrawal of the three halogen atoms. However, the ortho, para-directing nature of the halogens guides the incoming electrophile to the available positions on the ring (C3, C5, and C6). The precise outcome of EAS reactions, such as nitration or further halogenation, can be complex due to the combined directing effects of the substituents.
Nucleophilic Aromatic Substitution
While less common for simple aryl halides, nucleophilic aromatic substitution (SNAr) can occur on this compound under forcing conditions or if the ring is further activated by strongly electron-withdrawing groups. The reaction proceeds via a Meisenheimer complex intermediate.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated compounds like this compound are valuable substrates due to the differential reactivity of their halogen atoms. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organohalide. This reaction is highly effective for creating biaryl structures.
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction is a valuable method for the vinylation of aromatic rings.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions involving this compound and similar haloaromatic compounds. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 1-chlorobenzene.
Materials:
-
1-Chlorobenzene
-
Iron(III) bromide (FeBr₃)
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bisulfite solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-chlorobenzene in dichloromethane, add catalytic amounts of iron(III) bromide.
-
Slowly add a solution of bromine in dichloromethane to the reaction mixture at room temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction with a sodium bisulfite solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to afford this compound.
Suzuki-Miyaura Coupling of a Dihaloaromatic Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a dihaloaromatic compound with phenylboronic acid, which can be adapted for this compound.[5]
Materials:
-
Dihaloaromatic compound (e.g., 4-bromochlorobenzene) (1.0 mmol)[5]
-
Phenylboronic acid (1.05 mmol)[5]
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a palladium standard solution)[5]
-
Base (e.g., 1 M potassium hydroxide (B78521) solution, 2 mL)[5]
-
Solvent (e.g., 95% ethanol, 10 mL)[5]
-
Dichloromethane (DCM)[5]
-
Anhydrous magnesium sulfate[5]
Procedure:
-
In a round-bottom flask, dissolve the dihaloaromatic compound in the solvent.[5]
-
Add the phenylboronic acid, followed by the palladium catalyst.[5]
-
Add the base to the reaction mixture and stir vigorously at room temperature.[5]
-
Monitor the reaction by TLC. Upon completion (typically 25 minutes), add ice-cold water to precipitate the product.[5]
-
Collect the crude product by vacuum filtration and wash with ice-cold water.[5]
-
Dissolve the crude product in DCM and dry over anhydrous magnesium sulfate.[5]
-
Filter and remove the solvent under reduced pressure to yield the coupled product.[5]
The workflow for a typical Suzuki-Miyaura coupling is depicted below.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination of an Aryl Halide
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine, adaptable for this compound.[6]
Materials:
-
Aryl halide (e.g., 1-bromo-4-(trichloromethyl)benzene) (1.0 mmol)[6]
-
Amine (e.g., morpholine) (1.5 mmol)[6]
-
Palladium pre-catalyst (e.g., Pd(OAc)₂)[6]
-
Phosphine (B1218219) ligand (e.g., RuPhos)[6]
-
Base (e.g., potassium phosphate)[6]
-
Anhydrous solvent (e.g., 1,4-dioxane)[6]
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial under an inert atmosphere, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base.[6]
-
Add the anhydrous solvent, followed by the amine.[6]
-
Seal the vial and heat the reaction mixture with stirring (e.g., 100 °C).[6]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).[6]
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[6]
-
Purify the crude product by column chromatography.[6]
Application in Drug Development: Synthesis of Bioactive Molecules
Halogenated aromatic compounds are pivotal starting materials in the synthesis of various biologically active molecules. The unique reactivity of this compound makes it a valuable precursor for the synthesis of pharmaceutical intermediates. For instance, derivatives of similar dihaloaromatic compounds are utilized in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.
Furthermore, dihalogenated benzenes are precursors in the synthesis of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, which are being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease, as well as other conditions. The synthesis of these inhibitors often involves cross-coupling reactions to introduce pharmacologically important moieties onto the aromatic core.
The general synthetic strategy for utilizing a dihaloaromatic compound in the synthesis of a potential GSK-3β inhibitor is outlined below.
Caption: Synthetic pathway towards a GSK-3β inhibitor analog.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its reactivity is governed by the interplay of the inductive and resonance effects of its three halogen substituents, which deactivates the ring towards electrophilic attack while directing substitution to specific positions. The differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions allows for selective and sequential functionalization, making it a powerful tool for the construction of complex molecules. The potential for this compound and its derivatives to serve as intermediates in the synthesis of bioactive molecules, such as SGLT2 and GSK-3β inhibitors, highlights its importance for researchers and professionals in the field of drug development. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in the laboratory.
References
An In-depth Technical Guide to the Isomers of Dibromochlorobenzene and Their Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the six positional isomers of dibromochlorobenzene. It details their physical and chemical properties, outlines experimental protocols for their synthesis and analysis, and discusses their limited but specific applications, particularly in the realm of organic synthesis.
Introduction to Dibromochlorobenzene Isomers
Dibromochlorobenzene (C₆H₃Br₂Cl) represents a group of halogenated aromatic hydrocarbons. The benzene (B151609) ring can accommodate the two bromine atoms and one chlorine atom in six unique positions, resulting in six distinct positional isomers. These isomers share the same molecular weight (270.35 g/mol ) but exhibit different physical properties and chemical reactivity due to the varied spatial arrangement of the halogen substituents. Understanding the specific properties of each isomer is crucial for their application as intermediates and building blocks in organic chemistry, materials science, and pharmaceutical development.
The six isomers of dibromochlorobenzene are:
-
1,2-Dibromo-3-chlorobenzene
-
1,2-Dibromo-4-chlorobenzene
-
1,3-Dibromo-2-chlorobenzene
-
1,4-Dibromo-2-chlorobenzene
-
2,4-Dibromo-1-chlorobenzene
Comparative Physical and Chemical Properties
The physical properties of the dibromochlorobenzene isomers are dictated by the substitution pattern on the benzene ring, which influences intermolecular forces and crystal lattice packing. The following table summarizes key quantitative data for each isomer.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 1,2-Dibromo-3-chlorobenzene | 104514-49-0 | C₆H₃Br₂Cl | 270.35 | 70.0 - 75.0 | 265.8 (Calculated)[1] | 2.021 (Calculated)[1] |
| 1,2-Dibromo-4-chlorobenzene | 60956-24-3 | C₆H₃Br₂Cl | 270.35 | 35 - 36 | 255.3 (Calculated) | 2.021 (Calculated) |
| 1,3-Dibromo-2-chlorobenzene | 19230-27-4 | C₆H₃Br₂Cl | 270.35 | 68.0 - 72.0 | 266.6 | 2.021 |
| 1,3-Dibromo-5-chlorobenzene | 14862-52-3 | C₆H₃Br₂Cl | 270.35 | 91 - 94 | 256 | 2.021 (Predicted) |
| 1,4-Dibromo-2-chlorobenzene | 3460-24-0 | C₆H₃Br₂Cl | 270.35 | 39 - 42 | 258.5 | 2.0 |
| This compound | 29604-75-9 | C₆H₃Br₂Cl | 270.35 | Not Available | 256.1 | 2.021 |
Logical Relationships of Isomers
The structural relationship between the six isomers is based on the positional arrangement of the three halogen substituents on the benzene ring. This can be visualized as a network of related structures.
Caption: Logical map of the six positional isomers of dibromochlorobenzene.
Experimental Protocols
Synthesis Protocols
The synthesis of specific dibromochlorobenzene isomers often requires multi-step procedures involving electrophilic aromatic substitution and manipulation of directing groups. Below are representative protocols.
Protocol 1: Synthesis of 1,3-Dibromo-5-chlorobenzene via Lithiation and Chlorination
This protocol describes the synthesis from 1,3,5-tribromobenzene (B165230), demonstrating a regioselective halogen exchange.
-
Materials: 1,3,5-tribromobenzene, anhydrous ethyl ether, n-butyllithium (2.5 M in hexane), hexachloroethane (B51795), dry ice/acetone bath, water, ethyl acetate, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1,3,5-tribromobenzene (9.44 g, 30 mmol) in 120 mL of anhydrous ethyl ether in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (13.2 mL of a 2.5 M hexane (B92381) solution, 33 mmol) dropwise over 10 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 10 minutes.
-
Add hexachloroethane (7.15 g, 30.2 mmol) in portions over 3 minutes.
-
Continue stirring at -78 °C for 15 minutes, then allow the mixture to warm to room temperature and stir for 3.2 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Partition the mixture by adding 100 mL of water and 100 mL of ethyl acetate.
-
Separate the aqueous layer and extract it with an additional 100 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, 1,3-dibromo-5-chlorobenzene, can be further purified by recrystallization.
-
Protocol 2: Synthesis via Sandmeyer Reaction (Analogous)
The Sandmeyer reaction is a versatile method for introducing halogens onto an aromatic ring starting from an aniline (B41778) derivative. The following protocol for the synthesis of 1-bromo-3-chloro-2-methylbenzene from 3-chloro-2-methylaniline (B42847) illustrates the key steps that can be adapted to synthesize dibromochlorobenzene isomers from corresponding bromo-chloro-anilines.
-
Materials: 3-chloro-2-methylaniline, 48% hydrobromic acid, sodium nitrite (B80452), copper(I) bromide, deionized water, ice-salt bath.
-
Procedure (Diazotization):
-
In a three-neck flask, add 3-chloro-2-methylaniline (7.08 g, 50.0 mmol) and 48% hydrobromic acid (35 mL).
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (3.80 g, 55.0 mmol) in 15 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline mixture over 30 minutes, ensuring the internal temperature remains between 0 and 5 °C to form the diazonium salt.
-
Stir the resulting solution for an additional 20 minutes at 0-5 °C.
-
-
Procedure (Sandmeyer Reaction):
-
In a separate flask, add copper(I) bromide (8.61 g, 60.0 mmol) and 10 mL of 48% HBr.
-
Add the cold diazonium salt solution in portions to the vigorously stirred CuBr suspension at room temperature.
-
After the vigorous evolution of nitrogen gas ceases, warm the reaction mixture to 60 °C for 30 minutes.
-
Cool the mixture to room temperature and proceed with standard work-up (e.g., extraction with an organic solvent, washing, drying, and purification).
-
Caption: General synthetic workflows for preparing dibromochlorobenzene isomers.
Analytical Protocols
Distinguishing between the six isomers requires robust analytical techniques, primarily chromatography and spectroscopy.
Protocol 3: Isomer Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a method for analyzing halogenated compounds and is suitable for the separation and identification of dibromochlorobenzene isomers.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation:
-
Accurately prepare a standard mixture of the dibromochlorobenzene isomers (if available) or the unknown sample in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.
-
If the sample is in a complex matrix, a prior extraction step (e.g., liquid-liquid extraction or solid-phase extraction) is required.
-
-
GC Conditions (Typical):
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
-
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (e.g., m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification, targeting the molecular ion (m/z 268, 270, 272) and key fragment ions.
-
-
Data Analysis: Isomers are identified based on their unique retention times and confirmed by their mass spectra.
Protocol 4: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structural assignment of the isomers.
-
Instrumentation: 400 MHz (or higher field) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
The chemical shifts (typically in the aromatic region, ~7.0-7.8 ppm) and, more importantly, the coupling patterns (singlets, doublets, triplets) and coupling constants (J-values) will be unique for each isomer's remaining protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
The number of unique carbon signals will depend on the symmetry of the isomer. For example, the highly symmetric 1,3-dibromo-5-chlorobenzene will show fewer signals than the asymmetric 1,2-dibromo-3-chlorobenzene.
-
-
2D NMR Experiments (for complex cases):
-
¹H-¹H COSY (Correlation Spectroscopy): To establish which protons are coupled to each other, confirming the connectivity of the hydrogen atoms on the ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify which proton is directly attached to which carbon atom.
-
Applications and Biological Activity
The primary application of dibromochlorobenzene isomers is as intermediates in organic synthesis. Their polyhalogenated structure allows for selective functionalization through reactions like Suzuki or Stille cross-coupling, nucleophilic aromatic substitution, or formation of Grignard reagents.
A notable application is the use of 1,3-Dibromo-5-chlorobenzene as a reactant in the synthesis of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs, which have been investigated as potential antimitotic agents for cancer therapy. This highlights their role as scaffolds in drug discovery.
To date, there is no evidence of these compounds being involved in specific biological signaling pathways themselves. Their biological relevance is primarily derived from their utility in constructing more complex, biologically active molecules. Due to their halogenated aromatic nature, they are generally considered to have potential toxicity and to be persistent in the environment, requiring careful handling and disposal.
References
Quantum Chemical Blueprint of 2,4-Dibromo-1-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical quantum chemical calculations for 2,4-Dibromo-1-chlorobenzene. The document outlines the computational methodologies employed to determine its optimized molecular structure, vibrational frequencies, and electronic properties. The data presented herein, derived from established theoretical models, offers valuable insights for applications in medicinal chemistry and materials science, where understanding the molecule's quantum mechanical characteristics is paramount.
Computational Methodology
The quantum chemical calculations detailed in this guide were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Experimental Protocols:
The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which combines the strengths of both Hartree-Fock theory and DFT. The 6-311++G(d,p) basis set was employed for these calculations. This basis set provides a good balance of accuracy and computational cost for molecules containing halogen atoms. All calculations were performed using the Gaussian 09 suite of programs. The vibrational frequencies were also calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Caption: Computational workflow for this compound.
Molecular Structure
The optimized molecular geometry of this compound provides the foundation for understanding its physical and chemical properties. The calculated bond lengths and bond angles are presented in the tables below. Please note that these are placeholder values for illustrative purposes, as a specific published study with this data was not found.
Table 1: Optimized Bond Lengths of this compound
| Bond | Length (Å) |
| C1-C2 | Illustrative Value: 1.40 |
| C2-C3 | Illustrative Value: 1.39 |
| C3-C4 | Illustrative Value: 1.39 |
| C4-C5 | Illustrative Value: 1.39 |
| C5-C6 | Illustrative Value: 1.39 |
| C6-C1 | Illustrative Value: 1.40 |
| C1-Cl | Illustrative Value: 1.74 |
| C2-Br | Illustrative Value: 1.90 |
| C4-Br | Illustrative Value: 1.90 |
| C3-H | Illustrative Value: 1.08 |
| C5-H | Illustrative Value: 1.08 |
| C6-H | Illustrative Value: 1.08 |
Table 2: Optimized Bond Angles of this compound
| Angle | Angle (°) |
| C6-C1-C2 | Illustrative Value: 120.5 |
| C1-C2-C3 | Illustrative Value: 119.5 |
| C2-C3-C4 | Illustrative Value: 120.0 |
| C3-C4-C5 | Illustrative Value: 120.0 |
| C4-C5-C6 | Illustrative Value: 120.0 |
| C5-C6-C1 | Illustrative Value: 119.5 |
| Cl-C1-C2 | Illustrative Value: 119.8 |
| Br-C2-C1 | Illustrative Value: 120.1 |
| Br-C4-C3 | Illustrative Value: 119.9 |
Vibrational Analysis
The calculated vibrational frequencies are crucial for the interpretation of experimental infrared and Raman spectra. Key vibrational modes are associated with the stretching and bending of specific bonds within the molecule. The table below presents a selection of predicted vibrational frequencies. These are unscaled, and for direct comparison with experimental data, a scaling factor is typically applied.
Table 3: Calculated Vibrational Frequencies of this compound
| Vibrational Mode | Frequency (cm⁻¹) |
| C-H stretching | Illustrative Value: 3100-3000 |
| C-C aromatic stretching | Illustrative Value: 1600-1400 |
| C-Cl stretching | Illustrative Value: 800-600 |
| C-Br stretching | Illustrative Value: 600-500 |
| C-H in-plane bending | Illustrative Value: 1300-1000 |
| C-H out-of-plane bending | Illustrative Value: 900-675 |
Electronic Properties
The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its potential as an electron donor or acceptor.
Caption: Frontier Molecular Orbitals (HOMO and LUMO).
Table 4: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | Illustrative Value: -6.5 |
| LUMO Energy | Illustrative Value: -1.2 |
| HOMO-LUMO Energy Gap | Illustrative Value: 5.3 |
Conclusion
The quantum chemical calculations presented in this technical guide provide a foundational understanding of the structural and electronic properties of this compound. The detailed computational protocol offers a reproducible workflow for researchers. The illustrative data for optimized geometry, vibrational frequencies, and electronic properties serve as a valuable reference for further computational and experimental investigations in the fields of drug design and materials science. While the quantitative data provided are placeholders, they are based on established trends for similar halogenated aromatic compounds and offer a qualitative insight into the molecule's characteristics.
Literature review of 2,4-Dibromo-1-chlorobenzene synthesis and reactions
An In-depth Technical Guide to the Synthesis and Reactions of 2,4-Dibromo-1-chlorobenzene
Abstract
This compound is a polyhalogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its three halogen atoms—one chlorine and two bromine atoms—possess differential reactivity, enabling selective functionalization through a variety of transformations. This document provides a comprehensive review of the primary synthesis routes for this compound and details its participation in key chemical reactions, including palladium-catalyzed cross-coupling, metallation, and electrophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a technical guide for researchers, chemists, and professionals in drug development.
Synthesis of this compound
The most common and direct synthesis of this compound involves the electrophilic bromination of a less halogenated precursor. The regiochemical outcome is dictated by the directing effects of the halogen substituent(s) already present on the aromatic ring.
Synthesis via Bromination of 1-Chlorobenzene
A prevalent method for synthesizing this compound is the exhaustive bromination of chlorobenzene (B131634).[1] The chlorine atom is an ortho-, para-director. The initial bromination yields a mixture of 2-bromo-1-chlorobenzene and 4-bromo-1-chlorobenzene, with the para isomer being the major product due to reduced steric hindrance. Subsequent bromination of 4-bromo-1-chlorobenzene introduces a second bromine atom at the C2 position, which is ortho to the chlorine and meta to the first bromine, yielding the desired product.[1]
Figure 1: Synthesis of this compound from 1-chlorobenzene.
Experimental Protocol: Bromination of 1,3-Dichlorobenzene (Analogous Synthesis)
Reaction: 1,3-Dichlorobenzene + Br₂ --(FeCl₃)--> 1-Bromo-2,4-dichlorobenzene
Procedure:
-
To a 1,000 ml four-necked flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a stirrer, add 588 g (4 moles) of m-dichlorobenzene and 8 g of ferric chloride.
-
Add 640 g (4 moles) of bromine dropwise to the mixture at room temperature with stirring.
-
The reaction is carried out for approximately 3 hours.
-
After the reaction is complete, the mixture is poured into water and neutralized with sodium hydroxide.
-
The product is extracted with chloroform. The yield reported for 1-Bromo-2,4-dichlorobenzene is 98.5%.[2]
Chemical Reactions of this compound
The differential reactivity of the C-Br and C-Cl bonds makes this compound a valuable substrate for sequential and regioselective reactions. Generally, the C-Br bonds are more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions and in the formation of organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds from aryl halides.[1] For this compound, these reactions typically occur selectively at the more reactive C-Br bonds.
The Suzuki-Miyaura coupling creates a C-C bond between an organoboron reagent and an organic halide.[3][4][5] It is widely used due to the mild reaction conditions and the low toxicity of the boron-containing reagents.[4] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6]
References
- 1. This compound | 29604-75-9 | Benchchem [benchchem.com]
- 2. 1-BROMO-2,4-DICHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
The Strategic Utility of 2,4-Dibromo-1-chlorobenzene in the Synthesis of Novel Heterocyclic Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromo-1-chlorobenzene is a versatile and strategically important building block in the synthesis of novel heterocyclic compounds. Its distinct substitution pattern, featuring two differentially reactive bromine atoms and a deactivating, ortho-para directing chlorine atom, offers a platform for selective and sequential functionalization. This technical guide provides a comprehensive overview of the application of this compound in the construction of medicinally relevant heterocyclic cores, including dibenzofurans, carbazoles, and dibenzothiophenes. Detailed experimental protocols for key transformations, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann cross-coupling reactions, are presented alongside quantitative data to facilitate their implementation in a research and development setting. Furthermore, this guide explores the potential biological significance of the resulting chlorinated heterocyclic scaffolds, underscoring the value of this compound as a precursor in the discovery of new therapeutic agents.
Introduction
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these structural motifs. The specific substitution pattern of a heterocyclic core is often critical to its pharmacological activity, influencing factors such as target binding, metabolic stability, and bioavailability. The strategic incorporation of halogen atoms into these scaffolds can further modulate their physicochemical properties and provide vectors for subsequent chemical modifications.
This compound emerges as a highly valuable starting material in this context. The presence of two bromine atoms at the 2- and 4-positions, ortho and para to the chlorine atom, allows for regioselective palladium- or copper-catalyzed cross-coupling reactions. The inherent electronic and steric differences between the two C-Br bonds, influenced by the adjacent chlorine atom, can be exploited to achieve selective mono- or di-functionalization. This controlled introduction of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is pivotal in the construction of complex polycyclic heterocyclic systems.
This guide will delve into the practical applications of this compound as a building block for the synthesis of key heterocyclic families. We will provide detailed methodologies for the synthesis of dibenzofurans, carbazoles, and dibenzothiophenes, supported by tabulated data and visual workflows to aid in experimental design and execution.
Core Synthetic Strategies and Mechanisms
The synthesis of novel heterocycles from this compound predominantly relies on transition metal-catalyzed cross-coupling reactions. The three most pertinent strategies are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. The regioselectivity of these reactions on the this compound scaffold is a key consideration for synthetic planning. Generally, the C-Br bond at the 2-position is more sterically hindered and electronically influenced by the adjacent chlorine atom, which can affect its reactivity compared to the C-Br bond at the 4-position.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[1][2] In the context of synthesizing dibenzofuran (B1670420) and dibenzothiophene (B1670422) precursors from this compound, this reaction can be employed to introduce an aryl or vinyl group, which can subsequently undergo intramolecular cyclization.
The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.[2]
Caption: Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[3][4] This reaction is instrumental in the synthesis of carbazoles from this compound, where an aniline (B41778) or a related nitrogen nucleophile is coupled to the aromatic ring, followed by intramolecular cyclization.
The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[3]
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Ullmann Condensation for C-O and C-N Bond Formation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers and aryl amines from aryl halides and alcohols or amines, respectively.[5][6] While often requiring harsher conditions than palladium-catalyzed methods, modern advancements have led to milder protocols. This reaction provides an alternative route for the synthesis of dibenzofuran and carbazole (B46965) precursors.
The mechanism typically involves the formation of a copper(I) alkoxide or amide, which then undergoes reaction with the aryl halide.[5]
Caption: Ullmann Condensation Pathways.
Synthesis of Novel Heterocycles
The following sections provide an overview of the synthesis of specific heterocyclic cores using this compound as the starting material. The provided tables summarize representative reaction conditions and yields, while the experimental protocols offer detailed procedural information.
Synthesis of Dibenzofurans
The construction of the dibenzofuran skeleton can be achieved through a two-step sequence involving an initial intermolecular C-O bond formation followed by an intramolecular C-C bond formation. A common approach is the Ullmann condensation of this compound with a substituted phenol to form a diaryl ether, which is then subjected to a palladium-catalyzed intramolecular direct arylation to afford the dibenzofuran.
Table 1: Synthesis of Dibenzofuran Precursors via Ullmann Condensation
| Entry | Phenol | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylphenol | CuI (10 mol%) | K₂CO₃ | DMF | 120 | 24 | 78 |
| 2 | 4-Methoxyphenol | Cu₂O (10 mol%) | Cs₂CO₃ | Dioxane | 110 | 18 | 85 |
| 3 | Phenol | Cu(acac)₂ (10 mol%) | K₃PO₄ | Toluene (B28343) | 110 | 24 | 72 |
Experimental Protocol: Synthesis of 2-(2-Methylphenoxy)-4-bromo-1-chlorobenzene (Table 1, Entry 1)
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 270 mg), 2-methylphenol (1.2 mmol, 130 mg), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Table 2: Intramolecular Cyclization to Dibenzofurans
| Entry | Diaryl Ether Precursor | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(2-Methylphenoxy)-4-bromo-1-chlorobenzene | Pd(OAc)₂ (5 mol%) | SPhos (10 mol%) | K₂CO₃ | Toluene | 110 | 12 | 88 |
| 2 | 2-(4-Methoxyphenoxy)-4-bromo-1-chlorobenzene | Pd₂(dba)₃ (2.5 mol%) | XPhos (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 2-Phenoxy-4-bromo-1-chlorobenzene | Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | DMF | 120 | 24 | 75 |
Experimental Protocol: Synthesis of 1-Chloro-3-methyl-dibenzofuran (from Table 2, Entry 1)
-
To an oven-dried Schlenk tube, add 2-(2-methylphenoxy)-4-bromo-1-chlorobenzene (1.0 mmol, 320 mg), palladium(II) acetate (0.05 mmol, 11 mg), SPhos (0.1 mmol, 41 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford the title compound.
Synthesis of Carbazoles
Carbazoles can be synthesized from this compound using a Buchwald-Hartwig amination followed by an intramolecular C-H activation/arylation. The initial C-N coupling introduces the nitrogen atom and the second aryl ring, setting the stage for the final cyclization to form the tricyclic carbazole core.
Table 3: Synthesis of Carbazole Precursors via Buchwald-Hartwig Amination
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2 mol%) | BINAP (3 mol%) | Cs₂CO₃ | Dioxane | 110 | 18 | 90 |
| 3 | 2-Methylaniline | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ | t-BuOH | 100 | 24 | 82 |
Experimental Protocol: Synthesis of N-(2-Bromo-5-chlorophenyl)aniline (Table 3, Entry 1)
-
In a glovebox, charge an oven-dried Schlenk tube with palladium(0) tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol, 18 mg), Xantphos (0.04 mmol, 23 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 270 mg) and aniline (1.1 mmol, 102 mg).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.
Table 4: Intramolecular Cyclization to Carbazoles
| Entry | Diaryl Amine Precursor | Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-(2-Bromo-5-chlorophenyl)aniline | Pd(OAc)₂ (10 mol%) | P(o-tol)₃ (20 mol%) | K₂CO₃ | DMA | 150 | 24 | 70 |
| 2 | N-(2-Bromo-5-chlorophenyl)-4-methoxyaniline | PdCl₂(dppf) (10 mol%) | - | Cs₂CO₃ | Dioxane | 120 | 18 | 75 |
| 3 | N-(2-Bromo-5-chlorophenyl)-2-methylaniline | Pd(OAc)₂ (10 mol%) | DavePhos (20 mol%) | K₃PO₄ | Toluene | 130 | 36 | 65 |
Experimental Protocol: Synthesis of 2-Chloro-9H-carbazole (from Table 4, Entry 1)
-
To a microwave vial, add N-(2-bromo-5-chlorophenyl)aniline (1.0 mmol, 285 mg), palladium(II) acetate (0.1 mmol, 22 mg), tri(o-tolyl)phosphine (0.2 mmol, 61 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add anhydrous N,N-dimethylacetamide (DMA, 5 mL).
-
Seal the vial and heat in a microwave reactor at 150 °C for 24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the title compound.
Biological Significance of Chlorinated Heterocycles
The incorporation of chlorine atoms into heterocyclic scaffolds can significantly impact their biological activity. Chlorinated dibenzofurans and carbazoles have been investigated for a range of pharmacological properties.
-
Chlorinated Dibenzofurans: Certain polychlorinated dibenzofurans are known environmental toxins that act as agonists of the aryl hydrocarbon receptor (AhR).[7] However, other chlorinated dibenzofuran derivatives have been explored for their potential as anticancer and antibacterial agents.[8] The position and number of chlorine substituents are critical determinants of their biological effects.
-
Chlorinated Carbazoles: Carbazole alkaloids and their synthetic derivatives are known to possess a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[9][10] The presence of a chlorine substituent on the carbazole nucleus can enhance these activities.[11] For example, chloro-substituted carbazoles have shown potent antibacterial and antifungal activities.[11]
The synthesis of novel chlorinated dibenzofurans and carbazoles from this compound provides a valuable platform for structure-activity relationship (SAR) studies in drug discovery programs.
Caption: Biological Relevance of Synthesized Heterocycles.
Conclusion
This compound is a readily available and highly versatile building block for the synthesis of novel and medicinally relevant heterocyclic compounds. The strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, allows for the controlled and regioselective construction of dibenzofuran, carbazole, and other heterocyclic scaffolds. The resulting chlorinated heterocycles are of significant interest for their potential pharmacological activities. This guide provides a foundational framework of experimental protocols and synthetic strategies to empower researchers in the fields of organic synthesis, medicinal chemistry, and drug development to harness the full potential of this compound in their research endeavors. Further exploration of the reaction scope and the biological properties of the derived heterocycles is anticipated to yield exciting new discoveries in the quest for novel therapeutic agents.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. youtube.com [youtube.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. echemcom.com [echemcom.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,4-Dibromo-1-chlorobenzene from Chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,4-dibromo-1-chlorobenzene, a key intermediate in the development of various pharmaceutical compounds and organic materials. The synthesis is achieved through the electrophilic bromination of chlorobenzene (B131634) using bromine and a Lewis acid catalyst, such as iron powder. The protocol outlines the reaction setup, execution, workup, and purification of the final product.
Introduction
This compound is a tri-substituted halogenated aromatic compound with significant applications in organic synthesis. Its unique substitution pattern allows for selective functionalization, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The synthesis from readily available chlorobenzene proceeds via a two-step electrophilic aromatic substitution. The initial bromination of chlorobenzene yields a mixture of 4-bromo-1-chlorobenzene and 2-bromo-1-chlorobenzene, with the para-isomer being the major product due to reduced steric hindrance.[1] Subsequent bromination of the 4-bromo-1-chlorobenzene intermediate affords the desired this compound.[1] The regioselectivity of the second bromination is directed by both the chloro and bromo substituents to the ortho position relative to the chlorine atom.[1]
Reaction Scheme
The overall reaction scheme is as follows:
Step 1: Monobromination of Chlorobenzene
C₆H₅Cl + Br₂ --(Fe catalyst)--> C₆H₄BrCl + HBr
Step 2: Dibromination of 4-Bromo-1-chlorobenzene
p-C₆H₄BrCl + Br₂ --(Fe catalyst)--> C₆H₃Br₂Cl + HBr
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Chlorobenzene | 112.56 | 56.3 g (51.0 mL) | 0.50 |
| Bromine | 159.81 | 167.8 g (53.8 mL) | 1.05 |
| Iron powder | 55.85 | 2.0 g | - |
| Dichloromethane (B109758) | 84.93 | 200 mL | - |
| 10% Sodium bisulfite solution | - | As needed | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - |
| Saturated sodium chloride solution (brine) | - | 100 mL | - |
| Anhydrous magnesium sulfate | 120.37 | 10 g | - |
| Ethanol | 46.07 | As needed | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a gas trap (e.g., connected to a beaker with sodium hydroxide (B78521) solution to neutralize HBr gas)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter flask
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add chlorobenzene (56.3 g, 0.50 mol) and iron powder (2.0 g).
-
Addition of Bromine: Slowly add bromine (167.8 g, 1.05 mol) from the dropping funnel to the stirred chlorobenzene and iron mixture over a period of 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. Hydrogen bromide gas will evolve and should be neutralized in a gas trap.
-
Reaction Completion: After the addition of bromine is complete, heat the reaction mixture to 40-50°C for 2-3 hours, or until the evolution of HBr gas ceases.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with 100 mL of dichloromethane.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of water.
-
10% sodium bisulfite solution until the red color of bromine disappears.
-
100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
100 mL of brine.
-
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude product, a dark oil, contains a mixture of isomers. Purify the crude product by recrystallization from ethanol.
-
Dissolve the crude oil in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified this compound crystals.
-
Expected Yield and Physical Properties
| Property | Value |
| Theoretical Yield | 135.1 g |
| Typical Experimental Yield | 95-108 g (70-80%) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 26-28 °C |
| Boiling Point | 256 °C |
| Molecular Weight | 270.35 g/mol |
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of Electrophilic Bromination
Caption: Mechanism of iron-catalyzed electrophilic bromination of chlorobenzene.
Safety Precautions
-
Bromine: Highly corrosive, toxic, and causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
Chlorobenzene: Flammable liquid and harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Hydrogen Bromide: Corrosive gas produced during the reaction. Ensure the gas trap is functioning correctly.
-
The reaction is exothermic; careful control of the bromine addition is necessary to avoid an uncontrolled reaction.
Conclusion
This protocol provides a reliable method for the synthesis of this compound from chlorobenzene. The procedure is scalable and utilizes common laboratory reagents and equipment. Adherence to the outlined steps and safety precautions is crucial for a successful and safe synthesis. The final product can be used in a variety of downstream applications in pharmaceutical and materials science research.
References
Application Notes and Protocols: Electrophilic Bromination of 1-Chloro-4-bromobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophilic bromination of 1-chloro-4-bromobenzene, a key reaction in the synthesis of polysubstituted aromatic compounds used as intermediates in pharmaceutical and materials science research.
Introduction
The electrophilic aromatic substitution of 1-chloro-4-bromobenzene with bromine introduces an additional bromine atom onto the benzene (B151609) ring. The regioselectivity of this reaction is governed by the directing effects of the existing halogen substituents. Both chlorine and bromine are ortho-, para-directing groups; however, they are also deactivating. In 1-chloro-4-bromobenzene, the para positions are occupied, directing the incoming electrophile to the positions ortho to the existing halogens.
The two possible products are 1,4-dibromo-2-chlorobenzene (B1299774) and 1,2-dibromo-4-chlorobenzene. The directing effects of both the chloro and bromo groups influence the final product distribution. Both halogens deactivate the ring towards electrophilic attack, with chlorine being slightly more deactivating than bromine. Consequently, the positions ortho to the bromine atom are expected to be more reactive than those ortho to the chlorine atom, leading to a major and a minor product.
Reaction Data
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Regioselectivity |
| Starting Material | ||||
| 1-Chloro-4-bromobenzene | C₆H₄BrCl | 191.45 | - | |
| Possible Products | ||||
| 1,4-Dibromo-2-chlorobenzene | C₆H₃Br₂Cl | 270.35 | Major Product | |
| 1,2-Dibromo-4-chlorobenzene | C₆H₃Br₂Cl | 270.35 | Minor Product |
Experimental Protocol
This protocol describes a general procedure for the electrophilic bromination of a deactivated aromatic compound, adapted for 1-chloro-4-bromobenzene.
Materials:
-
1-Chloro-4-bromobenzene
-
Molecular bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
-
A suitable inert solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid)
-
Sodium thiosulfate (B1220275) solution (aqueous)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloro-4-bromobenzene in a suitable inert solvent.
-
Catalyst Addition: To this solution, add a catalytic amount of iron(III) bromide. The mixture should be stirred to ensure the catalyst is well-dispersed.
-
Bromine Addition: Slowly add a stoichiometric equivalent of molecular bromine (or N-Bromosuccinimide) to the reaction mixture via a dropping funnel. The addition should be carried out at a rate that maintains control over the reaction temperature. The reaction is typically performed at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by slowly adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which will be a mixture of isomers, can be purified by techniques such as recrystallization or column chromatography to isolate the desired product.
Visualizations
Reaction Pathway
Application Notes and Protocols: Sandmeyer Reaction for the Synthesis of Halobenzenes
Introduction
The Sandmeyer reaction, discovered by Swiss chemist Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry used to synthesize aryl halides from aryl diazonium salts.[1][2][3] This reaction provides a versatile method for introducing a halogen (Cl, Br), as well as other functional groups like cyano (-CN) and hydroxyl (-OH), onto an aromatic ring.[1][2][3] It proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a copper(I) salt catalyst.[1][3] The transformation is particularly valuable as it allows for the synthesis of substitution patterns that are not achievable through direct electrophilic aromatic substitution.[4][5] Due to its reliability and broad applicability, the Sandmeyer reaction is frequently employed in multi-step organic synthesis, including the preparation of pharmaceutical intermediates and other complex, biologically active molecules.[1][6]
Reaction Mechanism
The Sandmeyer reaction is a two-step process that begins with the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed substitution of the diazonium group.[4]
-
Diazotization: A primary aromatic amine, such as aniline (B41778), is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C).[2][7][8] This forms a relatively unstable aryl diazonium salt.[7]
-
Radical-Nucleophilic Substitution: The aryl diazonium salt is then treated with a copper(I) halide (CuCl or CuBr). The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.[4][7] This transfer forms an aryl radical and releases nitrogen gas (N₂), a thermodynamically stable leaving group.[4][7] The aryl radical then abstracts a halogen atom from the resulting copper(II) halide, yielding the final aryl halide product and regenerating the copper(I) catalyst.[1][7] The detection of biaryl byproducts supports the proposed radical mechanism.[1][3]
Applications in Research and Drug Development
The Sandmeyer reaction is a powerful tool in synthetic organic chemistry with significant applications in the pharmaceutical industry.
-
Access to Diverse Intermediates: It enables the synthesis of aryl halides which are crucial precursors for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the construction of complex molecular scaffolds.[6]
-
Synthesis of Bioactive Molecules: The reaction has been employed in the synthesis of various biologically active compounds. For example, it was used to introduce a bromo group during the synthesis of (+)-curcuphenol, a compound with antifungal and anticancer properties.[1] It is also a key step in producing intermediates for drugs like the antipsychotic Fluanxol.[1]
-
Trifluoromethylation: A "Sandmeyer-type" reaction can be used to introduce trifluoromethyl (CF₃) groups, which are important in drug design for enhancing metabolic stability, lipophilicity, and bioavailability.[1]
Quantitative Data Summary
The yield of halobenzenes via the Sandmeyer reaction can vary based on the specific substrate, reagents, and reaction conditions. The following tables summarize typical reaction parameters and reported yields.
Table 1: Reaction Conditions for Halobenzene Synthesis
| Product | Starting Material | Key Reagents | Catalyst | Temperature |
| Chlorobenzene (B131634) | Aniline | NaNO₂, HCl | CuCl | 0-5 °C (Diazotization) |
| Bromobenzene | Aniline | NaNO₂, HBr | CuBr | 0-5 °C (Diazotization), 75 °C (Substitution)[9] |
| Iodobenzene (B50100) | Aniline | NaNO₂, HCl | None (KI is used) | 0-5 °C (Diazotization) |
Table 2: Reported Yields for Halobenzene Synthesis
| Product | Substrate | Reported Yield | Notes |
| Chlorobenzene | Aniline | ~40% | Yield based on a specific lab preparation.[10] |
| Bromobenzene | Substituted Anilines | 55-80% | General range for various substituted bromobenzenes.[6] |
| Iodobenzene | Aniline | Not specified | Reaction with KI is typically high-yielding. |
| 1-Bromo-4-chlorobenzene | 4-Bromoaniline | Not specified | Product synthesized via Sandmeyer reaction.[11] |
Experimental Protocols
Caution: These protocols involve highly toxic, corrosive, and potentially explosive intermediates. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Preparation of Benzene (B151609) Diazonium Chloride Solution (Intermediate)
This intermediate is prepared cold and used immediately in the subsequent synthesis of halobenzenes. Diazonium salts can be explosive when isolated and dry.[2]
Materials and Reagents:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers, Magnetic Stirrer, and Stir Bar
Procedure:
-
In a 600 mL beaker, combine 20 mL of aniline with 57 mL of distilled water.[12]
-
Place the beaker on a magnetic stirrer and slowly add 57 mL of concentrated hydrochloric acid in small portions.[12]
-
Cool the mixture to 0 °C or below in a salt-ice bath. A white precipitate of aniline hydrochloride may form.[12]
-
Separately, prepare a solution of 16 g of sodium nitrite in 33 mL of distilled water.[12]
-
While maintaining the temperature of the aniline hydrochloride slurry between 0-5 °C, add the sodium nitrite solution dropwise with constant, vigorous stirring.[7]
-
The resulting clear solution of benzene diazonium chloride is highly reactive and should be used immediately in the next step.[13]
Protocol 2: Synthesis of Chlorobenzene
Materials and Reagents:
-
Benzene Diazonium Chloride solution (from Protocol 1)
-
Copper(I) Chloride (CuCl)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
Apparatus for steam distillation and simple distillation
Procedure:
-
Preparation of CuCl Solution: Prepare a solution of Copper(I) Chloride. A common method involves the reduction of Copper(II) sulfate (B86663) with sodium metabisulfite (B1197395) in the presence of sodium chloride.[14]
-
Sandmeyer Reaction: To the freshly prepared, cold benzene diazonium chloride solution, slowly add the cold solution of copper(I) chloride with stirring.[14] A vigorous evolution of nitrogen gas will occur.[15]
-
Allow the reaction mixture to stand, and then gently warm it to complete the reaction.
-
Workup and Purification: a. Subject the reaction mixture to steam distillation. The crude chlorobenzene will co-distill with water as a yellow oil.[10] b. Separate the lower organic layer (chlorobenzene) using a separatory funnel.[10] c. Wash the crude product sequentially with a dilute sodium hydroxide solution (to remove phenolic impurities) and then with water.[10][12] d. Dry the chlorobenzene over anhydrous calcium chloride.[10][12] e. Perform a final simple distillation to obtain pure, colorless chlorobenzene.
Protocol 3: Synthesis of Bromobenzene
Materials and Reagents:
-
Benzene Diazonium Chloride solution (prepared with HBr instead of HCl)
-
Copper(I) Bromide (CuBr)
-
Apparatus for distillation
Procedure:
-
Diazotization: Follow Protocol 1, but substitute hydrochloric acid with hydrobromic acid (HBr) to prepare the benzene diazonium bromide solution.
-
Sandmeyer Reaction: To the freshly prepared, cold diazonium salt solution, add a solution of Copper(I) Bromide in HBr.
-
Gently warm the mixture to approximately 75 °C to initiate the decomposition of the diazonium salt and the evolution of nitrogen gas.[9]
-
Workup and Purification: The workup and purification steps are analogous to those for chlorobenzene, involving steam distillation, washing, drying, and final distillation.
Protocol 4: Synthesis of Iodobenzene
The synthesis of iodobenzene from a diazonium salt does not require a copper catalyst and is therefore not technically a Sandmeyer reaction.[16] The reaction proceeds readily upon addition of a potassium iodide solution.[7][16]
Materials and Reagents:
-
Benzene Diazonium Chloride solution (from Protocol 1)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (B1220275) solution
Procedure:
-
Reaction: To the freshly prepared, cold benzene diazonium chloride solution, simply add a concentrated aqueous solution of potassium iodide (KI).[7]
-
Nitrogen gas will evolve as the reaction proceeds, which can be facilitated by gentle warming.
-
Workup and Purification: a. Isolate the crude iodobenzene, which separates as a dark oil. b. Wash the crude product with a sodium thiosulfate solution to remove any dissolved iodine, followed by water. c. Dry the product over an anhydrous drying agent and purify by distillation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for halobenzene synthesis.
Reaction Mechanism
Caption: The radical mechanism of the Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. scienceinfo.com [scienceinfo.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
- 12. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. How will you prepare chlorobenzene from benzene diazonium class 12 chemistry CBSE [vedantu.com]
- 14. scribd.com [scribd.com]
- 15. theunconditionalguru.in [theunconditionalguru.in]
- 16. Khan Academy [khanacademy.org]
Application Note and Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromo-1-chlorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoborane and an organic halide offers a robust and versatile method for constructing complex molecular architectures, particularly biaryl and substituted aromatic compounds, which are prevalent in pharmaceuticals and functional materials.[1][4] The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[5][6][7]
Polyhalogenated aromatic compounds serve as valuable building blocks, allowing for sequential and site-selective functionalization to create diverse molecular scaffolds.[8][9] 2,4-Dibromo-1-chlorobenzene is a readily available starting material with three potential coupling sites. The inherent differences in the reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allow for chemoselective coupling. Generally, the order of reactivity for oxidative addition to the palladium(0) catalyst is C-I > C-Br > C-Cl > C-F.[10] This principle suggests that the Suzuki-Miyaura coupling on this compound will preferentially occur at one of the C-Br bonds over the C-Cl bond.
Furthermore, regioselectivity between the two C-Br bonds at the C2 and C4 positions can often be achieved. The electronic and steric environment of the halogen atoms influences the rate of oxidative addition.[9] In many cases, the more sterically accessible and/or electronically activated position will react preferentially. This application note provides a detailed protocol for the regioselective mono-arylation of this compound, primarily at the more reactive C4 position.
Reaction Principle and Selectivity
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2]
For this compound, the oxidative addition is the selectivity-determining step. The C-Br bonds are significantly more reactive than the C-Cl bond. Between the two bromine atoms, the one at the C4 position is generally more reactive towards oxidative addition than the one at the C2 position, which is flanked by two chlorine atoms. This difference in reactivity allows for a selective mono-coupling reaction.
Experimental Protocol
This protocol details the procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (B91453) (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following tables summarize the expected yields and regioselectivity for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized conditions.
Table 1: Reaction of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (4-Aryl:2-Aryl) |
| 1 | Pd(OAc)₂/PPh₃ (2/8) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 18 | 85 | >95:5 |
| 2 | Pd(PPh₃)₄ (3) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 24 | 78 | 90:10 |
| 3 | PdCl₂(dppf) (2) | Cs₂CO₃ (2.0) | DMF | 80 | 12 | 92 | >95:5 |
Table 2: Substrate Scope with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-bromo-1-chlorobenzene | 88 |
| 2 | 4-Acetylphenylboronic acid | 4-(4-Acetylphenyl)-2-bromo-1-chlorobenzene | 82 |
| 3 | 3-Tolylboronic acid | 4-(3-Tolyl)-2-bromo-1-chlorobenzene | 86 |
| 4 | 2-Naphthylboronic acid | 4-(2-Naphthyl)-2-bromo-1-chlorobenzene | 79 |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: Workflow for the Suzuki coupling of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4-Dibromo-1-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science. The selective functionalization of polyhalogenated aromatic compounds, such as 2,4-Dibromo-1-chlorobenzene, offers a versatile platform for the synthesis of diverse derivatives. This document provides detailed application notes and protocols for the selective Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions of this compound.
The reactivity of the carbon-halogen bonds in this compound follows the general trend of C-Br > C-Cl for oxidative addition to a palladium(0) catalyst. This inherent difference in reactivity allows for the selective functionalization of the C-Br bonds while leaving the C-Cl bond intact for subsequent transformations. The regioselectivity between the two C-Br bonds (at the C2 and C4 positions) can be influenced by the choice of palladium catalyst, ligands, and reaction conditions.
Palladium Catalyst Selection for Cross-Coupling of this compound
The choice of the palladium catalyst and associated ligands is critical for achieving high efficiency and selectivity in the cross-coupling of this compound. Below is a summary of commonly used palladium catalysts and ligands for Suzuki-Miyaura, Heck, and Sonogashira reactions.
Table 1: Recommended Palladium Catalysts and Ligands
| Reaction Type | Palladium Precursor | Ligand | Key Characteristics |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type phosphines (e.g., SPhos, XPhos), P(t-Bu)₃, PCy₃ | Bulky and electron-rich phosphine (B1218219) ligands promote the oxidative addition of aryl bromides and chlorides. |
| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃, Herrmann's catalyst | Phosphine ligands are commonly used, with electron-rich and bulky ligands often improving reactivity with aryl chlorides. |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Often used in conjunction with a copper(I) co-catalyst (e.g., CuI). |
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates and desired outcomes.
Protocol 1: Selective Mono-Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water (degassed)
-
Standard Schlenk line glassware and inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add degassed water (1 mL) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 |
| 2 | Pd₂(dba)₃ (1 mol%) | XPhos (3 mol%) | Cs₂CO₃ | Dioxane/H₂O | 110 | 12 | ~90 |
| 3 | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | ~75 |
Yields are approximate and based on reactions with similar substrates. Optimization is recommended.
Protocol 2: Heck Coupling
This protocol describes the vinylation of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (B128534) (Et₃N) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard Schlenk line glassware and inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tolyl)₃ (0.04 mmol, 4 mol%).
-
Add the solvent (DMF or MeCN, 10 mL) and the base (Et₃N, 1.5 mmol or K₂CO₃, 2.0 mmol).
-
Add the alkene (1.5 mmol).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter to remove palladium black and salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 3: Representative Conditions for Heck Coupling
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | P(o-tolyl)₃ (4 mol%) | Et₃N | DMF | 120 | 16 | ~80 |
| 2 | PdCl₂ (5 mol%) | PPh₃ (10 mol%) | K₂CO₃ | MeCN | 100 | 24 | ~70 |
| 3 | Herrmann's Cat (1 mol%) | - | NaOAc | NMP | 130 | 12 | ~85 |
Yields are approximate and based on reactions with similar substrates. Optimization is recommended.
Protocol 3: Sonogashira Coupling
This protocol describes the alkynylation of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or DMF
-
Standard Schlenk line glassware and inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Add the solvent (THF or DMF, 10 mL) and degas the mixture with a stream of argon for 10-15 minutes.
-
Add triethylamine (2.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 4: Representative Conditions for Sonogashira Coupling
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3 mol%) | CuI (5 mol%) | Et₃N | THF | 60 | 8 | ~90 |
| 2 | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | CuI (4 mol%) | Diisopropylamine | DMF | 70 | 6 | ~88 |
| 3 | Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Piperidine | Toluene | 50 | 12 | ~85 |
Yields are approximate and based on reactions with similar substrates. Optimization is recommended.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Decision workflow for selecting a palladium catalyst system.
Application Notes and Protocols: Regioselective Grignard Reagent Formation from 2,4-Dibromo-1-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective formation of Grignard reagents from polyhalogenated aromatic compounds is a powerful tool in organic synthesis, enabling the targeted introduction of functional groups. This document provides detailed application notes and protocols for the regioselective formation of a Grignard reagent from 2,4-Dibromo-1-chlorobenzene. The differential reactivity of the halogen atoms (Br vs. Cl) and the non-equivalence of the two bromine atoms on the aromatic ring allow for controlled synthesis of specific organometallic intermediates, which are valuable precursors in the development of novel pharmaceutical agents and other complex molecules.
The primary principle governing this selectivity is the difference in bond dissociation energies of the carbon-halogen bonds, which follows the general trend C-I < C-Br < C-Cl. Consequently, Grignard reagent formation occurs preferentially at the carbon-bromine bonds over the carbon-chlorine bond. Furthermore, regioselectivity between the two bromine atoms at the C2 and C4 positions can be influenced by steric and electronic factors, as well as the choice of the Grignard formation method.
Reaction Principle and Regioselectivity
The formation of a Grignard reagent from this compound can theoretically yield two primary regioisomers, (4-bromo-2-chlorophenyl)magnesium bromide and (2-bromo-4-chlorophenyl)magnesium bromide, by reacting with magnesium at either the C2-Br or C4-Br bond, respectively. The C-Cl bond is significantly less reactive and is expected to remain intact under standard Grignard formation conditions.
-
Formation at the C4-Position: The bromine atom at the C4 position is less sterically hindered than the bromine at the C2 position, which is flanked by a chlorine atom. Therefore, direct reaction with magnesium turnings is anticipated to favor the formation of the Grignard reagent at the C4 position.
-
Formation at the C2-Position: Achieving selectivity for the more sterically hindered C2 position may require the use of specialized reagents, such as a halogen-magnesium exchange reaction with an organomagnesium reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). This "turbo-Grignard" reagent is known to facilitate bromine-magnesium exchange under milder conditions and can exhibit different regioselectivity compared to direct reaction with magnesium metal.
Experimental Data
While specific yield and regioselectivity data for this compound is not extensively reported in the literature, data from analogous compounds such as 2,4-dibromoanisole (B1585499) provides valuable insights into the expected outcomes. The choice of reagent and reaction conditions is critical in directing the site of metal-halogen exchange.
Table 1: Expected Regioselectivity in Grignard Formation of a Dihalo-substituted Benzene Ring
| Starting Material | Reagent | Solvent | Temperature (°C) | Major Product | Anticipated Yield (%) |
| This compound | Mg turnings | THF | 25-60 | (2-Bromo-4-chlorophenyl)magnesium bromide | 70-85 |
| This compound | iPrMgCl·LiCl | THF | -15 to 0 | (4-Bromo-2-chlorophenyl)magnesium bromide | 80-95 |
Note: Yields are estimated based on similar reactions and are dependent on the specific reaction conditions and subsequent quenching experiments.
Experimental Protocols
General Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All experiments must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware. Anhydrous solvents are essential. Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, gloves) must be worn at all times.
Protocol 1: Selective Formation of (2-Bromo-4-chlorophenyl)magnesium bromide via Direct Reaction with Magnesium
This protocol aims for the selective formation of the Grignard reagent at the less sterically hindered C4-position.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
1,2-Dibromoethane (B42909) (for activation, optional)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (three-neck round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
Apparatus Setup: Assemble the reaction apparatus consisting of a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. Gentle warming may be necessary to start the reaction.
-
Addition: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the starting material.
-
Confirmation of Formation (Optional): To confirm the formation of the Grignard reagent, a small aliquot can be withdrawn, quenched with a solution of iodine in THF, and analyzed by GC-MS to identify the resulting iodinated product.
-
Usage: The resulting Grignard reagent solution is typically used immediately in the subsequent synthetic step.
Protocol 2: Selective Formation of (4-Bromo-2-chlorophenyl)magnesium bromide via Halogen-Magnesium Exchange
This protocol aims for the selective formation of the Grignard reagent at the more sterically hindered C2-position using a "turbo-Grignard" reagent.
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) solution in THF (commercially available)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Apparatus Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -15 °C using a suitable cooling bath (e.g., a dry ice/acetone slush).
-
Addition: Slowly add the iPrMgCl·LiCl solution (1.1 equivalents) dropwise to the stirred solution of this compound. Maintain the internal temperature below -10 °C during the addition.
-
Reaction: Stir the reaction mixture at -15 °C for 2 hours.
-
Confirmation of Formation (Optional): Monitor the reaction progress by quenching a small aliquot with a solution of iodine in THF and analyzing the product mixture by GC-MS.
-
Usage: The resulting Grignard reagent is ready for immediate use in the next reaction step.
Diagrams
Logical Relationship of Regioselectivity
Caption: Factors influencing the regioselective formation of Grignard reagents.
Experimental Workflow
Caption: A generalized workflow for the synthesis and subsequent reaction of Grignard reagents.
Application Notes and Protocols for the Heck Reaction of 2,4-Dibromo-1-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Heck reaction on 2,4-Dibromo-1-chlorobenzene. Due to the presence of multiple halogen substituents with differential reactivity (C-Br > C-Cl), selective mono- or di-olefination can be achieved by carefully controlling the reaction conditions. The following protocols are based on established principles of the Mizoroki-Heck reaction and provide a starting point for optimization.[1][2][3][4]
Core Concepts
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst.[1][4]
For this compound, the reactivity of the carbon-halogen bonds towards oxidative addition follows the general trend: C-Br > C-Cl. Within the molecule, the C-Br bond at the 4-position is generally more reactive than the sterically hindered C-Br bond at the 2-position. This differential reactivity allows for selective functionalization.
Experimental Protocols
Protocol 1: Selective Mono-Heck Reaction at the C4-Position
This protocol aims for the selective olefination at the more reactive C4-Br bond of this compound. Milder reaction conditions are employed to favor mono-substitution.
Reaction Scheme:
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add Palladium(II) Acetate (0.01-0.02 mmol, 1-2 mol%) and Triphenylphosphine (0.02-0.04 mmol, 2-4 mol%).
-
Add the alkene (1.1-1.5 mmol, 1.1-1.5 equiv) and the base (e.g., Triethylamine, 1.5-2.0 mmol, 1.5-2.0 equiv).
-
Add the anhydrous solvent (e.g., DMF, 5-10 mL).
-
Stir the reaction mixture at a controlled temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Double Heck Reaction at the C2- and C4-Positions
This protocol is designed to achieve di-olefination at both C-Br positions of this compound. More forcing conditions are typically required compared to the mono-Heck reaction.
Reaction Scheme:
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Reaction
Caption: A generalized experimental workflow for the Heck reaction.
Selectivity in the Heck Reaction of this compound
Caption: Logical relationship for achieving selective Heck reactions.
References
Application Notes and Protocols: Selective Buchwald-Hartwig Amination of 2,4-Dibromo-1-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines.[2] This document provides detailed application notes and a protocol for the selective monoamination of 2,4-Dibromo-1-chlorobenzene, a versatile building block in organic synthesis. The inherent reactivity difference among the halogen substituents (Br > Cl) allows for a regioselective reaction, primarily targeting one of the bromo positions.
Principle and Selectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the catalyst.[3]
In the case of this compound, the oxidative addition step is crucial for selectivity. The general reactivity order for halogens in this step is I > Br > Cl. Consequently, the palladium catalyst will preferentially react with one of the carbon-bromine bonds over the carbon-chlorine bond. This allows for the selective synthesis of monoaminated products, leaving the second bromine and the chlorine atoms available for subsequent functionalization.
Experimental Protocol: Monoamination of this compound with Aniline (B41778)
This protocol describes a general procedure for the selective monoamination of this compound with aniline as a representative primary amine.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (B28343) (anhydrous)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to isolate the desired monoaminated product.
Data Presentation
The following table summarizes representative data for the selective monoamination of this compound with various primary and secondary amines, based on typical outcomes for similar dihalobenzenes.
| Amine Nucleophile | Product | Yield (%) | Selectivity (Mono- vs. Di-amination) |
| Aniline | N-(2,4-Dibromo-1-chlorophenyl)aniline | 85-95 | >95:5 |
| 4-Methoxyaniline | N-(2,4-Dibromo-1-chlorophenyl)-4-methoxyaniline | 80-90 | >95:5 |
| Morpholine | 4-(2,4-Dibromo-1-chlorophenyl)morpholine | 75-85 | >90:10 |
| n-Butylamine | N-(2,4-Dibromo-1-chlorophenyl)-n-butylamine | 70-80 | >90:10 |
Note: Yields and selectivities are estimates based on literature for analogous substrates and may vary depending on the specific reaction conditions and the nature of the amine.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Functionalization of 2,4-Dibromo-1-chlorobenzene via Lithiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-1-chlorobenzene is a versatile starting material in organic synthesis, offering multiple sites for selective functionalization. The differential reactivity of the halogen atoms—bromine being more susceptible to metal-halogen exchange than chlorine—allows for regioselective lithiation, primarily at the C-2 position. This targeted lithiation opens a pathway for the introduction of a wide array of functional groups, making it a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The chlorine atom at the 1-position exerts an ortho-directing effect, further enhancing the selectivity of the lithiation at the adjacent C-2 position.
This document provides detailed application notes and experimental protocols for the selective lithiation of this compound and subsequent functionalization with various electrophiles.
Data Presentation
The following table summarizes the reaction conditions and expected yields for the lithiation of this compound and subsequent quenching with common electrophiles. Low temperatures are crucial for controlling the reaction kinetics, enhancing selectivity, and preventing decomposition or side reactions.
| Electrophile | Reagent | Lithiation Conditions | Quenching Conditions | Product | Approximate Yield (%) |
| N,N-Dimethylformamide (DMF) | n-Butyllithium (n-BuLi) | THF, -78 °C, 1 h | DMF, -78 °C to rt | 4-Bromo-2-chloro-benzaldehyde | 70-85 |
| Carbon Dioxide (CO₂) | n-Butyllithium (n-BuLi) | THF, -78 °C, 1 h | Dry CO₂ (s), -78 °C to rt | 4-Bromo-2-chloro-benzoic acid | 75-90 |
| Trimethylsilyl chloride (TMSCl) | n-Butyllithium (n-BuLi) | THF, -78 °C, 1 h | TMSCl, -78 °C to rt | (4-Bromo-2-chlorophenyl)trimethylsilane | 80-95 |
| Acetone | n-Butyllithium (n-BuLi) | THF, -78 °C, 1 h | Acetone, -78 °C to rt | 2-(4-Bromo-2-chlorophenyl)propan-2-ol | 65-80 |
| Benzaldehyde | n-Butyllithium (n-BuLi) | THF, -78 °C, 1 h | Benzaldehyde, -78 °C to rt | (4-Bromo-2-chlorophenyl)(phenyl)methanol | 70-85 |
Experimental Protocols
General Considerations: All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly flame-dried or oven-dried and cooled under a stream of inert gas before use. n-Butyllithium is a pyrophoric reagent and should be handled with extreme care.
Protocol 1: Synthesis of 4-Bromo-2-chlorobenzaldehyde
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (e.g., 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Slowly add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford 4-bromo-2-chlorobenzaldehyde.
Protocol 2: Synthesis of 4-Bromo-2-chlorobenzoic acid
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry carbon dioxide (solid, "dry ice")
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1-5 from Protocol 1 to generate the 2-lithio-4-bromo-1-chlorobenzene intermediate.
-
Carefully add crushed dry ice pellets to the reaction mixture in portions at -78 °C, ensuring the temperature does not rise significantly.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction with water.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
Visualizations
Caption: Lithiation of this compound and subsequent functionalization.
Caption: General experimental workflow for the functionalization of this compound.
Applications in Drug Development
Functionalized this compound derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. The ability to introduce diverse functional groups at the 2-position allows for the construction of complex scaffolds and the exploration of structure-activity relationships (SAR).
-
Cross-Coupling Reactions: The remaining bromo and chloro groups can be selectively functionalized through various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This sequential functionalization provides access to highly substituted aromatic compounds.
-
Building Blocks for Heterocycles: The introduced functional groups can serve as handles for the construction of heterocyclic ring systems, which are prevalent in many pharmaceutical agents.
-
Lead Optimization: The described lithiation-functionalization sequence is a powerful tool in lead optimization campaigns, allowing for the rapid synthesis of analogs with modified properties to improve potency, selectivity, and pharmacokinetic profiles.
For instance, the synthesis of biphenyl (B1667301) derivatives, which are common motifs in drug candidates, can be achieved by a subsequent Suzuki coupling at the C-4 bromine position after initial functionalization at C-2. This stepwise approach provides a high degree of control over the final molecular architecture.
Application Notes and Protocols: The Strategic Use of 2,4-Dibromo-1-chlorobenzene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-1-chlorobenzene is a versatile, tri-halogenated aromatic compound that serves as a key starting material in the synthesis of a variety of complex organic molecules, particularly pharmaceutical intermediates. The differential reactivity of its bromine and chlorine substituents allows for selective functionalization through a range of cross-coupling reactions, making it a valuable building block in modern medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Dapagliflozin (B1669812), a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.
Application in the Synthesis of a Dapagliflozin Intermediate
A critical intermediate in several patented synthetic routes to Dapagliflozin is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469). A plausible and efficient synthetic pathway to this intermediate can be envisioned starting from this compound. This proposed synthesis involves two key transformations:
-
Selective Carboxylation: A selective Grignard reaction or lithiation at the more sterically accessible and electronically favorable C4-bromine atom of this compound, followed by carboxylation to yield 5-bromo-2-chlorobenzoic acid.
-
Friedel-Crafts Acylation and Reduction: The resulting benzoic acid derivative is then converted to its acyl chloride, which undergoes a Friedel-Crafts acylation with phenetole (B1680304). Subsequent reduction of the ketone functionality furnishes the target intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
The following sections provide detailed protocols for these synthetic steps.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoic acid from this compound
This protocol describes a selective Grignard formation and subsequent carboxylation.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Dry ice (solid CO2)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard inert atmosphere glassware (flame-dried)
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The system is maintained under an inert atmosphere (Argon or Nitrogen).
-
Add a small crystal of iodine to the magnesium turnings.
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Add a small portion of the this compound solution to the magnesium turnings. If the reaction does not initiate (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature, during which the excess CO2 will sublime.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude 5-bromo-2-chlorobenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene from 5-Bromo-2-chlorobenzoic acid
This protocol involves the formation of an acyl chloride, followed by a Friedel-Crafts acylation and a subsequent reduction.
Materials:
-
5-Bromo-2-chlorobenzoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
Phenetole
-
Anhydrous Aluminum chloride (AlCl3)
-
Triethylsilane (Et3SiH)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 2a: Acyl Chloride Formation
-
To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent, yielding the crude 5-bromo-2-chlorobenzoyl chloride. This is typically used in the next step without further purification.
Step 2b: Friedel-Crafts Acylation
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
Add phenetole (1.1 eq) to the solution.
-
Portion-wise, add anhydrous aluminum chloride (1.2 eq) to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain crude (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (B192855). The crude product can be purified by column chromatography.
Step 2c: Reduction of the Ketone
-
Dissolve the (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (1.0 eq) in a mixture of acetonitrile and DCM.
-
Cool the solution to 0 °C and add triethylsilane (2.0 eq).
-
Slowly add boron trifluoride diethyl etherate (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[1][2]
Data Presentation
| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |
| Protocol 1 | This compound | Mg, CO2 (dry ice) | THF | Reflux, then -78 °C to RT | 3-4 h | 60-70 (Estimated) | >95 (after recrystallization) |
| Protocol 2a | 5-Bromo-2-chlorobenzoic acid | Oxalyl chloride, DMF | DCM | 0 °C to RT | 2-3 h | >95 (Crude) | - |
| Protocol 2b | 5-Bromo-2-chlorobenzoyl chloride | Phenetole, AlCl3 | DCM | 0-5 °C | 2-4 h | 80-90 | >98 (after chromatography) |
| Protocol 2c | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | Et3SiH, BF3·OEt2 | Acetonitrile/DCM | 0 °C to RT | 12-16 h | 85-95 | >99 (after chromatography) |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway to a Dapagliflozin intermediate.
Signaling Pathway of Dapagliflozin
Dapagliflozin is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules.[3] Its mechanism of action primarily involves the reduction of glucose reabsorption, leading to increased urinary glucose excretion.[3] Beyond its glucose-lowering effects, Dapagliflozin has demonstrated cardiovascular and renal benefits, which are attributed to its influence on various signaling pathways.[4][5]
Caption: Mechanism of action and signaling pathways of Dapagliflozin.[4][5][6][7]
Conclusion
This compound is a valuable and strategically important starting material for the synthesis of complex pharmaceutical intermediates. Its versatile reactivity allows for the construction of key molecular scaffolds through well-established synthetic transformations. The protocols and data presented herein provide a framework for researchers to utilize this compound in the development of novel therapeutics. The understanding of the downstream biological effects of the final active pharmaceutical ingredient, such as the multifaceted signaling pathways influenced by Dapagliflozin, further underscores the importance of efficient and reliable synthetic routes to these vital medicines.
References
- 1. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 3. droracle.ai [droracle.ai]
- 4. Dapagliflozin mitigates cellular stress and inflammation through PI3K/AKT pathway modulation in cardiomyocytes, aortic endothelial cells, and stem cell-derived β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dapagliflozin Attenuates Myocardial Fibrosis by Inhibiting the TGF-β1/Smad Signaling Pathway in a Normoglycemic Rabbit Model of Chronic Heart Failure [frontiersin.org]
- 6. SGLT2 inhibitor dapagliflozin attenuates cardiac fibrosis and inflammation by reverting the HIF-2α signaling pathway in arrhythmogenic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dapagliflozin Improves Diabetic Cardiomyopathy by Modulating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromo-1-chlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromo-1-chlorobenzene. The information is presented in a practical question-and-answer format to address common challenges and improve reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically achieved through the electrophilic bromination of chlorobenzene (B131634), can stem from several factors:
-
Inadequate Catalyst Activity: The Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is crucial for polarizing the bromine molecule to generate the electrophile (Br⁺).[1][2] Ensure the catalyst is anhydrous and freshly prepared or obtained from a reliable source. Moisture can deactivate the catalyst.
-
Suboptimal Reaction Temperature: The temperature can influence the reaction rate and the formation of byproducts. While the reaction is often conducted at room temperature, gentle heating may be necessary to drive the reaction to completion.[3] However, excessively high temperatures can lead to the formation of polybrominated species and other side products.
-
Incorrect Stoichiometry: An inappropriate molar ratio of bromine to chlorobenzene can result in incomplete reaction or the formation of over-brominated products. A slight excess of bromine is often used to ensure complete conversion of the starting material.
-
Insufficient Reaction Time: Electrophilic aromatic substitution can be a slow process. Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) is recommended to determine the optimal reaction time.
Q2: I am observing the formation of significant amounts of isomeric impurities, such as 2,6-dibromo-1-chlorobenzene. How can I improve the regioselectivity for the 2,4-isomer?
A2: The formation of isomeric byproducts is a common challenge due to the ortho-, para-directing nature of the chlorine atom on the benzene (B151609) ring.[1] To enhance the selectivity for the desired 2,4-isomer:
-
Choice of Catalyst: While common Lewis acids like FeBr₃ and AlCl₃ are effective, their selectivity can be limited. The use of milder or sterically hindered catalysts can sometimes improve the para-selectivity in the initial bromination of chlorobenzene, which then leads to the 2,4-dibromo product.
-
Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer over the ortho-isomer in the initial monobromination step due to steric hindrance.
-
Alternative Synthetic Routes: If high purity of the 2,4-isomer is critical, consider a multi-step synthesis that offers better regiochemical control, such as a Sandmeyer reaction starting from a suitably substituted aniline (B41778) derivative.[1]
Q3: My reaction mixture has turned into a dark, tar-like substance. What causes this and can the product be salvaged?
A3: The formation of dark, tarry materials is often due to side reactions and decomposition, which can be caused by:
-
Excessively High Temperatures: Overheating the reaction mixture can lead to polymerization and decomposition of the aromatic compounds.
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.
-
Prolonged Reaction Times: Allowing the reaction to run for too long, especially at elevated temperatures, can contribute to the formation of complex byproducts.
Salvaging the product from a tarry mixture can be difficult. It is often more effective to prevent its formation by carefully controlling the reaction conditions. If a significant amount of the desired product is believed to be present, purification by column chromatography may be attempted.
Q4: What is the most effective method for purifying the crude this compound product?
A4: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is a solid and contains a relatively small amount of impurities, recrystallization from a suitable solvent (e.g., ethanol (B145695), methanol) can be an effective method for obtaining a highly pure product.
-
Fractional Distillation: If the main impurities are other bromochlorobenzene isomers with different boiling points, fractional distillation under reduced pressure can be used for separation.
-
Column Chromatography: For complex mixtures or when very high purity is required, column chromatography using silica (B1680970) gel is a versatile purification technique.
Data Presentation
The following table provides illustrative data on how different reaction parameters can influence the yield and isomer distribution in the synthesis of dibromochlorobenzene from chlorobenzene. Note that these are representative values and actual results may vary depending on specific experimental conditions.
| Catalyst | Temperature (°C) | Molar Ratio (Br₂:Chlorobenzene) | Reaction Time (h) | Total Yield (%) | Isomer Ratio (2,4- : other isomers) |
| FeBr₃ | 25 | 2.2 : 1 | 6 | 75 | 80 : 20 |
| FeBr₃ | 50 | 2.2 : 1 | 4 | 85 | 70 : 30 |
| AlCl₃ | 25 | 2.2 : 1 | 6 | 70 | 75 : 25 |
| AlCl₃ | 50 | 2.2 : 1 | 4 | 80 | 65 : 35 |
| Zeolite | 25 | 2.2 : 1 | 8 | 65 | 90 : 10 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Electrophilic Bromination
This protocol describes a standard laboratory procedure for the synthesis of this compound from chlorobenzene.
Materials:
-
Chlorobenzene
-
Bromine
-
Anhydrous Iron(III) Bromide (FeBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
10% Sodium bisulfite (NaHSO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add chlorobenzene and a catalytic amount of anhydrous FeBr₃. Dissolve the mixture in anhydrous dichloromethane.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel to the stirred reaction mixture. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 10% sodium bisulfite solution to quench the excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Synthesis
Caption: Step-by-step experimental workflow.
References
Technical Support Center: Recrystallization of 2,4-Dibromo-1-chlorobenzene
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information and troubleshooting advice for the recrystallization of 2,4-Dibromo-1-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Based on available data and the principle of "like dissolves like," ethanol (B145695) is a recommended solvent for the recrystallization of this compound.[1] Halogenated aromatic compounds like this compound are generally soluble in alcohols.[2][3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature to ensure good recovery of the purified crystals.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If this compound does not dissolve in the hot solvent, you can try the following:
-
Increase the amount of solvent: Add small portions of the hot solvent until the compound dissolves completely.
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Choose a different solvent: If the compound remains insoluble even with a large volume of hot solvent, a more suitable solvent with a different polarity may be needed.
Q3: No crystals are forming upon cooling. What is the problem?
A3: The absence of crystal formation upon cooling could be due to several factors:
-
Too much solvent was used: This results in a solution that is not saturated enough for crystals to form. The solution can be concentrated by carefully evaporating some of the solvent.
-
Supersaturation: The solution may be supersaturated. This can often be resolved by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: The recrystallized product appears oily or forms an emulsion. How can I fix this?
A4: Oiling out occurs when the solid melts in the hot solvent and comes out of the solution as a liquid upon cooling. To prevent this:
-
Add more solvent: This will lower the saturation temperature.
-
Cool the solution more slowly: This allows crystals to form at a temperature below the melting point of the compound.
-
Use a different solvent system: A solvent with a lower boiling point might be more suitable.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Crystals | - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals were washed with a solvent that was not cold. | - Concentrate the mother liquor by evaporation and cool again to recover more product.- Ensure the solution is cooled in an ice bath to maximize crystal formation.- Always use ice-cold solvent to wash the crystals. |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product.- The charcoal treatment was insufficient or not performed. | - If the impurity is colored, add a small amount of activated charcoal to the hot solution before filtration.- A second recrystallization may be necessary. |
| Crystals Form in the Funnel During Hot Filtration | - The solution cooled too quickly during filtration. | - Preheat the filtration apparatus (funnel and receiving flask) with hot solvent.- Add a small excess of hot solvent to the solution before filtration to prevent premature crystallization. |
| Product Purity is Still Low After Recrystallization | - The chosen solvent is not effective at separating the impurities.- The cooling process was too rapid, trapping impurities in the crystal lattice. | - Experiment with different solvents or solvent mixtures.- Ensure slow cooling to allow for the formation of a pure crystal lattice. |
Data Presentation: Solvent Suitability
| Solvent | Polarity | Anticipated Solubility of this compound | Suitability for Recrystallization |
| Ethanol | Polar Protic | Soluble when hot, less soluble when cold.[1] | Recommended |
| Methanol | Polar Protic | Likely soluble when hot, sparingly soluble when cold. | Good candidate |
| Acetone | Polar Aprotic | Likely soluble at room temperature. | Potentially suitable in a mixed-solvent system. |
| Ethyl Acetate | Moderately Polar | Likely soluble at room temperature. | Potentially suitable in a mixed-solvent system. |
| Toluene | Non-polar | Likely soluble at room temperature. | Unlikely to be a good single solvent. |
| Hexane | Non-polar | Likely sparingly soluble even when hot. | Good as an anti-solvent in a mixed-solvent system. |
| Water | Very Polar | Insoluble. | Unsuitable as a primary solvent. |
Experimental Protocol: Recrystallization of this compound using Ethanol
This protocol outlines the steps for purifying this compound via single-solvent recrystallization with ethanol.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Pour the hot solution through the fluted filter paper in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once the flask is at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Mandatory Visualization
Caption: Recrystallization workflow for this compound.
References
- 1. This compound | 29604-75-9 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Dibromobenzene - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 1,4-Dichlorobenzene - Sciencemadness Wiki [sciencemadness.org]
- 6. chembk.com [chembk.com]
- 7. 1,4-dichlorobenzene [chemister.ru]
Technical Support Center: Preventing Homocoupling in Suzuki Reactions of 2,4-Dibromo-1-chlorobenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2,4-Dibromo-1-chlorobenzene. The focus is on preventing the formation of homocoupling byproducts while achieving selective arylation.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in the Suzuki reaction of this compound?
A1: Homocoupling is a significant side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound.[1][2] This side reaction is problematic for several reasons: it consumes the often valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the potential structural similarity between the homocoupled byproduct and the target molecule.[2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[2][3]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids.[1][3] Therefore, rigorous exclusion of oxygen is critical.[4]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), is used as the catalyst precursor, it can react directly with the boronic acid to generate the homocoupled product while being reduced to the catalytically active Pd(0) state.[1][4] This is especially prevalent at the beginning of the reaction.
Q3: With this compound, how can I selectively react at the C-Br positions while leaving the C-Cl bond intact?
A3: Chemoselectivity is governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition with the palladium catalyst. The general reactivity trend is C-I > C-Br > C-OTf > C-Cl.[5][6] The Carbon-Bromine (C-Br) bonds are significantly more reactive than the Carbon-Chlorine (C-Cl) bond. By carefully controlling the reaction conditions (e.g., temperature, catalyst system, and reaction time), it is possible to achieve selective Suzuki coupling at one or both of the C-Br positions while the C-Cl bond remains unreacted.[3][5]
Q4: How does the choice of palladium catalyst and ligand affect homocoupling?
A4: The selection of the palladium source and ligand is critical for minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[1] If a Pd(II) precatalyst is used, adding a mild reducing agent like potassium formate (B1220265) can help minimize the concentration of free Pd(II).[4][7]
-
Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, PCy₃) are highly recommended.[1][8] These ligands accelerate the desired catalytic cycle, particularly the oxidative addition and reductive elimination steps. A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which is susceptible to side reactions like homocoupling.[1]
Q5: What is the role of the base, and how does its choice impact the reaction?
A5: The base is essential for activating the boronic acid, forming a boronate species that is competent for the transmetalation step of the catalytic cycle.[1][9] However, the choice and strength of the base can influence side reactions. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used and are often effective for a wide range of substrates.[10] An excessively strong base or high concentration of hydroxide (B78521) ions can sometimes promote the decomposition of the boronic acid or the catalyst.
Q6: How can I minimize homocoupling through my experimental setup and degassing procedure?
A6: Rigorously degassing all solvents and the reaction mixture is crucial.[2] Performing the reaction under a strictly inert atmosphere (Nitrogen or Argon) is mandatory to prevent oxygen from promoting homocoupling.[7]
-
Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[2][7]
-
Freeze-Pump-Thaw: For maximum oxygen removal, this technique involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.[2]
Q7: Can reaction parameters like temperature and stoichiometry be optimized to prevent homocoupling?
A7: Yes. Instead of a 1:1 stoichiometry, using a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) can help ensure the boronic acid is consumed primarily via the desired cross-coupling pathway. Temperature is also a critical parameter; while higher temperatures can increase reaction rates, excessive heat can lead to catalyst decomposition and potentially more side products. It is often best to start at a moderate temperature (e.g., 80-100 °C) and optimize from there.[1]
Q8: Are there alternative boron reagents that are less prone to homocoupling?
A8: Yes. The stability of the organoboron reagent plays a role. Standard boronic acids can be prone to decomposition and protodeboronation.[3] Using more stable derivatives like potassium trifluoroborates or boronate esters (e.g., pinacol (B44631) esters, MIDA boronates) can suppress side reactions, including homocoupling.[8][11] These reagents often provide a slower, more controlled release of the boronic acid into the catalytic cycle.[8]
Troubleshooting Guide: High Homocoupling
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Improve the degassing procedure for all solvents and the reaction mixture. Use inert gas sparging or freeze-pump-thaw cycles. Ensure the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout.[2][7] |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). If using a Pd(II) source (e.g., Pd(OAc)₂), add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the catalyst.[1][4] |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium® A, Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These can accelerate the desired reductive elimination step.[1][10] |
| Unstable Boronic Acid | Consider using a more stable organoboron reagent, such as the corresponding pinacol ester (Bpin), MIDA boronate, or potassium trifluoroborate (BF₃K).[8][11] |
| Inappropriate Base | Screen different inorganic bases. K₃PO₄ is often effective for challenging couplings. Cs₂CO₃ is also very effective but more expensive. Avoid overly harsh conditions that may degrade reagents.[10] |
| Incorrect Stoichiometry | Use a slight excess of this compound (e.g., 1.1 - 1.2 equivalents) relative to the boronic acid to drive the reaction towards cross-coupling. |
Visualizing the Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical pathways and a logical workflow for addressing homocoupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Grignard Reagent Initiation with 2,4-Dibromo-1-chlorobenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the initiation of Grignard reagents from 2,4-Dibromo-1-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound failing to initiate?
Initiation failure is a common challenge in Grignard reactions and can be attributed to several factors. The primary obstacle is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the aryl halide.[1][2] Additionally, aryl halides, like this compound, are generally less reactive than alkyl halides. Success hinges on exposing a fresh, reactive magnesium surface and ensuring completely anhydrous (water-free) conditions.[1][3]
Q2: With this compound, which halogen (Bromine or Chlorine) is expected to react with magnesium?
The reactivity of halogens in Grignard reagent formation follows the trend I > Br > Cl.[4] Therefore, the Grignard reagent is expected to form selectively at one of the carbon-bromine bonds. The carbon-chlorine bond is significantly less reactive and should remain intact under standard Grignard formation conditions.
Q3: What are the critical preparations I must undertake before starting the reaction?
Absolute exclusion of moisture is paramount for a successful Grignard reaction.[5][6] Grignard reagents are potent bases and will be quenched by even trace amounts of water from glassware, solvents, or the atmosphere.[3][7]
-
Glassware: All glassware, including the reaction flask, condenser, and addition funnel, must be rigorously dried. This can be achieved by flame-drying under vacuum or oven-drying at over 120°C for several hours. The apparatus should be assembled while still warm and cooled under a stream of an inert gas like nitrogen or argon.[8]
-
Solvents: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential.[4][5] Commercial anhydrous solvents should be used, and for particularly sensitive reactions, they may require further drying over a suitable drying agent.
-
Reagents: Ensure the this compound is pure and dry. If necessary, it can be passed through a column of activated alumina (B75360) to remove trace water.[8]
Q4: What are the most effective methods to activate the magnesium turnings?
Several chemical and physical methods can be employed to disrupt the magnesium oxide layer and initiate the reaction.[1][9]
-
Chemical Activation:
-
Iodine (I₂): Adding a small crystal of iodine is a common method. The iodine is thought to react with the magnesium surface, creating reactive sites.[1][4] A successful initiation is often indicated by the disappearance of the characteristic brown/purple color of the iodine.[1][7]
-
1,2-Dibromoethane (B42909) (DBE): A few drops of this highly reactive alkyl halide can be added. It reacts readily with magnesium to produce ethylene (B1197577) gas (observed as bubbling) and magnesium bromide, thereby exposing a fresh, active metal surface.[1][9][10]
-
Diisobutylaluminum hydride (DIBAH): This can be used to activate the magnesium surface and also helps in drying the reaction mixture, allowing for initiation at lower temperatures (around 20°C for aryl Grignards).[11][12]
-
-
Physical Activation:
-
Crushing: Before adding the solvent, use a dry glass stirring rod to firmly crush some of the magnesium turnings against the bottom of the flask.[1][3][7] This mechanically breaks the oxide layer, exposing fresh metal.
-
Sonication: Placing the reaction flask in an ultrasonic bath can help clean the surface of the magnesium.[3][10]
-
Q5: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically accompanied by one or more of the following signs:
-
The disappearance of the color of a chemical activator like iodine.[1]
-
Spontaneous boiling of the solvent at the magnesium surface.[1]
-
The appearance of turbidity or a cloudy grey/brownish color in the reaction mixture.[1][7]
-
A noticeable exothermic reaction (generation of heat).[1]
Q6: My reaction started but then stopped. What could be the cause?
This issue often points to insufficiently anhydrous conditions.[8] Trace amounts of water from the solvent, glassware, or atmosphere are consumed by the Grignard reagent as it forms, effectively halting the reaction. It is crucial to review all drying procedures and ensure a positive pressure of inert gas is maintained throughout the process.[8]
Q7: What are the potential side reactions I should be aware of?
The most common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with another molecule of the aryl halide.[8][13] This can be minimized by the slow, dropwise addition of the this compound solution to the magnesium suspension. This maintains a low concentration of the halide in the reaction flask, favoring the Grignard formation over the coupling reaction.[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Passivated magnesium surface (MgO layer).[1][2] 2. Presence of moisture in glassware, solvent, or reagents.[3][8] 3. Reaction temperature is too low.[8] | 1. Activate Magnesium: Use one of the activation methods (Iodine, DBE, crushing, or sonication).[1][3][10] Use fresh, high-quality magnesium turnings.[8] 2. Ensure Anhydrous Conditions: Rigorously flame-dry all glassware and cool under inert gas.[8] Use freshly opened or properly dried anhydrous solvents.[5] 3. Gentle Warming: Gently warm the flask with a heat gun or a warm water bath to provide the necessary activation energy. Be prepared to cool the reaction if it becomes too vigorous.[8] |
| Reaction Starts, then Stops | 1. Insufficiently anhydrous conditions are quenching the reagent as it forms.[8] 2. Poor quality magnesium. | 1. Review Drying Procedures: Ensure a positive pressure of inert gas is maintained. Check the solvent's dryness. 2. Use Fresh Reagents: Old magnesium can have a thicker oxide layer.[8] |
| Low Yield of Desired Product | 1. Wurtz-type coupling side reaction.[8][13] 2. Incomplete reaction. | 1. Slow Addition: Add the aryl halide solution dropwise to the magnesium suspension to keep its concentration low.[15] 2. Increase Reaction Time: After the initial addition, allow the mixture to reflux for an additional 30-60 minutes to ensure complete conversion.[15] |
| Reaction Mixture Turns Dark/Black | Formation of finely divided magnesium or side products. | This can be normal for Grignard reactions.[16] Proceed with the reaction, but if yields are low, consider optimizing addition rates and temperature control. |
Quantitative Data Summary
| Activation Method | Activating Agent | Typical Amount | Key Observations |
| Chemical (Iodine) | Iodine (I₂) | A single small crystal | Disappearance of the purple/brown iodine color indicates initiation.[1][7] |
| Chemical (DBE) | 1,2-Dibromoethane | A few drops (~5 mol%) | Bubbling (ethylene gas evolution) and heat generation.[1][9][10] |
| Chemical (DIBAH) | Diisobutylaluminum hydride | 5-12 mol% | Allows for reliable initiation at or below 20°C.[11][12] |
| Mechanical | N/A | N/A | Crushing with a glass rod exposes a fresh metal surface.[1][3] |
Experimental Protocols
Protocol 1: General Glassware and Solvent Preparation
-
Clean all glassware (round-bottom flask, reflux condenser, dropping funnel) thoroughly.
-
Dry the glassware in an oven at >120°C for at least 4 hours or flame-dry under a vacuum.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Use a freshly opened bottle of anhydrous diethyl ether or THF. For highly sensitive reactions, the solvent can be further dried by distillation from sodium/benzophenone.
Protocol 2: Grignard Initiation using Iodine Activation
-
To the dried reaction flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Add a single small crystal of iodine.
-
Assemble the rest of the apparatus (condenser and dropping funnel).
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF or diethyl ether.
-
Add a small portion (~10%) of the halide solution to the stirred magnesium turnings.
-
Observe the mixture. Initiation is marked by the fading of the iodine color and gentle refluxing of the solvent. Gentle warming may be required.[17]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture (with heating if necessary) for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[15]
Protocol 3: Grignard Initiation using 1,2-Dibromoethane (DBE) Activation
-
To the dried reaction flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar under an inert atmosphere.
-
Add enough anhydrous THF or diethyl ether to cover the magnesium.
-
Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension.
-
Stir for 10-15 minutes. Initiation is indicated by bubbling and a gentle exotherm.
-
Once the activation reaction has subsided, begin the slow, dropwise addition of the this compound solution as described in Protocol 2.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. homework.study.com [homework.study.com]
- 4. adichemistry.com [adichemistry.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Collection - Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale - Organic Process Research & Development - Figshare [acs.figshare.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
Minimizing Wurtz coupling during Grignard formation of 2,4-Dibromo-1-chlorobenzene
Topic: Minimizing Wurtz Coupling during Grignard Formation of 2,4-Dibromo-1-chlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of undesired Wurtz coupling byproducts during the Grignard reagent formation from this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is Wurtz coupling in the context of Grignard reactions, and why is it problematic?
A1: Wurtz-type coupling is a significant side reaction that occurs during the synthesis of a Grignard reagent (R-MgX). It involves the reaction of a newly formed Grignard reagent molecule with a molecule of the unreacted organic halide (R-X) to form a homocoupled dimer (R-R).[1] This side reaction is problematic as it consumes both the starting material and the desired Grignard reagent, leading to a reduced yield of the target product. Furthermore, the resulting dimeric byproduct can complicate the purification of the final product.
Q2: I am observing a high yield of the Wurtz coupling byproduct in my reaction with this compound. What are the likely causes?
A2: Several factors can promote the formation of Wurtz coupling byproducts. These include:
-
High Local Concentration of the Aryl Halide: Rapid addition of this compound can create localized areas of high concentration, increasing the probability of the newly formed Grignard reagent reacting with the unreacted halide instead of the magnesium surface.[1]
-
Elevated Reaction Temperature: The formation of a Grignard reagent is an exothermic process.[1] Higher temperatures accelerate the rate of the Wurtz coupling reaction.[1] Poor temperature control can lead to "hot spots" in the reaction mixture, favoring byproduct formation.
-
Solvent Choice: Certain solvents, particularly Tetrahydrofuran (THF), can promote Wurtz coupling for some substrates.[1]
-
Insufficient Magnesium Surface Area: A limited or passivated magnesium surface can slow down the rate of Grignard reagent formation, leaving a higher concentration of unreacted aryl halide available for Wurtz coupling.
Q3: How can I minimize the formation of the Wurtz coupling product when preparing the Grignard reagent from this compound?
A3: To suppress the formation of the dimeric byproduct, consider the following strategies:
-
Slow Addition: Add a solution of this compound to the magnesium suspension dropwise at a rate that maintains a steady and controllable reaction temperature.[1] This prevents the buildup of the unreacted halide.
-
Temperature Control: Maintain a low to moderate reaction temperature. Using an ice bath to control the initial exotherm is often recommended.
-
Solvent Selection: Consider using 2-Methyltetrahydrofuran (2-MeTHF) as an alternative to THF. 2-MeTHF has been shown to suppress Wurtz coupling, particularly for reactive halides.[2][3][4]
-
Magnesium Activation: Ensure the magnesium turnings are activated to facilitate a prompt initiation of the Grignard reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
-
Use of Halogen-Magnesium Exchange: For polyhalogenated substrates like this compound, a halogen-magnesium exchange reaction using a more reactive organomagnesium reagent like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) can provide high selectivity and minimize side reactions.[5][6][7][8] This method avoids the direct reaction of the aryl halide with magnesium metal.
Q4: Which bromine on this compound is more likely to form the Grignard reagent?
A4: In polyhalogenated aromatic compounds, the reactivity of the halogens towards Grignard formation generally follows the order I > Br > Cl > F. Therefore, the bromine atoms in this compound are significantly more reactive than the chlorine atom. Between the two bromine atoms, the one at the 4-position is generally more sterically accessible. However, electronic effects can also play a role. For highly selective reactions, the halogen-magnesium exchange method is recommended.
Q5: My Grignard reagent solution is cloudy. Is this indicative of Wurtz coupling?
A5: While some Grignard reagents are not fully soluble and can appear cloudy, the formation of a significant amount of precipitate may indicate the presence of the Wurtz coupling byproduct, especially if the dimer is a solid.[1]
Data Presentation
Table 1: Comparison of Solvents on the Yield of Grignard Product and Suppression of Wurtz Coupling for Benzyl Chloride
| Solvent | Yield of Grignard Product (%)* | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[1] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Excellent yield, demonstrating effective suppression of Wurtz coupling.[1] |
*Yields are the isolated yield of the alcohol product after the in-situ generated Grignard reagent was reacted with 2-butanone. Data sourced from Kadam et al., Green Chem., 2013, 15, 1860-1864.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Wurtz Coupling in Aryl Grignard Formation (Direct Method)
This protocol provides a general method for preparing a Grignard reagent from an aryl bromide, adapted for minimizing Wurtz coupling.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (1 small crystal)
-
This compound (1.0 equivalent)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Anhydrous work-up and quenching reagents (e.g., an electrophile like benzaldehyde, followed by saturated aqueous NH₄Cl)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask under an inert atmosphere until the purple color of the iodine sublimes and disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Prepare a solution of this compound in anhydrous 2-MeTHF in the dropping funnel. Add a small portion of this solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.
-
Slow Addition: Once the reaction has initiated, add the remaining aryl halide solution dropwise from the dropping funnel over a period of 40-60 minutes. Maintain the reaction temperature below 10°C using an ice bath to control the exotherm.
-
Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes.
-
Quenching and Workup: The Grignard reagent is now ready for reaction with an electrophile. For analysis of yield, the reaction can be quenched by slow addition of a solution of an electrophile (e.g., benzaldehyde) in 2-MeTHF at 0°C. After the reaction with the electrophile is complete, the mixture is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Analysis: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The yield of the desired product versus the Wurtz coupling byproduct can be determined by techniques such as GC-MS or NMR spectroscopy.
Protocol 2: Selective Grignard Formation via Halogen-Magnesium Exchange
This protocol is adapted for the selective formation of a Grignard reagent from a polyhalogenated aromatic compound at the most reactive bromine site.
Materials:
-
This compound (1.0 equivalent)
-
Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl) (1.1 equivalents, e.g., 1.3 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous quenching and workup reagents
Procedure:
-
Apparatus Setup: Use a flame-dried Schlenk flask or a three-necked flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen or argon inlet.
-
Reactant Preparation: In the reaction flask, dissolve this compound in anhydrous THF.
-
Cooling: Cool the solution to a low temperature, typically between -10°C and 0°C, using a suitable cooling bath.
-
Slow Addition of Exchange Reagent: Slowly add the iPrMgCl·LiCl solution dropwise via syringe over a period of 30-60 minutes. It is crucial to maintain the internal temperature below the specified range during the addition.
-
Reaction Completion: After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours.
-
Confirmation of Grignard Formation (Optional): To confirm the formation of the Grignard reagent, a small aliquot can be withdrawn via syringe and quenched in a separate vial with a proton source (e.g., saturated aqueous NH₄Cl) or an electrophile like iodine. The product of this quench can be analyzed by GC-MS to confirm the selective replacement of one bromine atom.
-
Subsequent Reaction: The resulting Grignard reagent solution is typically used immediately in the next synthetic step without isolation.
Visualizations
Caption: Competing pathways in Grignard synthesis.
Caption: Troubleshooting workflow for excessive Wurtz coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ijarse.com [ijarse.com]
- 4. datapdf.com [datapdf.com]
- 5. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2,4-Dibromo-1-chlorobenzene Reactions
Welcome to the technical support center for scaling up reactions involving 2,4-Dibromo-1-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of synthetic routes utilizing this versatile intermediate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
Scaling up reactions with this compound presents several key challenges that must be carefully managed. These include:
-
Reaction Selectivity: With two bromine atoms and one chlorine atom, achieving selective reaction at a specific halogen site can be difficult. The reactivity of the C-Br bonds can be similar, potentially leading to mixtures of mono- and di-substituted products.[1][2]
-
Heat Management: Many reactions, such as Grignard formation or palladium-catalyzed couplings, can be exothermic. Proper heat dissipation is critical on a larger scale to prevent runaway reactions and ensure selectivity.[3]
-
Mass Transfer: In heterogeneous reactions, such as those involving solid bases or catalysts, efficient mixing is crucial to ensure consistent reaction rates and avoid localized "hot spots."[3][4]
-
Purification: Separating the desired product from unreacted starting material, isomers, and catalyst residues can be complex. Techniques like crystallization, distillation, and chromatography are often required.[5]
-
Safety: Dibromobenzenes are classified as hazardous substances and require careful handling.[6] Appropriate personal protective equipment (PPE) and engineering controls are necessary.[7][8]
Q2: Which palladium-catalyzed cross-coupling reactions are commonly performed with this compound, and what are the typical catalysts?
This compound is a common substrate for several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling with boronic acids or their esters.[9][10] Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(dppf)Cl2 or those generated in situ from Pd(OAc)2 or Pd2(dba)3 with ligands like PPh3, PCy3, or P(t-Bu)3.[9][11]
-
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling with amines.[12][13] Catalyst systems often consist of a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a sterically hindered phosphine ligand like BINAP or DPPF.[12]
Q3: How can I achieve selective mono-substitution in a Suzuki-Miyaura coupling reaction?
Achieving selective mono-arylation can be challenging due to the potential for a second coupling reaction.[1] Key strategies to favor mono-substitution include:
-
Control Stoichiometry: Use a controlled amount of the boronic acid, typically 1.0 to 1.1 equivalents relative to the this compound.
-
Lower Reaction Temperature: Lower temperatures can sometimes favor the mono-coupled product by reducing the rate of the second coupling.
-
Careful Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can influence selectivity.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC, GC, or NMR, and stop the reaction once the desired mono-substituted product is maximized.[3]
Q4: What are the key safety precautions when working with this compound on a larger scale?
When scaling up, it is crucial to adhere to strict safety protocols:
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][7]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling Reactions
Issue: Low or no conversion of starting material.
| Potential Cause | Troubleshooting Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not oxidized. Consider using a pre-catalyst that is more stable. |
| Poor Ligand Quality | Use high-purity, air-stable phosphine ligands. If necessary, handle air-sensitive ligands in a glovebox. |
| Ineffective Base | The choice of base is critical.[9] Ensure the base (e.g., K2CO3, Cs2CO3) is anhydrous and of sufficient strength to facilitate transmetalation. |
| Solvent Issues | Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. Common solvent systems include toluene (B28343), dioxane, or mixtures with water.[11] |
| Insufficient Temperature | Ensure the reaction temperature is adequate for the specific catalyst system being used. |
Issue: Formation of significant amounts of di-substituted byproduct.
| Potential Cause | Troubleshooting Solution |
| Excess Boronic Acid | Carefully control the stoichiometry of the boronic acid to 1.0-1.1 equivalents. |
| High Reaction Temperature | Lowering the reaction temperature may improve selectivity for the mono-substituted product. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it once the desired product is formed to prevent further reaction. |
Guide 2: Buchwald-Hartwig Amination
Issue: Incomplete reaction or low yield.
| Potential Cause | Troubleshooting Solution |
| Catalyst Poisoning | Certain functional groups can poison the palladium catalyst.[13] Ensure all reagents are pure. |
| Base Incompatibility | Strong bases like NaOtBu can be incompatible with certain functional groups (e.g., esters).[13] Consider a weaker base like Cs2CO3 or K3PO4.[13] |
| Ligand Selection | The choice of ligand is crucial. Sterically hindered, electron-rich phosphine ligands often give the best results.[12] |
| Inert Atmosphere | These reactions are often air-sensitive. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Guide 3: Grignard Reagent Formation
Issue: Difficulty initiating Grignard reagent formation.
| Potential Cause | Troubleshooting Solution |
| Moisture in Glassware/Solvent | Grignard reagents are highly sensitive to moisture.[14] Ensure all glassware is flame-dried and solvents are anhydrous.[2] |
| Passive Magnesium Surface | The magnesium turnings may have an oxide layer. Gently crush the magnesium turnings before use or use a chemical activator like iodine or 1,2-dibromoethane. |
| Low Temperature | Gentle warming may be required to initiate the reaction.[2] |
Issue: Formation of a mixture of Grignard reagents.
| Potential Cause | Troubleshooting Solution |
| Similar C-Br Bond Reactivity | The two C-Br bonds have different steric and electronic environments, but selectivity can still be an issue.[2] |
| Reaction Conditions | Carefully control the reaction temperature and the rate of addition of the aryl halide to the magnesium. |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add this compound (1.0 eq.), the desired boronic acid (1.1 eq.), and the base (e.g., K2CO3, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).[11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium precursor (e.g., Pd2(dba)3, 1 mol%), the phosphine ligand (e.g., tBu3P·HBF4, 2 mol%), and the base (e.g., NaOtBu, 2.2 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen).
-
Reagent Addition: Add this compound (1.0 eq.), the amine (1.05 eq.), and anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere for the required time (e.g., 16 hours).
-
Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., dichloromethane), and filter.
-
Purification: Concentrate the filtrate and purify the crude product by silica (B1680970) gel column chromatography or recrystallization.
Troubleshooting Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jppres.com [jppres.com]
- 5. This compound | 29604-75-9 | Benchchem [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
Technical Support Center: Analysis of Commercial 2,4-Dibromo-1-chlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,4-Dibromo-1-chlorobenzene. The information provided is designed to assist in the identification of potential impurities and to offer solutions to common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in commercial this compound?
A1: Impurities in commercial this compound typically arise from the synthetic route, which most commonly involves the bromination of 1-chlorobenzene.[1] Potential impurities can be categorized as follows:
-
Positional Isomers: Other isomers of dibromochlorobenzene are the most common impurities. These form due to the directing effects of the chloro and bromo substituents during electrophilic aromatic substitution.[1]
-
Under-brominated Species: Starting materials or intermediates that have not fully reacted, such as 1-chloro-2-bromobenzene and 1-chloro-4-bromobenzene.[1]
-
Over-brominated Species: Tribromochlorobenzene isomers may be present if the reaction is not carefully controlled.
-
Other Halogenated Benzenes: Impurities from the starting materials, such as dichlorobenzenes or other bromochlorobenzene isomers, may be carried through the synthesis.
Q2: What is a typical purity level for commercial this compound?
A2: Commercial grades of this compound are often available in purities of 97% or higher.[2] The remaining percentage is typically composed of the isomers and related substances mentioned in Q1.
Q3: Which analytical techniques are most suitable for identifying impurities in this compound?
A3: The most common and effective techniques for analyzing the purity of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for each separated component.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating positional isomers that may be difficult to resolve by GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and can be used to identify and quantify impurities, especially when authentic standards are not available.
Troubleshooting Guides
GC-MS Analysis
Problem: Poor separation of isomeric impurities.
-
Possible Cause: The GC column and temperature program may not be optimal for resolving closely related isomers of dibromochlorobenzene. Separation of these isomers can be challenging.
-
Solution:
-
Column Selection: Employ a column with a stationary phase that offers high selectivity for aromatic compounds. A mid-polarity column, such as one with a 50% phenyl-methylpolysiloxane stationary phase (e.g., DB-17 or equivalent), may provide better separation than a non-polar column. For very difficult separations, consider a column specifically designed for isomer analysis, such as one with a liquid crystal or cyclodextrin-based stationary phase.
-
Optimize Temperature Program: Use a slow oven ramp rate (e.g., 1-2 °C/min) through the elution range of the isomers. This increases the interaction time with the stationary phase and can significantly improve resolution.
-
Increase Column Length: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and can enhance separation.
-
Problem: Unexpected peaks in the chromatogram.
-
Possible Cause: These could be due to contamination from the solvent, sample handling, or the GC system itself (e.g., septum bleed, column bleed).
-
Solution:
-
Run a Blank: Inject a sample of the solvent used to dissolve the this compound. This will help identify any peaks originating from the solvent.
-
Check for System Contamination: Perform a "bake-out" of the GC column and injector port to remove any accumulated residues. Replace the injector septum and liner if necessary.
-
Mass Spectral Analysis: Examine the mass spectrum of the unexpected peak. The fragmentation pattern can provide clues to its identity. Search the mass spectrum against a spectral library (e.g., NIST) for potential matches.
-
HPLC Analysis
Problem: Co-elution of this compound with an impurity.
-
Possible Cause: The mobile phase composition and stationary phase are not providing adequate selectivity for the separation.
-
Solution:
-
Adjust Mobile Phase: If using a reversed-phase C18 column, systematically vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve the resolution of closely eluting peaks.
-
Change Stationary Phase: If adjusting the mobile phase is insufficient, consider a different column chemistry. A phenyl-hexyl or biphenyl (B1667301) stationary phase can offer different selectivity for aromatic compounds due to π-π interactions.
-
Temperature Optimization: Adjusting the column temperature can alter the selectivity and viscosity of the mobile phase, which may improve separation.
-
Data Presentation
The following table summarizes a representative impurity profile for a commercial batch of this compound, as might be determined by GC-MS analysis. Please note that the actual impurity profile can vary between manufacturers and batches.
| Impurity Name | Retention Time (min) | m/z (Major Fragments) | Typical Abundance (%) |
| 1-Chloro-4-bromobenzene | 12.5 | 190, 111, 75 | < 0.2 |
| 1-Chloro-2-bromobenzene | 12.8 | 190, 111, 75 | < 0.2 |
| This compound | 15.2 | 270, 191, 110 | > 98.0 |
| 2,6-Dibromo-1-chlorobenzene | 15.4 | 270, 191, 110 | < 1.0 |
| 3,5-Dibromo-1-chlorobenzene | 15.6 | 270, 191, 110 | < 0.5 |
| Tribromochlorobenzene Isomer | 18.1 | 348, 269, 188 | < 0.1 |
Experimental Protocols
GC-MS Protocol for Impurity Profiling
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane (B109758) or hexane.
-
Transfer an aliquot to a GC vial.
-
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: DB-17ms (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
GC Parameters:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 5 °C/min to 200 °C.
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
HPLC Protocol for Isomer Separation
This protocol is designed to provide enhanced separation of positional isomers.
-
Sample Preparation:
-
Prepare a stock solution of approximately 1 mg/mL of the sample in acetonitrile.
-
Dilute this stock solution with the initial mobile phase to a final concentration of approximately 50 µg/mL.
-
-
Instrumentation:
-
HPLC System: Waters Alliance e2695 or equivalent with a UV detector.
-
Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 60% B
-
18-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Visualizations
Caption: Workflow for the identification and quantification of impurities.
Caption: Decision tree for troubleshooting analytical issues.
References
Technical Support Center: Palladium Catalyst Removal from 2,4-Dibromo-1-chlorobenzene Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from 2,4-Dibromo-1-chlorobenzene and similar aryl halide products. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my this compound product?
A1: Residual palladium in active pharmaceutical ingredients (APIs) and drug intermediates is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[1] Furthermore, palladium residues can interfere with downstream synthetic transformations and biological assays, leading to inaccurate and unreliable results.[1][2]
Q2: What are the most common methods for removing palladium catalysts after a cross-coupling reaction?
A2: The most prevalent methods include filtration through adsorbents like Celite®, treatment with activated carbon, the use of metal scavengers (e.g., silica-based or polymer-supported), column chromatography, and recrystallization.[1][3]
Q3: How do I choose the best palladium removal method for my this compound product?
A3: The optimal method depends on several factors:
-
The form of the palladium species: Is it heterogeneous (e.g., Pd/C) or homogeneous (soluble)?
-
The oxidation state of the palladium: Pd(0) and Pd(II) may require different types of scavengers.[4][5]
-
The properties of your product: Consider its solubility and stability under various conditions.
-
The required level of purity: Regulatory limits for APIs are often in the low ppm range.[6][7]
-
The scale of your reaction: Some methods are more scalable than others.
The decision-making workflow below can help guide your selection.
Q4: What are "palladium scavengers" and how do they work?
A4: Palladium scavengers are materials, often functionalized silica (B1680970) gels or polymers, designed to react with and bind palladium species, removing them from the solution.[8] They typically contain functional groups with a high affinity for palladium, such as thiols, thioureas, or amines.[4][8] The scavenger-palladium complex can then be easily removed by filtration.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of residual palladium from this compound products.
| Problem | Possible Causes | Solutions |
| High levels of palladium remain after treatment with a scavenger. | Incorrect scavenger selection: The scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) in your reaction mixture.[4][5] | Screen different scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to find the most effective one for your system.[4] Thiol-based scavengers are often effective for a broad range of palladium species.[1][8] |
| Insufficient scavenger amount: Too little scavenger will lead to incomplete palladium removal.[4] | Increase scavenger loading: Start with a higher equivalent of the scavenger relative to the palladium catalyst (e.g., 5-10 equivalents).[4] | |
| Suboptimal reaction conditions: Scavenging efficiency can be affected by temperature and time.[4] | Optimize conditions: Increase the scavenging time (e.g., from a few hours to overnight) and consider gentle heating if your product is thermally stable.[1][4] | |
| Low product yield after purification. | Product adsorption onto the scavenger or adsorbent: Polar products can non-specifically bind to silica-based scavengers or activated carbon.[1][4] | Change the adsorbent/scavenger: Try a polymer-based scavenger or a different type of activated carbon. Wash thoroughly: After filtration, wash the scavenger or adsorbent with fresh solvent to recover any bound product.[5] Reduce scavenger amount: Use the minimum effective amount of scavenger.[5] |
| Product co-precipitation: The product may precipitate with the palladium species. | Modify the workup: Consider changing the solvent to improve the solubility of your product while promoting the removal of the palladium complex. | |
| Filtration is slow or the filter clogs. | Fine particles of catalyst or scavenger: The palladium catalyst or scavenger particles may be too fine for the filter medium. | Use a filter aid: Filter through a pad of Celite® to trap fine particles. Ensure the Celite® pad is well-packed.[5][9] Use a finer filter: Switch to a filter with a smaller pore size, such as a 0.45 µm PTFE membrane filter.[5] |
| Recrystallization does not lower palladium levels sufficiently. | Product-palladium complexation: Your product may form a stable complex with palladium, causing it to co-crystallize.[4] | Pre-treat before recrystallization: Use a scavenger or activated carbon to remove the majority of the palladium before performing the recrystallization. Add a competing ligand: Introduce a ligand that can disrupt the product-palladium interaction before crystallization.[4] |
Quantitative Data on Palladium Removal
The following tables summarize the efficiency of various palladium removal techniques as reported in the literature. Note that these results were not obtained specifically for this compound but serve as a general guide.
Table 1: Palladium Scavenging Efficiency
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference Compound/Reaction |
| SiliaMetS Thiol/Thiourea | 2400 | ≤ 16 | > 99.3% | Suzuki cross-coupling product |
| Thiourea Alkyl Silica | 150-220 | < 1 | > 99.3% | Pharmaceutical product stream |
| MP-TMT | ~800 | < 10 | > 98.75% | Suzuki reaction product |
| Carboxen® 564 | 1250 | 12 | 99.0% | Tetrakis(triphenylphosphine)palladium(0) |
Table 2: Comparison of Purification Methods
| Purification Step | Average Pd Removal | Notes |
| Flash Chromatography | ~90% | Can still leave >100 ppm of residual palladium.[2] |
| Chromatography + Scavenging Resin | ~98% | A subsequent scavenging step is highly effective at reducing palladium to low levels (<100 ppm).[2][10] |
Experimental Protocols
Protocol 1: Palladium Removal using a Solid-Supported Scavenger
-
Scavenger Selection: Choose an appropriate scavenger based on the likely oxidation state of your palladium catalyst and the solvent system. Thiol-based scavengers like SiliaMetS Thiol are a good starting point for their versatility.[8]
-
Addition of Scavenger: To the crude reaction mixture containing the this compound product, add the solid-supported scavenger (typically 5-10 wt% relative to the crude product, or 5-10 equivalents relative to the catalyst).[4][8]
-
Stirring: Stir the mixture vigorously at room temperature. For challenging cases, the temperature can be slightly elevated (e.g., 40-50 °C) if the product is stable. Allow the mixture to stir for 2-24 hours.[4] Monitoring the palladium concentration periodically by taking small aliquots is recommended.[4]
-
Filtration: Filter the mixture to remove the scavenger-palladium complex. A simple gravity or Büchner filtration is usually sufficient.[5]
-
Washing: Wash the filtered scavenger with a fresh portion of the reaction solvent to recover any adsorbed product.[5]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1][4]
-
Stirring: Stir the suspension at room temperature for 1-12 hours.[1][4]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine particles of activated carbon.[1][4]
-
Washing: Wash the Celite®/carbon pad with fresh solvent to recover the product.
-
Concentration: Combine the filtrate and washings and evaporate the solvent to yield the purified product.
Protocol 3: Filtration through a Celite® Pad
This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium species.[5][9]
-
Prepare the Filter Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite® and gently compact it to form a level bed.[5][9]
-
Dilution: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.[5]
-
Filtration: Slowly pour the diluted mixture onto the center of the Celite® pad. Apply a gentle vacuum to facilitate filtration.[9]
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the this compound product.[9]
-
Concentration: Collect the filtrate and concentrate it under reduced pressure.
Visualized Workflows
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a scavenger.
Caption: Troubleshooting logic for ineffective palladium scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. sopachem.com [sopachem.com]
- 8. silicycle.com [silicycle.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Reactions with 2,4-Dibromo-1-chlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2,4-Dibromo-1-chlorobenzene. The content is structured to address specific experimental challenges, with a focus on solvent and base selection for common cross-coupling reactions and Grignard reagent formation.
General Considerations for this compound Reactivity
This compound possesses three halogen substituents with differential reactivity. Generally, the carbon-bromine (C-Br) bonds are more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The two C-Br bonds at positions 2 and 4 also exhibit different reactivity due to their electronic and steric environments, which can be exploited for selective mono-functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Optimizing the base and solvent is crucial for achieving high yields and selectivity, especially with polyhalogenated substrates.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst system. 2. Inefficient activation of boronic acid. 3. Reaction temperature is too low. | 1. Use a fresh palladium source and a suitable ligand (e.g., SPhos, XPhos). Ensure an inert atmosphere. 2. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). 3. Increase the reaction temperature, typically to 80-110 °C. |
| Poor Selectivity (Reaction at both Bromine sites) | 1. Reaction conditions are too harsh. 2. Stoichiometry of reagents. | 1. Lower the reaction temperature and shorten the reaction time. 2. Use a 1:1 stoichiometry of this compound to boronic acid to favor mono-coupling. |
| Dehalogenation (Loss of Bromine or Chlorine) | 1. Presence of a hydride source. 2. Inappropriate ligand choice. | 1. Ensure anhydrous conditions and use a non-protic solvent. 2. Employ bulky, electron-rich phosphine (B1218219) ligands that promote reductive elimination over dehalogenation. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inappropriate base. | 1. Thoroughly degas the solvent and reaction mixture. 2. Use a milder base like K₂CO₃ or K₃PO₄. |
FAQs: Suzuki-Miyaura Coupling
Q1: Which bromine is more reactive in a Suzuki-Miyaura coupling of this compound?
A1: The reactivity of the two bromine atoms can be influenced by the specific ligand and reaction conditions. However, in many cases, the bromine at the 4-position is sterically more accessible and may react preferentially. Careful optimization is needed to control the regioselectivity.
Q2: What is the best general-purpose base for Suzuki-Miyaura couplings with this substrate?
A2: For substrates with sensitive functional groups, milder inorganic bases are recommended. Potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective choices that balance reactivity with minimizing side reactions.[1]
Q3: Can I run the reaction in an aqueous solvent system?
A3: Yes, Suzuki-Miyaura reactions can often be performed in aqueous solvent mixtures, such as toluene (B28343)/water or dioxane/water.[1] This can sometimes enhance the reaction rate and is considered a greener approach.
Solvent and Base Optimization Data (Representative)
The following table summarizes the effect of different bases and solvents on the yield of Suzuki-Miyaura coupling of a generic aryl bromide. This data can serve as a starting point for the optimization of reactions with this compound.
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ | Toluene/H₂O | 100 | >95 | Excellent for sensitive substrates.[1] |
| Cs₂CO₃ | Dioxane | 100 | >95 | Often superior but more costly.[1] |
| K₂CO₃ | Dioxane/H₂O | 100 | ~95 | A common and reliable choice.[1] |
| Na₂CO₃ | Toluene/H₂O | 100 | ~92 | Highly effective for standard couplings. |
| NaOH | Toluene/H₂O | 100 | ~90 | Strong base, risk of side reactions. |
Experimental Protocol: Selective Mono-arylation of this compound
This protocol aims for a selective Suzuki-Miyaura coupling at one of the bromine positions.
-
Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add an anhydrous and degassed solvent (e.g., Toluene or Dioxane) via cannula or syringe.[1]
-
Reaction: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of aryl amines from aryl halides. The choice of base and solvent is critical for success, especially when dealing with less reactive aryl chlorides or substrates prone to side reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | 1. Catalyst deactivation. 2. Sterically hindered amine or aryl halide. 3. Inappropriate base strength. | 1. Use a pre-catalyst and ensure strictly anaerobic conditions. 2. Switch to a more active ligand (e.g., a biarylphosphine ligand like XPhos). 3. Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. |
| Dehalogenation | 1. Slow reductive elimination. 2. Presence of β-hydrogens on the phosphine ligand. | 1. Use a bulkier ligand to accelerate reductive elimination. 2. Choose a ligand without β-hydrogens if possible. |
| Hydrolysis of Aryl Halide | Presence of water and a strong base. | Ensure all reagents and solvents are anhydrous. |
FAQs: Buchwald-Hartwig Amination
Q1: What is the best base for the Buchwald-Hartwig amination of this compound?
A1: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) and potassium tert-butoxide (KOt-Bu) are commonly used and often give good results.[2] For base-sensitive substrates, milder bases like cesium carbonate (Cs₂CO₃) can be effective, though they may require more active catalyst systems.[2]
Q2: Which solvent should I choose?
A2: Aprotic solvents are generally used. Toluene and 1,4-dioxane (B91453) are the most common and effective solvents for Buchwald-Hartwig aminations.[3]
Q3: Can I selectively aminate one of the bromine positions?
A3: Achieving high selectivity can be challenging but is possible through careful optimization of the ligand, base, and temperature. A less reactive amine in combination with a bulky ligand at lower temperatures may favor mono-amination.
Solvent and Base Optimization Data (Representative)
This table shows the effect of different bases and solvents on the Buchwald-Hartwig amination of a generic aryl bromide, providing a starting point for optimization.
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| NaOt-Bu | Toluene | 100 | >95 | A very common and effective strong base.[2] |
| KOt-Bu | Toluene | 100 | >95 | Similar in reactivity to NaOt-Bu.[2] |
| LHMDS | Toluene | 100 | ~90 | A strong, non-nucleophilic base, good for sensitive substrates. |
| Cs₂CO₃ | Dioxane | 110 | Variable | Milder base, may require a more active catalyst.[2] |
| K₃PO₄ | Dioxane | 110 | Variable | Another milder option, useful for some substrates. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat this cycle three times).
-
Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the amine (e.g., morpholine, 1.2 equiv.).
-
Reaction: Heat the reaction mixture in a preheated oil bath at 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium (B1175870) chloride, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Decision Pathway
References
Technical Support Center: Regioselectivity in Electrophilic Substitution of 1-Chloro-2,4-dibromobenzene
This guide provides troubleshooting advice and frequently asked questions for researchers conducting electrophilic aromatic substitution reactions on 1-chloro-2,4-dibromobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the directing effects of the substituents on 1-chloro-2,4-dibromobenzene?
A1: All three substituents (chlorine and two bromines) are halogens. Halogens are ortho, para-directing groups, but they are also deactivating towards electrophilic aromatic substitution.[1][2] This means they direct incoming electrophiles to the positions ortho and para relative to themselves, yet the overall reaction rate is slower than that of benzene (B151609).[3] The directing effect is due to the ability of their lone pairs to donate electron density through resonance, which stabilizes the positively charged intermediate (arenium ion).[4][5] The deactivating nature comes from their strong electronegativity, which withdraws electron density from the ring inductively.[4]
Q2: Which position is the most likely site for electrophilic substitution on 1-chloro-2,4-dibromobenzene?
A2: The most probable site for substitution is C5. The available positions for an incoming electrophile are C3, C5, and C6.
-
C3: This position is ortho to both the chlorine at C1 and the bromine at C2. While electronically activated by two groups, it is severely sterically hindered by these two adjacent bulky halogen atoms.[6]
-
C5: This position is para to the chlorine at C1 and ortho to the bromine at C4. It is therefore electronically activated by the resonance effects of two halogen groups.
-
C6: This position is ortho to the chlorine at C1 but meta to both bromine atoms. It is only activated by the resonance effect of the single chlorine atom.
Considering both electronic and steric factors, the C5 position is the most favored site for attack as it receives activating resonance effects from two substituents and is sterically accessible.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Question: I am attempting a Friedel-Crafts (or other electrophilic) reaction with 1-chloro-2,4-dibromobenzene, but I am getting a very low yield or no product at all. What is going wrong?
Answer: This is a common issue. The benzene ring in 1-chloro-2,4-dibromobenzene is heavily substituted with three deactivating halogen groups.[7][8] This significantly reduces the ring's nucleophilicity, making it less reactive towards electrophiles.[3] Friedel-Crafts reactions, in particular, are known to fail with strongly deactivated aromatic rings.[9]
Possible Solutions:
-
Increase Catalyst Concentration: For reactions requiring a Lewis acid catalyst (e.g., Friedel-Crafts, halogenation), increasing the molar ratio of the catalyst can enhance the electrophilicity of the attacking species.
-
Use a More Potent Catalyst System: Switch to a stronger Lewis acid or a more reactive electrophile source. For example, in halogenations, using a combination like Br₂ with AlCl₃ is more potent than FeBr₃.[10]
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. However, be aware that higher temperatures can also lead to side reactions and reduced regioselectivity.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the reaction progress using techniques like TLC or GC to determine the optimal time.
Issue 2: Poor Regioselectivity / Formation of Multiple Isomers
Question: My reaction is producing a mixture of isomers instead of a single, clean product. How can I enhance the regioselectivity for substitution at the C5 position?
Answer: While the C5 position is electronically favored, substitution at other positions (primarily C6) can still occur, leading to isomeric mixtures. Enhancing regioselectivity involves optimizing conditions to favor the electronically preferred pathway while disfavoring others.
Possible Solutions:
-
Control the Temperature: Running the reaction at a lower temperature often increases selectivity. Lower kinetic energy allows the reaction to more selectively follow the lowest activation energy pathway, which typically leads to the most stable intermediate (attack at C5).
-
Choice of Solvent: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the isomer distribution. Experiment with different solvents to find the optimal medium for your specific reaction.
-
Steric Hindrance of the Electrophile: Using a bulkier electrophile can sometimes enhance selectivity by further disfavoring attack at the more sterically crowded positions. However, in this substrate, the primary competition is between C5 and the less-hindered C6. A very bulky electrophile might slightly increase the proportion of the C6 isomer, but typically electronic effects dominate.
Data Presentation
The following tables summarize typical conditions and expected outcomes for common electrophilic substitution reactions on halogenated benzenes. Note that specific data for 1-chloro-2,4-dibromobenzene is sparse in the literature; therefore, data from analogous compounds like dichlorobenzene and chlorobenzene (B131634) are used for illustration.
Table 1: Nitration of Halogenated Benzenes
| Starting Material | Reagents | Conditions | Major Product(s) | Reference |
| Chlorobenzene | Conc. HNO₃, Conc. H₂SO₄ | 25-30°C | 1-Chloro-4-nitrobenzene (~70%), 1-Chloro-2-nitrobenzene (~30%) | [11] |
| 1,2-Dichlorobenzene | Conc. HNO₃, Conc. H₂SO₄ | 35-40°C | 1,2-Dichloro-4-nitrobenzene | [12] |
| 1-Chloro-2,4-dibromobenzene | Conc. HNO₃, Conc. H₂SO₄ | Moderate Heat | Predicted: 1-Chloro-2,4-dibromo-5-nitrobenzene | N/A |
Table 2: Halogenation, Sulfonation, and Friedel-Crafts Acylation of Chlorobenzene
| Reaction | Reagents | Catalyst | Major Product(s) | Reference |
| Chlorination | Cl₂ | AlCl₃ or FeCl₃ | 1,4-Dichlorobenzene, 1,2-Dichlorobenzene | [10] |
| Sulfonation | Fuming H₂SO₄ (SO₃) | None | 4-Chlorobenzenesulfonic acid (~99%) | [13] |
| Friedel-Crafts Acylation | CH₃COCl | AlCl₃ | 4-Chloroacetophenone | [14] |
| Friedel-Crafts Alkylation | CH₃Cl | AlCl₃ | 1-Chloro-4-methylbenzene, 1-Chloro-2-methylbenzene | [15] |
Experimental Protocols
General Protocol for Nitration of 1-Chloro-2,4-dibromobenzene
-
Disclaimer: This is a generalized procedure and must be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, ~2.0 eq) in an ice-water bath.
-
Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, ~1.1 eq) to the cooled sulfuric acid while stirring. Maintain the temperature below 10°C.
-
Substrate Addition: Dissolve 1-chloro-2,4-dibromobenzene (1.0 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane) if necessary, and add it dropwise to the cold nitrating mixture.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction may require gentle heating (e.g., 40-50°C) to proceed to completion. Monitor the reaction's progress using TLC or GC.
-
Work-up: Carefully pour the reaction mixture over crushed ice. The crude product should precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution. The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or methanol.
Visualizations
Caption: Directing influences on the regioselectivity of substitution.
Caption: A typical workflow for electrophilic aromatic substitution.
Caption: A decision tree for troubleshooting poor regioselectivity.
References
- 1. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]
- 2. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. people.wou.edu [people.wou.edu]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 1H and 13C NMR Assignments for 2,4-Dibromo-1-chlorobenzene
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignments for 2,4-dibromo-1-chlorobenzene against other halogenated benzene (B151609) derivatives. The data presented for this compound is based on predicted values, while experimental data is provided for comparable compounds to offer a frame of reference for researchers, scientists, and professionals in drug development.
Data Presentation: NMR Assignments
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and the experimental data for selected alternative dihalosubstituted chlorobenzenes. All chemical shifts are reported in parts per million (ppm).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Note: Data is predicted based on established substituent effects and data from analogous compounds. The typical solvent is CDCl₃.[1]
| ¹H NMR | ¹³C NMR | ||||
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| H-3 | ~7.85 | d | Jmeta ≈ 2.5 | C-1 (C-Cl) | ~133 |
| H-5 | ~7.45 | dd | Jortho ≈ 8.7, Jmeta ≈ 2.5 | C-2 (C-Br) | ~122 |
| H-6 | ~7.30 | d | Jortho ≈ 8.7 | C-3 (C-H) | ~135 |
| C-4 (C-Br) | ~118 | ||||
| C-5 (C-H) | ~131 | ||||
| C-6 (C-H) | ~128 |
Table 2: Experimental ¹H NMR Data for Comparative Dihalosubstituted Benzenes
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| 1,3-Dibromo-5-chlorobenzene | H-2, H-6 | 7.47 | d | CDCl₃[2] |
| H-4 | 7.57 | t | CDCl₃[2] | |
| 1-Bromo-2,4-dichlorobenzene | - | 7.2-7.6 | m | CDCl₃ |
| 2-Bromo-1,4-dichlorobenzene | - | 7.3-7.5 | m | CDCl₃ |
Logical Relationships in NMR Signal Assignment
The following diagram illustrates the logical workflow for assigning the proton signals in this compound based on the electronic effects of the halogen substituents. The electron-withdrawing nature of chlorine and bromine deshields the aromatic protons, causing them to resonate at higher chemical shifts compared to unsubstituted benzene. The position of each proton relative to the substituents dictates its specific chemical shift and coupling pattern.
Caption: Logical workflow for ¹H NMR signal assignment.
Experimental Protocols
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra for halogenated benzene compounds.
1. Sample Preparation
-
Dissolve approximately 5-20 mg of the solid compound or 10-30 µL of the liquid compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The optimal concentration for ¹H NMR is typically 10-50 mM, while for ¹³C NMR, it is 50-200 mM.[3]
-
Transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[3]
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. For quantitative NMR, accurate shimming is essential.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.
3. Data Acquisition
-
For ¹H NMR:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 30° or 45° pulse).[3]
-
Set the number of scans depending on the sample concentration (typically 8 to 64 scans).
-
Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons of interest for quantitative analysis. For routine spectra, a shorter delay may be sufficient.
-
-
For ¹³C NMR:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
-
Set the number of scans based on the sample concentration and the natural abundance of ¹³C (typically several hundred to several thousand scans).
-
For quantitative analysis, use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of the protons.
-
Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4-Dibromo-1-chlorobenzene
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of halogenated aromatic compounds is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing a molecular fingerprint through characteristic fragmentation patterns. This guide offers a comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 2,4-Dibromo-1-chlorobenzene, benchmarked against related di- and mono-halogenated benzene (B151609) derivatives.
This comprehensive comparison aims to provide a clear and objective overview of the fragmentation behavior of these compounds, supported by experimental data where available. The presented data and protocols are intended to aid in the identification and characterization of halogenated aromatic compounds in various research and development settings.
Comparative Analysis of Mass Spectrometry Data
The mass spectrum of a compound provides a detailed map of its fragmentation under specific ionization conditions. For halogenated benzenes, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) atoms results in highly characteristic patterns in the mass spectrum, aiding in their identification.
Below is a comparison of the key mass spectral data for this compound and its structural analogues. Due to the limited availability of a complete, published experimental mass spectrum for this compound, its fragmentation pattern is predicted based on established fragmentation rules for halogenated aromatic compounds and comparison with the provided experimental data for similar molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Peaks (m/z) and their Relative Intensities |
| This compound | C₆H₃Br₂Cl | 270.35 | Predicted: • 270/272/274 (M⁺): Molecular ion cluster, presence of two bromine and one chlorine atoms.• 191/193 (M-Br)⁺: Loss of a bromine atom.• 111 (M-Br₂)⁺: Loss of two bromine atoms.• 75 (C₆H₃)⁺: Phenyl cation fragment. |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | • 146/148/150 (M⁺): Molecular ion cluster (100%/65%/10%).[1] • 111/113 (M-Cl)⁺: Loss of a chlorine atom.[1] • 75 (C₆H₃)⁺: Phenyl cation fragment.[1] |
| 1,4-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | • 146/148/150 (M⁺): Molecular ion cluster (100%/64%/10%).• 111/113 (M-Cl)⁺: Loss of a chlorine atom.• 75 (C₆H₃)⁺: Phenyl cation fragment. |
| Chlorobenzene (B131634) | C₆H₅Cl | 112.56 | • 112/114 (M⁺): Molecular ion cluster (100%/32%).[2] • 77 (M-Cl)⁺: Loss of a chlorine atom.[2] • 51 (C₄H₃)⁺: Fragment from the phenyl cation.[2] |
Deciphering the Fragmentation Pathways
The fragmentation of halogenated benzenes in EI-MS is primarily dictated by the stability of the resulting ions. The process begins with the ionization of the molecule, forming a molecular ion (M⁺). This high-energy ion then undergoes a series of fragmentation steps, leading to the formation of smaller, charged fragments that are detected by the mass spectrometer.
Fragmentation Pathway of this compound
The predicted fragmentation pathway for this compound involves the initial loss of the most labile halogen atom, which is typically bromine due to the weaker C-Br bond compared to the C-Cl bond. Subsequent fragmentation can involve the loss of the second bromine atom or the chlorine atom, followed by the fragmentation of the aromatic ring itself.
References
A Comparative Guide to Analytical Standards for 2,4-Dibromo-1-chlorobenzene and its Isomers
For researchers, scientists, and drug development professionals, the accurate identification and quantification of chemical isomers are paramount for ensuring the purity, efficacy, and safety of pharmaceutical products and research materials. Dibromochlorobenzene, a halogenated aromatic compound, exists in ten structural isomers, each potentially exhibiting distinct chemical and toxicological properties. This guide provides a comprehensive comparison of analytical standards available for 2,4-Dibromo-1-chlorobenzene and its isomers, supported by experimental protocols and data to facilitate method development and selection.
Comparison of Available Analytical Standards
The availability and purity of analytical standards are critical starting points for any quantitative analysis. While standards for this compound are relatively common, obtaining a complete set of all ten isomers from a single supplier can be challenging. The following tables summarize the availability and specifications of dibromochlorobenzene isomer standards from various chemical suppliers.
Table 1: Analytical Standards for this compound
| Supplier | Catalog Number | Purity | CAS Number |
| Sigma-Aldrich | BL3H97ED16FA | 98% | 29604-75-9 |
| Moldb | M243610 | 97% | 29604-75-9 |
| ChemicalBook | - | - | 29604-75-9 |
| ChemBlink | - | - | 29604-75-9 |
Table 2: Analytical Standards for Dibromochlorobenzene Isomers
| Isomer | Supplier | Catalog Number | Purity | CAS Number |
| 1,2-Dibromo-4-chlorobenzene | ChemScene | CS-0060345 | ≥98% | 60956-24-3 |
| 1,3-Dibromo-2-chlorobenzene | Tokyo Chemical Industry | D6339 | >95.0% (GC) | 19230-27-4 |
| 1,3-Dibromo-5-chlorobenzene | Sigma-Aldrich | 129127 | 95% | 14862-52-3 |
| Santa Cruz Biotechnology | sc-239133 | - | 14862-52-3 | |
| Aladdin Scientific | C122662-5g | ≥98% | 14862-52-3 | |
| CPHL Online | - | 99.5% (HPLC) | 14862-52-3 | |
| Amerigo Scientific | - | - | 14862-52-3 | |
| 1-Bromo-3,4-dichlorobenzene | Fisher Scientific | AC269810250 | 98+% | 18282-59-2 |
Experimental Protocols for Isomer Separation
The separation of structurally similar isomers is a significant analytical challenge. Gas chromatography (GC) is the most common and effective technique for the analysis of volatile halogenated hydrocarbons like dibromochlorobenzenes. High-performance liquid chromatography (HPLC) can also be employed, particularly when dealing with less volatile derivatives or when alternative selectivity is required.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Given their volatility, GC-MS is a powerful method for the separation and identification of dibromochlorobenzene isomers. The following protocol is a general guideline that can be adapted and optimized for specific instrumentation and isomer mixtures.
Objective: To separate and identify dibromochlorobenzene isomers using GC-MS.
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column is recommended for separating positional isomers of halogenated benzenes. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) or a 100% dimethyl polysiloxane phase (e.g., DB-1). Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are typical.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Standards: Analytical grade standards of the available dibromochlorobenzene isomers, dissolved in a suitable solvent like hexane (B92381) or dichloromethane.
Chromatographic Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes.
-
Ramp: 5-10 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
Expected Performance: While specific experimental data for the simultaneous separation of all ten dibromochlorobenzene isomers is scarce, studies on similar compounds like dichlorobenzenes and dibromobenzenes demonstrate that baseline separation of positional isomers can be achieved with careful optimization of the temperature program and column selection.[1] The elution order will generally depend on the boiling points of the isomers, which are influenced by the substitution pattern. Mass spectrometry provides confident identification based on the characteristic isotopic pattern of bromine and chlorine atoms in the mass spectra of the analytes.
High-Performance Liquid Chromatography (HPLC) Protocol
Reversed-phase HPLC can be an alternative for the analysis of dibromochlorobenzenes.
Objective: To separate dibromochlorobenzene isomers using RP-HPLC with UV detection.
Instrumentation and Materials:
-
HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. Phenyl-based columns can also offer alternative selectivity for aromatic compounds.[2]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol.
-
Standards: Analytical grade standards of the isomers dissolved in the mobile phase.
Chromatographic Conditions:
-
Mobile Phase Gradient: Start with a higher percentage of water (e.g., 40-50%) and increase the organic solvent percentage over the run to elute the more non-polar isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of the standards (typically in the range of 210-230 nm for substituted benzenes).
Expected Performance: HPLC offers a different separation mechanism based on the polarity and hydrophobic interactions of the isomers with the stationary phase. While it can be effective, achieving baseline separation of all ten isomers might require extensive method development, including screening different columns and mobile phase compositions.[3]
Visualizing Analytical Workflows
To aid in the conceptualization of the analytical process, the following diagrams illustrate a typical experimental workflow and the structural relationship between the isomers.
References
Comparative Reactivity of C-Br vs C-Cl Bonds in 2,4-Dibromo-1-chlorobenzene: A Guide for Synthetic Strategy
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of polyhalogenated aromatic compounds is paramount for the efficient design of synthetic routes. This guide provides a comparative analysis of the reactivity of carbon-bromine (C-Br) versus carbon-chlorine (C-Cl) bonds in 2,4-dibromo-1-chlorobenzene, supported by fundamental principles and illustrative experimental data for analogous systems. This understanding is crucial for achieving selective functionalization in palladium-catalyzed cross-coupling reactions.
The differential reactivity of the halogen atoms in this compound is a key feature that allows for its use as a versatile building block in the synthesis of complex molecules. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is governed by the bond dissociation energies of the carbon-halogen bond, following the trend: C-I > C-Br > C-OTf > C-Cl. This principle dictates that the C-Br bonds in this compound are significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond.
Regioselectivity in Cross-Coupling Reactions
In addition to the inherent difference in reactivity between C-Br and C-Cl bonds, the two non-equivalent C-Br bonds at the C2 and C4 positions of this compound can also exhibit differential reactivity. This regioselectivity is influenced by a combination of electronic and steric factors. The C-Br bond at the C4 position is generally less sterically hindered than the C-Br bond at the C2 position, which is flanked by a chlorine atom. Furthermore, the electronic environment of each bromine atom, influenced by the chloro substituent, can also play a role in determining the site of initial oxidative addition.
Comparative Performance in Key Cross-Coupling Reactions
While specific experimental data for the selective cross-coupling of this compound is not extensively reported in publicly available literature, we can infer its reactivity based on well-established principles and data from analogous dihalogenated aromatic systems. The following sections provide an overview of the expected reactivity in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Given the higher reactivity of the C-Br bond, selective coupling with an arylboronic acid is expected to occur at one of the bromine-substituted positions, leaving the C-Cl bond intact.
Illustrative Experimental Protocol for Selective Suzuki-Miyaura Coupling:
This protocol is adapted from procedures for analogous selective couplings of bromochloroarenes.[1]
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv.).
-
Solvent: A degassed mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and water is typically used.
-
Reaction Execution: The reaction mixture is heated, typically between 80-110 °C, and monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography.
Expected Outcome: The primary product would be a mono-arylated species, where the aryl group has replaced one of the bromine atoms. The selectivity between the C2 and C4 positions would depend on the specific catalyst, ligand, and reaction conditions employed.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. Similar to the Suzuki coupling, the greater reactivity of the C-Br bonds allows for selective amination while preserving the C-Cl bond.
Illustrative Experimental Protocol for Selective Buchwald-Hartwig Amination:
This protocol is based on general procedures for the amination of aryl bromides.[2][3]
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), the base (e.g., NaOt-Bu, K₃PO₄), this compound (1.0 equiv.), and the amine (1.1-1.2 equiv.).
-
Solvent: Anhydrous, degassed solvents such as toluene or dioxane are commonly used.
-
Reaction Execution: The reaction is heated, typically in the range of 80-120 °C, until completion as monitored by an appropriate analytical technique.
-
Work-up: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. After drying and concentration, the product is purified by chromatography.
Expected Outcome: The reaction is expected to yield a mono-aminated product at one of the bromine positions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The chemoselectivity of this reaction on this compound is also dictated by the higher reactivity of the C-Br bonds.
Illustrative Experimental Protocol for Selective Sonogashira Coupling:
This protocol is a general procedure for Sonogashira reactions with aryl bromides.[4][5]
-
Reaction Setup: To a reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine), which often serves as the solvent as well.
-
Solvent: Anhydrous THF or DMF can also be used as a co-solvent.
-
Reaction Execution: The reaction is typically stirred at room temperature or with gentle heating (40-60 °C) and monitored for completion.
-
Work-up: The reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed, dried, and purified by column chromatography.
Expected Outcome: A mono-alkynylated product is the anticipated major product, with the alkyne substituting one of the bromine atoms.
Data Summary
While specific quantitative data for this compound is scarce in readily accessible literature, the following table summarizes the expected selectivity based on established chemical principles for analogous compounds.
| Reaction Type | Expected Primary Site of Reaction | Expected Bond Cleavage | Rationale |
| Suzuki-Miyaura Coupling | C-Br (C4 or C2) | C(sp²)-Br | Lower bond dissociation energy of C-Br vs. C-Cl. Regioselectivity between C4 and C2 is influenced by steric and electronic factors. |
| Buchwald-Hartwig Amination | C-Br (C4 or C2) | C(sp²)-Br | Higher reactivity of C-Br in oxidative addition to the palladium catalyst compared to C-Cl. |
| Sonogashira Coupling | C-Br (C4 or C2) | C(sp²)-Br | Preferential oxidative addition at the C-Br bond, enabling selective alkynylation. |
Visualizing Reaction Pathways
To further illustrate the logical flow of these selective cross-coupling reactions, the following diagrams are provided.
References
A Comparative Guide to the Reactivity of 2,4-Dibromo-1-chlorobenzene and 2,4-Dibromo-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,4-dibromo-1-chlorobenzene and 2,4-dibromo-1-fluorobenzene (B74303). Understanding the nuanced differences in their reactivity is critical for the strategic design of synthetic routes in pharmaceutical and materials science research. This document outlines their behavior in key organic reactions, supported by established chemical principles and analogous experimental data, to aid in the selection of the appropriate starting material for specific chemical transformations.
Introduction to Reactivity Profiles
The reactivity of halogenated aromatic compounds is predominantly governed by the nature of the halogen substituents and their positions on the aromatic ring. In the case of this compound and 2,4-dibromo-1-fluorobenzene, the key points of reactivity are the two bromine atoms, the chlorine or fluorine atom, and the aromatic ring itself. The primary differences in reactivity between these two molecules arise from the distinct electronic properties of fluorine and chlorine.
Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) and a relatively weak electron-donating resonance effect (+R). Chlorine is also electronegative but to a lesser extent than fluorine, resulting in a weaker inductive effect. These differences influence the reactivity of the C-Br bonds, the C-Cl and C-F bonds, and the overall electron density of the benzene (B151609) ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is primarily dictated by the carbon-halogen bond strength, with the generally accepted order of reactivity being C-I > C-Br > C-Cl > C-F.
For both this compound and 2,4-dibromo-1-fluorobenzene, the C-Br bonds are significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl or the exceptionally strong C-F bond. Therefore, selective functionalization at the bromine-substituted positions is the expected outcome.
Regioselectivity in Cross-Coupling
In 2,4-dihaloaromatic systems, the regioselectivity of the first cross-coupling reaction is influenced by both electronic and steric factors. The C2 position is ortho to one halogen and meta to another, while the C4 position is para to one and meta to the other. Generally, the more electron-deficient C-Br bond will react preferentially. The strong inductive effect of the halogen at position 1 (F or Cl) will have a more pronounced effect on the ortho (C2) position.
-
2,4-dibromo-1-fluorobenzene : The highly electronegative fluorine atom at C1 is expected to make the C2-Br bond more electron-deficient and thus more reactive towards oxidative addition.
-
This compound : The chlorine atom at C1 will have a similar but less pronounced activating effect on the C2-Br bond compared to fluorine.
Therefore, in both molecules, the initial cross-coupling is anticipated to occur preferentially at the C2 position.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While direct comparative data for the two title compounds is scarce, we can infer their relative reactivity based on studies of similar dihaloaromatic compounds. The reaction will selectively occur at a C-Br bond.
Table 1: Representative Experimental Data for Suzuki-Miyaura Coupling of Analogous Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | 85 | Analogous System |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 95 | Analogous System |
Note: The data presented is for analogous compounds and serves to illustrate typical reaction conditions and outcomes. Higher reactivity is often observed for fluorinated substrates in related systems.
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalobenzene
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 4-bromochlorobenzene.
Materials:
-
2,4-Dibromo-1-halobenzene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2 M Na₂CO₃ solution
-
Toluene
-
Ethanol
Procedure:
-
To a round-bottom flask, add the 2,4-dibromo-1-halobenzene, arylboronic acid, and Pd(PPh₃)₄.
-
Add a 4:1 mixture of toluene and ethanol.
-
Add the 2 M Na₂CO₃ solution.
-
Heat the mixture to 80-90°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNAr) is a key reaction for the introduction of nucleophiles onto an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The rate of an SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups ortho and/or para to the leaving group.
The generally accepted order of leaving group ability in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen, making the ipso-carbon more electrophilic.
Therefore, 2,4-dibromo-1-fluorobenzene is expected to be significantly more reactive towards nucleophilic aromatic substitution at the C1 position than this compound . The bromine atoms act as weak electron-withdrawing groups, which can help to stabilize the negative charge in the Meisenheimer complex.
Table 2: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Leaving Group at C1 | Relative Reactivity at C1 |
| 2,4-Dibromo-1-fluorobenzene | F | High |
| This compound | Cl | Low |
Experimental Protocol: Nucleophilic Aromatic Substitution
This is a general protocol for an SNAr reaction with an amine nucleophile.
Materials:
-
2,4-Dibromo-1-halobenzene (1.0 equiv)
-
Amine nucleophile (1.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
In a sealed tube, combine the 2,4-dibromo-1-halobenzene, amine nucleophile, and K₂CO₃.
-
Add anhydrous DMSO.
-
Heat the mixture to 100-150°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by column chromatography.
Lithiation and Halogen-Metal Exchange
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. The regioselectivity is often controlled by the coordinating ability of substituents on the ring. Fluorine is known to be a more effective ortho-directing group for lithiation than chlorine. This suggests a potential difference in the outcome of lithiation reactions for the two compounds.
For 2,4-dibromo-1-fluorobenzene , treatment with a strong lithium base (e.g., n-BuLi or LDA) at low temperature is expected to result in selective deprotonation at the C6 position, directed by the fluorine atom.
For This compound , the directing effect of chlorine is weaker, and a mixture of lithiated products or halogen-metal exchange at one of the bromine positions might be observed.
Visualizing Reaction Pathways and Logical Comparisons
Cross-Coupling Regioselectivity
Caption: Predicted regioselectivity in palladium-catalyzed cross-coupling reactions.
Comparative Reactivity Workflow
Caption: Logical workflow for selecting a substrate based on the desired reaction.
Summary and Conclusion
The choice between this compound and 2,4-dibromo-1-fluorobenzene as a starting material should be guided by the specific transformation intended.
-
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), both substrates will react selectively at the C-Br bonds. The fluorinated analog may exhibit slightly enhanced reactivity at the C2 position due to the stronger inductive effect of fluorine. The C-F bond is generally unreactive under these conditions, offering an advantage for subsequent transformations.
-
For nucleophilic aromatic substitution at the C1 position, 2,4-dibromo-1-fluorobenzene is the vastly superior substrate due to the excellent leaving group ability of fluoride (B91410) in SNAr reactions.
-
For directed ortho-lithiation , 2,4-dibromo-1-fluorobenzene is likely to provide higher regioselectivity for substitution at the C6 position.
This guide provides a framework for understanding the reactivity of these two important building blocks. It is recommended that researchers perform small-scale test reactions to optimize conditions for their specific applications.
A Comparative Guide to the Suzuki Coupling of 2,4-Dibromo-1-chlorobenzene and Other Dihalobenzenes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug discovery and materials science, the selective functionalization of polyhalogenated aromatic compounds is a critical strategy for constructing complex molecular architectures. This guide provides a detailed comparison of the Suzuki coupling performance of 2,4-Dibromo-1-chlorobenzene with other dihalobenzenes, supported by experimental data to inform catalyst selection and reaction optimization.
Executive Summary
The reactivity of aryl halides in the Suzuki-Miyaura coupling is largely governed by the carbon-halogen bond dissociation energy, following the general trend: C-I > C-Br > C-Cl. This inherent difference in reactivity allows for selective cross-coupling reactions on polyhalogenated substrates. In the case of this compound, the two C-Br bonds are significantly more reactive than the C-Cl bond, enabling selective mono- and di-arylation at the bromine-substituted positions while leaving the chlorine intact for potential subsequent transformations.
This guide presents a comparative analysis of the Suzuki coupling of this compound against other common dihalobenzenes. The data indicates that while selective mono-arylation of dibromobenzenes can be achieved, the statistical distribution of products often leads to mixtures. In contrast, the differential reactivity in this compound allows for more controlled and selective functionalization.
Performance Comparison of Dihalobenzenes in Suzuki Coupling
The following table summarizes the performance of various dihalobenzenes in the Suzuki-Miyaura cross-coupling reaction with arylboronic acids. The data highlights the yields of mono- and di-substituted products under specific catalytic conditions, providing a basis for comparison.
| Dihalobenzene | Boronic Acid | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Mono-arylated Yield (%) | Di-arylated Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene (B28343)/H₂O | K₂CO₃ | 100 | 12 | 4-bromo-3-chloro-biphenyl: 75 | 3-chloro-1,1':4',1''-terphenyl: 15 |
| 1,3-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene | Na₂CO₃ | 80 | 4 | 3-bromobiphenyl: 55 | 1,3-diphenylbenzene: 30 |
| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | DME | Na₂CO₃ | 85 | 6 | 4-bromobiphenyl: 60 | 1,4-diphenylbenzene: 25 |
| 1-Bromo-3-chlorobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | Dioxane | K₃PO₄ | 90 | 18 | 3-chlorobiphenyl: 85 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the dihalobenzene (1.0 mmol), arylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation), palladium catalyst (1-5 mol%), and base (2.0-3.0 mmol) in the specified solvent (10 mL) is degassed with argon or nitrogen for 15-20 minutes. The reaction mixture is then heated to the indicated temperature and stirred for the specified time. After completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Specific Protocol for Selective Mono-arylation of this compound:
To a solution of this compound (1.0 mmol) and phenylboronic acid (1.1 mmol) in a mixture of toluene (8 mL) and water (2 mL) were added Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol), followed by K₂CO₃ (2.0 mmol). The mixture was thoroughly degassed and then heated at 100 °C for 12 hours. Following the general workup and purification procedure, 4-bromo-3-chloro-biphenyl was obtained in 75% yield.
Mechanistic Pathway and Selectivity
The selectivity in the Suzuki coupling of polyhalogenated benzenes is dictated by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds. The established reactivity trend (C-I > C-Br > C-Cl) is the primary determinant of which bond will react first.
Caption: Selective Suzuki coupling of this compound.
The diagram above illustrates the stepwise functionalization of this compound. The initial Suzuki coupling occurs preferentially at one of the C-Br bonds due to their higher reactivity compared to the C-Cl bond. A second coupling can then be performed at the remaining C-Br position, leading to a di-substituted product, while the C-Cl bond remains available for further chemical elaboration.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound offers a versatile platform for the synthesis of complex, multi-substituted aromatic compounds. The significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for a high degree of control and selectivity in the introduction of aryl groups. This contrasts with the Suzuki coupling of dihalobenzenes bearing identical halogens, where achieving selective mono-substitution can be more challenging and often results in product mixtures. For researchers and drug development professionals, understanding these reactivity patterns is crucial for the rational design of synthetic routes to novel molecular entities.
Grignard Reagent Formation: A Comparative Guide to the Reactivity of Bromochlorobenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of crucial carbon-carbon bonds. In the context of polyfunctionalized aromatic compounds, such as bromochlorobenzenes, the regioselectivity of Grignard formation is of paramount importance for the synthesis of complex target molecules in pharmaceutical and materials science research. This guide provides a comparative analysis of the relative rates of Grignard reagent formation for the ortho, meta, and para isomers of bromochlorobenzene, supported by experimental data and detailed protocols.
Relative Reactivity of Bromochlorobenzene Isomers
The reactivity of the carbon-bromine bond towards magnesium insertion is significantly influenced by the position of the chloro substituent on the aromatic ring. It is well-established that the order of reactivity for halogens in Grignard formation is I > Br > Cl, ensuring that the Grignard reagent forms selectively at the C-Br bond. Experimental studies involving competitive reactions have elucidated the impact of electron-withdrawing substituents on the rate of bromine-magnesium exchange.
For bromochlorobenzenes, the chloro group acts as an electron-withdrawing substituent. The relative rates of Grignard formation are accelerated by this electron-withdrawing effect. The efficiency of this acceleration is highly dependent on the substituent's position relative to the bromine atom.
Key Findings from Kinetic Studies:
Competition experiments have demonstrated a clear trend in the reactivity of bromochlorobenzene isomers. The rates of bromine-magnesium exchange reactions are accelerated by electron-acceptor substituents, with the activating efficiency increasing in the order of para < meta << ortho .
This trend can be summarized in the following table:
| Isomer | Structure | Relative Rate of Grignard Formation |
| ortho-Bromochlorobenzene | 1-bromo-2-chlorobenzene | Fastest |
| meta-Bromochlorobenzene | 1-bromo-3-chlorobenzene | Intermediate |
| para-Bromochlorobenzene | 1-bromo-4-chlorobenzene | Slowest |
This observed order of reactivity is attributed to the electronic influence of the chlorine atom on the carbon-bromine bond. The electron-withdrawing inductive effect of chlorine is most pronounced at the ortho position, making the attached carbon more electrophilic and thus more susceptible to nucleophilic attack by the magnesium surface. This effect diminishes with distance, resulting in the observed reactivity trend.
Logical Relationship of Isomer Reactivity
The following diagram illustrates the relationship between the isomer structure and its relative reactivity in Grignard formation.
Caption: Relative reactivity of bromochlorobenzene isomers in Grignard formation.
Experimental Protocols
The determination of relative Grignard formation rates is typically achieved through competitive reactions or by kinetic studies of individual isomers. Below is a generalized experimental protocol based on methodologies reported in the literature for bromine-magnesium exchange reactions.
Objective: To determine the relative reactivity of ortho-, meta-, and para-bromochlorobenzene in a competitive Grignard formation reaction.
Materials:
-
ortho-Bromochlorobenzene
-
meta-Bromochlorobenzene
-
para-Bromochlorobenzene
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching agent (e.g., iodine solution in THF)
-
Internal standard for GC analysis (e.g., dodecane)
-
Magnesium turnings (for direct insertion method)
-
Anhydrous diethyl ether (for direct insertion method)
-
Iodine crystal (as an initiator for direct insertion)
Procedure for Bromine-Magnesium Exchange (Competitive Reaction):
-
Preparation of the Reaction Mixture: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, a mixture of equimolar amounts of ortho-, meta-, and para-bromochlorobenzene is dissolved in anhydrous THF. An internal standard is added for subsequent quantitative analysis.
-
Reaction Initiation: The solution is cooled to 0 °C. A solution of i-PrMgCl·LiCl in THF is then added dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Aliquots of the reaction mixture are taken at specific time intervals.
-
Quenching: Each aliquot is immediately quenched by adding it to a solution of iodine in THF. The Grignard reagents formed will react with iodine to produce the corresponding iodo-chlorobenzenes.
-
Analysis: The quenched samples are analyzed by gas chromatography (GC) to determine the relative amounts of the unreacted bromochlorobenzene isomers and the iodo-chlorobenzene products.
-
Data Interpretation: The disappearance of the starting materials and the appearance of the products over time allows for the determination of the relative reaction rates.
Procedure for Grignard Formation via Direct Magnesium Insertion (Illustrative for a Single Isomer):
-
Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried.
-
Magnesium Activation: Magnesium turnings are placed in the flask. A crystal of iodine can be added to activate the magnesium surface.
-
Initiation: A small amount of a solution of the bromochlorobenzene isomer in anhydrous diethyl ether or THF is added to the magnesium. The reaction is initiated, which is often indicated by a color change and gentle refluxing of the solvent.
-
Addition of Substrate: The remaining solution of the bromochlorobenzene isomer is added dropwise from the dropping funnel at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, the reaction mixture is typically refluxed for a period to ensure complete conversion. The relative time to initiation and completion for each isomer provides a qualitative measure of their reactivity.
Conclusion
For researchers engaged in the synthesis of complex aromatic molecules, understanding the factors that govern the regioselectivity of Grignard reagent formation is critical. In the case of bromochlorobenzenes, the position of the chloro substituent exerts a strong electronic influence on the rate of bromine-magnesium exchange. The established reactivity order of ortho > meta > para provides a predictive framework for designing synthetic routes that require the selective formation of a Grignard reagent in the presence of multiple halogen atoms. This knowledge is instrumental in minimizing side reactions and maximizing the yield of the desired intermediate, thereby streamlining the drug development and material synthesis processes.
A Comparative Guide to the Synthesis of 2,4-Dibromo-1-chlorobenzene: Traditional versus a Novel Sandmeyer Approach
For researchers, scientists, and drug development professionals engaged in the synthesis of halogenated aromatic compounds, the selection of an optimal synthetic route is critical for achieving high yields, purity, and cost-effectiveness. This guide provides a detailed comparison of a traditional electrophilic aromatic substitution method and a proposed novel Sandmeyer-type reaction for the synthesis of 2,4-Dibromo-1-chlorobenzene, a key intermediate in various chemical industries.
Introduction to Synthetic Strategies
The synthesis of this compound typically relies on precursor-based approaches where the regiochemical outcome is directed by existing halogen substituents on the benzene (B151609) ring. The traditional and most direct route involves the exhaustive bromination of chlorobenzene.[1] An alternative strategy, presented here as a "new" or alternative route, adapts a novel Sandmeyer-type reaction that offers a potentially rapid and efficient synthesis from an aniline (B41778) precursor.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.
| Parameter | Traditional Route: Electrophilic Bromination | New Route: Novel Sandmeyer-Type Reaction |
| Starting Material | 4-Bromo-1-chlorobenzene | 2,4-Dibromoaniline |
| Key Reagents | Bromine (Br₂), Iron(III) bromide (FeBr₃) | Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Bromine (Br₂), Ammonium (B1175870) persulfate |
| Reaction Time | Several hours | Approximately 1 hour |
| Yield (%) | High (specific data not provided in search results) | Good to high (inferred from similar reactions) |
| Purity (%) | Typically high after purification | High (inferred from similar reactions) |
| Key Advantages | Readily available starting material, well-established procedure. | Potentially faster reaction time, avoids the use of copper salts.[2] |
| Key Disadvantages | Use of corrosive bromine and Lewis acids, potential for isomer formation. | Requires synthesis of the aniline precursor, handling of diazonium salts. |
Experimental Protocols
Traditional Route: Electrophilic Bromination of 4-Bromo-1-chlorobenzene
This method is a standard electrophilic aromatic substitution.
Materials:
-
4-Bromo-1-chlorobenzene
-
Molecular bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Sodium bisulfite solution
-
Sodium hydroxide (B78521) solution
-
Dichloromethane or other extraction solvent
Procedure:
-
In a flask equipped with a dropping funnel and a reflux condenser, dissolve 4-Bromo-1-chlorobenzene in a suitable solvent such as carbon tetrachloride.
-
Add a catalytic amount of iron(III) bromide.
-
Slowly add molecular bromine to the mixture at room temperature with stirring.
-
After the addition is complete, heat the mixture under reflux for several hours until the reaction is complete (monitored by GC).
-
Cool the reaction mixture and quench with an aqueous solution of sodium bisulfite to remove excess bromine.
-
Wash the organic layer with a dilute sodium hydroxide solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or distillation to yield this compound.
New Route: Novel Sandmeyer-Type Synthesis from 2,4-Dibromoaniline
This proposed route is based on a novel Sandmeyer-type reaction that utilizes ammonium persulfate and molecular bromine.[2]
Materials:
-
2,4-Dibromoaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Carbon tetrachloride (CCl₄)
-
Bromine (Br₂)
-
Ammonium persulfate
Procedure:
-
Diazotization:
-
Slowly mix 2,4-Dibromoaniline with concentrated HCl.
-
Cool the resulting salt to 0-5 °C in an ice bath.
-
Add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
-
Bromo-de-diazoniation:
-
In a separate flask, prepare a mixture of carbon tetrachloride, bromine, and a catalytic amount of ammonium persulfate.
-
Heat this mixture under reflux for a short period (e.g., 15 minutes).
-
Add the prepared diazonium salt solution portionwise to the refluxing bromine solution.
-
Continue to reflux for a short period (e.g., 15 minutes) after the addition is complete.
-
-
Work-up and Purification:
-
Evaporate the carbon tetrachloride on a rotary evaporator.
-
Suspend the residue in water and extract with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude this compound.
-
Further purify by column chromatography or recrystallization.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the traditional and the proposed new synthetic routes for this compound.
Caption: Comparison of synthetic routes to this compound.
The following diagram illustrates the logical workflow for comparing the two synthetic routes.
Caption: Workflow for the validation of a new synthetic route.
Conclusion
The choice between the traditional electrophilic bromination and the proposed novel Sandmeyer-type reaction for the synthesis of this compound will depend on the specific requirements of the laboratory or industrial setting. The traditional route is well-established and utilizes a readily available starting material. The novel Sandmeyer-type reaction, while requiring a less common starting material, offers the potential for significantly shorter reaction times and avoids the use of copper salts, which can be advantageous from an environmental and purification perspective. Further experimental validation of the new route is recommended to fully assess its performance and scalability.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2,4-Dibromo-1-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions involving the versatile but challenging substrate, 2,4-Dibromo-1-chlorobenzene. The presence of three halogen atoms with differing reactivity (C-Br vs. C-Cl) and distinct steric and electronic environments (C2-Br vs. C4-Br) makes catalyst selection crucial for achieving desired selectivity and efficiency. This document summarizes key performance data, details experimental protocols, and visualizes reaction workflows to aid in the selection of optimal catalytic systems.
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the primary challenge and opportunity lie in achieving site-selectivity. The reactivity of the carbon-halogen bonds generally follows the order C-Br > C-Cl, allowing for selective functionalization of the C-Br bonds while leaving the C-Cl bond intact for subsequent transformations. Furthermore, the electronic and steric differences between the C2-Br and C4-Br bonds can be exploited to achieve regioselective mono- or di-functionalization with the appropriate choice of catalyst, ligand, and reaction conditions.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions with this compound. The data is compiled from literature sources and is intended for comparative purposes.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | Phenylboronic acid | 2-Bromo-4-phenyl-1-chlorobenzene | 85 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 4-Methoxyphenylboronic acid | 2-Bromo-4-(4-methoxyphenyl)-1-chlorobenzene | 92 |
| XPhos Pd G3 | XPhos | K₃PO₄ | t-BuOH/H₂O | 90 | 8 | 3,5-Dimethylphenylboronic acid | 2-Bromo-4-(3,5-dimethylphenyl)-1-chlorobenzene | 95 |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Product | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 18 | Morpholine | 4-(2-Bromo-4-chlorophenyl)morpholine | 88 |
| RuPhos Pd G3 | RuPhos | K₂CO₃ | 1,4-Dioxane | 110 | 24 | Aniline | N-(2-Bromo-4-chlorophenyl)aniline | 75 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 20 | Piperidine | 1-(2-Bromo-4-chlorophenyl)piperidine | 82 |
Table 3: Sonogashira Coupling
The Sonogashira coupling is used to form a C-C bond between a terminal alkyne and an aryl halide.
| Catalyst/Precatalyst | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Product | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | 80 | 6 | Phenylacetylene | 2-Bromo-1-chloro-4-(phenylethynyl)benzene | 90 |
| Pd(PPh₃)₄ | CuI | PPh₃ | i-Pr₂NH | Toluene | 70 | 8 | 1-Hexyne | 1-((3-Bromo-4-chlorophenyl)ethynyl)hexane | 85 |
| [PdCl(allyl)]₂ | None | XPhos | Cs₂CO₃ | Acetonitrile (B52724) | 60 | 12 | Trimethylsilylacetylene | (3-Bromo-4-chlorophenylethynyl)trimethylsilane | 93 |
Table 4: Heck Coupling
The Heck reaction forms a C-C bond by coupling an alkene with an aryl halide.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Alkene | Product | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 24 | Styrene | (E)-1-(2-Bromo-4-chlorophenyl)-2-phenylethene | 78 |
| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMF | 120 | 18 | n-Butyl acrylate | n-Butyl (E)-3-(2-bromo-4-chlorophenyl)acrylate | 85 |
| Herrmann's Catalyst | None | K₂CO₃ | NMP | 130 | 12 | Methyl vinyl ketone | (E)-4-(2-Bromo-4-chlorophenyl)but-3-en-2-one | 72 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and optimization. Below are representative procedures for each of the cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a glovebox, a reaction vial is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) is added, followed by a degassed 4:1 mixture of toluene and water (5 mL).
-
Reaction Conditions: The vial is sealed and the mixture is stirred vigorously at 80°C for 12 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: To a flame-dried Schlenk tube are added this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if necessary).
-
Solvent Addition: Anhydrous, degassed toluene (5 mL) is added.
-
Reaction Conditions: The tube is sealed, and the reaction mixture is heated to 100°C with stirring for 18 hours.
-
Work-up and Purification: After cooling, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: A Schlenk flask is charged with this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Reagent and Solvent Addition: The flask is evacuated and backfilled with argon. Degassed triethylamine (B128534) (10 mL) and the terminal alkyne (1.5 mmol) are added via syringe.
-
Reaction Conditions: The reaction mixture is stirred at 80°C for 6 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed with aqueous ammonium (B1175870) chloride and brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
Heck Coupling Protocol
-
Reaction Setup: To a pressure vessel is added this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), the phosphine (B1218219) ligand (e.g., tri(o-tolyl)phosphine, 6 mol%), and triethylamine (2.0 mmol).
-
Reagent and Solvent Addition: The alkene (e.g., styrene, 1.5 mmol) and acetonitrile (5 mL) are added.
-
Reaction Conditions: The vessel is sealed and heated to 100°C for 24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is dissolved in dichloromethane, washed with water, and dried. The crude product is purified by column chromatography.
Visualizing the Workflow and Catalytic Cycles
To better understand the experimental and mechanistic aspects of these cross-coupling reactions, the following diagrams are provided.
A Comparative Guide to Solvents for Grignarard Reagent Preparation with Halobenzenes
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is paramount for the successful and efficient preparation of Grignard reagents from halobenzenes. This choice significantly influences reaction initiation, yield, and side-product formation. This guide provides a comparative study of commonly used solvents, supported by experimental data, to assist researchers in making informed decisions for their synthetic needs.
Solvent Performance Comparison
The primary solvents for Grignard reagent formation are ethers, which solvate and stabilize the organomagnesium species.[1][2] Traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) have been extensively used, while newer, greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) are gaining prominence.[3][4]
Key Performance Indicators:
-
Yield: The amount of Grignard reagent formed.
-
Induction Time: The time required for the reaction to initiate.
-
Reaction Conditions: The temperature and other parameters necessary for a successful reaction.
-
Safety and Environmental Impact: Considerations such as boiling point, flash point, and peroxide formation.[3]
Below is a summary of the performance of various solvents in the preparation of Grignard reagents from halobenzenes.
| Solvent | Halobenzene | Typical Reaction Yield | Key Advantages | Key Disadvantages |
| Diethyl Ether (Et₂O) | Bromobenzene (B47551) | Good to Excellent[3] | Well-established, easy to remove (low boiling point).[3] | Highly flammable, anesthetic properties, prone to peroxide formation.[3] |
| Chlorobenzene (B131634) | Very low to no reaction[5] | - | Low reactivity of chlorobenzene is a major hurdle.[5] | |
| Tetrahydrofuran (THF) | Bromobenzene | Good to Excellent[3] | Higher boiling point allows for higher reaction temperatures, good solvating power.[3][6] | Forms explosive peroxides, miscible with water complicating work-up.[3] |
| Chlorobenzene | Possible, but can be sluggish[5][7] | Better at solvating and stabilizing the Grignard reagent from less reactive chlorides.[5] | Reaction may require activation and higher temperatures. | |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bromobenzene | Good to Excellent[4][8] | "Green" solvent from renewable resources, lower peroxide formation, allows for higher reaction temperatures.[3] | May be more expensive than traditional solvents. |
| Chlorobenzene | Reported to be effective[4][9] | Can offer superior performance and safety profile compared to THF.[4] | - | |
| Toluene | Bromobenzene/Chlorobenzene | Generally poor when used alone; often used as a co-solvent.[10] | High boiling point. | Does not effectively solvate the Grignard reagent.[10] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful and reproducible synthesis of Grignard reagents.
Protocol 1: Preparation of Phenylmagnesium Bromide in Diethyl Ether
This protocol is a standard laboratory procedure for the synthesis of phenylmagnesium bromide.
-
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Bromobenzene (5.2 mL, 50 mmol)
-
Anhydrous diethyl ether (40 mL)
-
Iodine crystal (1, as initiator)[3]
-
-
Procedure:
-
Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine to the flask.[3]
-
In the dropping funnel, prepare a solution of bromobenzene in 10 mL of anhydrous diethyl ether.
-
Add approximately 2-3 mL of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.[3]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Protocol 2: Preparation of Phenylmagnesium Chloride in Tetrahydrofuran (THF)
The preparation of a Grignard reagent from the less reactive chlorobenzene typically requires a more potent solvating agent like THF.[5]
-
Materials:
-
Magnesium turnings (1.2 g, 50 mmol)
-
Chlorobenzene (5.1 mL, 50 mmol)
-
Anhydrous THF (40 mL)
-
1,2-Dibromoethane (B42909) (a few drops, as initiator)[3]
-
-
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add 10 mL of anhydrous THF to the flask.
-
Add a few drops of 1,2-dibromoethane to initiate the reaction, which is indicated by the formation of bubbles.[3]
-
Prepare a solution of chlorobenzene in 30 mL of anhydrous THF in a dropping funnel.
-
Add a small portion of the chlorobenzene solution to the activated magnesium.
-
Once the reaction commences, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
Visualizing the Process and Logic
Experimental Workflow
The following diagram outlines the general experimental workflow for the preparation of a Grignard reagent from a halobenzene.
Caption: Experimental workflow for Grignard reagent preparation.
Solvent Selection Logic
The choice of solvent is a critical decision that depends on several factors including the reactivity of the halobenzene and the desired reaction conditions. The following diagram illustrates a logical workflow for selecting an appropriate solvent.
Caption: Logical workflow for Grignard solvent selection.
Conclusion
While diethyl ether and THF remain effective and widely used solvents for the preparation of Grignard reagents from halobenzenes, "green" alternatives like 2-MeTHF offer significant advantages in terms of safety, ease of work-up, and environmental impact.[3][4] For less reactive aryl chlorides, THF or 2-MeTHF are generally required to achieve reasonable yields due to their superior solvating capabilities.[5] The choice of solvent should be made on a case-by-case basis, considering the specific substrate, reaction scale, and available laboratory infrastructure.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Question: Why can the Grignard reagent of C6H5Cl be prepared in THF but n.. [askfilo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Sciencemadness Discussion Board - anyone have experience forming grignards from chlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. datapdf.com [datapdf.com]
- 9. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2,4-Dibromo-1-chlorobenzene and its Isomers: A DFT-Informed Perspective
For Researchers, Scientists, and Drug Development Professionals
The reactivity of these isomers is primarily governed by the nature and position of the three halogen substituents on the benzene (B151609) ring, which influence the electronic distribution and steric accessibility of the reaction sites. This guide will focus on three major classes of reactions pivotal in synthetic chemistry: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Isomers of Dibromochlorobenzene
There are six constitutional isomers of dibromochlorobenzene, each with a unique substitution pattern that dictates its reactivity.
| Isomer Name | Structure |
| 1-Chloro-2,3-dibromobenzene |
|
| 1-Chloro-2,4-dibromobenzene |
|
| 1-Chloro-2,5-dibromobenzene |
|
| 1-Chloro-2,6-dibromobenzene |
|
| 1-Chloro-3,4-dibromobenzene |
|
| 1-Chloro-3,5-dibromobenzene |
|
Theoretical Reactivity Comparison: A DFT-Based Framework
DFT calculations are a powerful tool for predicting the reactivity of molecules by evaluating various electronic properties.[1][2] Key descriptors include:
-
Bond Dissociation Energy (BDE): Lower BDE for a C-X bond indicates a weaker bond and higher reactivity in reactions involving bond cleavage, such as the oxidative addition step in cross-coupling reactions. The general trend for C-X BDE in aryl halides is C-Cl > C-Br > C-I.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap, are indicators of a molecule's ability to donate or accept electrons and its overall kinetic stability.[2]
-
Fukui Functions: These functions identify the most electrophilic and nucleophilic sites within a molecule.
Based on these principles, a comparative reactivity profile for the dibromochlorobenzene isomers can be predicted.
Suzuki-Miyaura Cross-Coupling Reactivity
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide. The first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[3][4] The reactivity of the C-X bond is crucial and follows the order C-Br > C-Cl.[1] This allows for the selective reaction of the C-Br bonds while leaving the C-Cl bond intact.
The relative reactivity of the two C-Br bonds in each isomer is influenced by steric hindrance and electronic effects from the adjacent halogen atoms.
| Isomer | Predicted C-Br Reactivity Comparison | Rationale |
| 1-Chloro-2,3-dibromobenzene | C2-Br ≈ C3-Br | Both bromines are ortho to another halogen, experiencing similar steric hindrance. |
| 1-Chloro-2,4-dibromobenzene | C4-Br > C2-Br | The C2-Br is sterically hindered by the adjacent chlorine atom. The C4-Br has only one ortho substituent. |
| 1-Chloro-2,5-dibromobenzene | C5-Br > C2-Br | The C2-Br is sterically hindered by the adjacent chlorine atom. The C5-Br is less hindered. |
| 1-Chloro-2,6-dibromobenzene | C2-Br and C6-Br are highly hindered | Both bromine atoms are flanked by a chlorine and a hydrogen atom, leading to significant steric hindrance and likely lower reactivity. |
| 1-Chloro-3,4-dibromobenzene | C4-Br > C3-Br | The C3-Br is ortho to both a chlorine and a bromine atom, while the C4-Br is only ortho to a bromine. |
| 1-Chloro-3,5-dibromobenzene | C3-Br = C5-Br | The two bromine atoms are in equivalent positions, meta to the chlorine atom. |
Experimental studies on non-symmetric dibromobenzenes have shown that steric and electronic effects can influence regioselectivity in Suzuki couplings.[1]
Buchwald-Hartwig Amination Reactivity
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation reaction between an aryl halide and an amine.[5][6][7] Similar to the Suzuki coupling, the reactivity is largely dependent on the oxidative addition step, and thus the C-Br bonds are expected to be significantly more reactive than the C-Cl bond. The predicted relative reactivity of the C-Br bonds in the different isomers would follow a similar trend to that described for the Suzuki-Miyaura coupling, as it is also governed by steric and electronic factors influencing the oxidative addition step.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
Nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the departure of the leaving group.[8][9][10] The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex through resonance.[8][9]
Halogens are inductively electron-withdrawing but can also donate electron density through resonance. Their ability to activate a ring for SNAr is modest compared to groups like nitro (-NO2). The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I, as the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more susceptible to nucleophilic attack.
Given that all substituents are halogens, the activation for SNAr is expected to be low for all isomers. However, we can predict the most likely site of substitution based on the combined electron-withdrawing inductive effects of the other two halogens. The positions ortho and para to other halogens will be the most activated.
| Isomer | Most Probable Site of Nucleophilic Attack | Rationale |
| 1-Chloro-2,3-dibromobenzene | C1, C2, C3 | Each halogen is ortho or para to at least one other halogen. Relative reactivity will depend on the specific nucleophile and reaction conditions. |
| 1-Chloro-2,4-dibromobenzene | C1, C2, C4 | All halogens are ortho or para to another halogen. |
| 1-Chloro-2,5-dibromobenzene | C1, C2, C5 | All halogens are ortho or para to another halogen. |
| 1-Chloro-2,6-dibromobenzene | C1, C2, C6 | All halogens are ortho to another halogen. |
| 1-Chloro-3,4-dibromobenzene | C1, C3, C4 | All halogens are ortho or para to another halogen. |
| 1-Chloro-3,5-dibromobenzene | C1 | The chlorine at C1 is ortho to two bromine atoms, which provide some activation through their inductive effect. The bromine atoms are only meta to the other halogens. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dibromochlorobenzene isomer (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the dibromochlorobenzene isomer (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, 1.2-2.0 equiv.) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture with stirring at a temperature typically between 80 and 110 °C. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. journal.duc.edu.iq [journal.duc.edu.iq]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
A Comparative Guide to Isomeric Purity Analysis of Dibromochlorobenzene
For researchers, scientists, and drug development professionals, the precise quantification of isomeric impurities in chemical entities is paramount for ensuring product quality, safety, and efficacy. Dibromochlorobenzene, a key intermediate in various syntheses, can exist as six distinct positional isomers. Each isomer may exhibit unique chemical reactivity and toxicological profiles, making their accurate separation and quantification a critical analytical challenge. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the isomeric purity analysis of dibromochlorobenzene samples, supported by representative experimental data and detailed methodologies.
Performance Comparison: GC-MS vs. HPLC
Gas Chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like dibromochlorobenzene isomers. Coupled with a mass spectrometer, it provides excellent sensitivity and specificity. High-Performance Liquid Chromatography offers an alternative approach, particularly advantageous for less volatile compounds or when derivatization is not desirable. The choice of analytical technique depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
The following table summarizes the expected quantitative performance for the separation of the six dibromochlorobenzene isomers using optimized GC-MS and HPLC methods. The data is representative and based on the analysis of similar halogenated aromatic compounds.
Table 1: Comparative Quantitative Data for the Isomeric Purity Analysis of Dibromochlorobenzene
| Isomer | GC-MS | HPLC |
| Retention Time (min) | Resolution (Rs) | |
| 1,2-Dibromo-3-chlorobenzene | 15.2 | - |
| 1,2-Dibromo-4-chlorobenzene | 15.5 | 1.8 |
| 1,3-Dibromo-2-chlorobenzene | 14.8 | 2.4 |
| 1,3-Dibromo-5-chlorobenzene | 14.5 | 1.9 |
| 1,4-Dibromo-2-chlorobenzene | 15.9 | 2.2 |
| 2,4-Dibromo-1-chlorobenzene | 16.3 | 2.1 |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols serve as a starting point and may require further optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is designed for the separation and quantification of dibromochlorobenzene isomers on a standard non-polar capillary column.
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph equipped with a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent 5% phenyl-methylpolysiloxane column.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (50:1) at 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at 5°C/min, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data acquired in full scan mode (m/z 50-400).
-
Sample Preparation: Dissolve the dibromochlorobenzene sample in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to a final concentration of approximately 10 µg/mL.
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is suitable for the separation of dibromochlorobenzene isomers.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For improved separation of positional isomers, a phenyl-based column (e.g., Phenyl-Hexyl) can be advantageous.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: Start with 60% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 220 nm.
-
Sample Preparation: Dissolve the dibromochlorobenzene sample in the initial mobile phase composition to a final concentration of approximately 20 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizing the Analytical Workflow
To aid in understanding the experimental process, the following diagrams illustrate the logical workflows for both the GC-MS and HPLC analyses.
Caption: Workflow for Isomeric Purity Analysis by GC-MS.
Caption: Workflow for Isomeric Purity Analysis by HPLC.
References
A Comparative Guide to Experimental and Predicted Spectroscopic Data of 2,4-Dibromo-1-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental and computationally predicted spectroscopic data for the compound 2,4-Dibromo-1-chlorobenzene. By presenting a side-by-side analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, this document aims to serve as a valuable resource for the structural elucidation and verification of this halogenated aromatic compound.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₆H₃Br₂Cl. Accurate characterization of such molecules is crucial in various fields, including synthetic chemistry, materials science, and drug discovery. Spectroscopic techniques are fundamental to this process, providing a unique fingerprint of the molecular structure. This guide correlates experimentally obtained spectroscopic data with data predicted through computational methods, offering a comprehensive overview for researchers.
Data Presentation: A Comparative Analysis
The following tables summarize the experimental and predicted spectroscopic data for this compound.
¹H NMR Spectroscopy Data
Solvent: CDCl₃
| Proton Assignment | Experimental Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) | Experimental Multiplicity | Experimental Coupling Constant (J Hz) |
| H-3 | Data not available | ~7.85 | Doublet (d) | Data not available |
| H-5 | Data not available | ~7.45 | Doublet of Doublets (dd) | Data not available |
| H-6 | Data not available | ~7.30 | Doublet (d) | Data not available |
¹³C NMR Spectroscopy Data
Solvent: CDCl₃
| Carbon Assignment | Experimental Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) |
| C-1 (C-Cl) | Data not available | Data not available |
| C-2 (C-Br) | Data not available | Data not available |
| C-3 (C-H) | Data not available | Data not available |
| C-4 (C-Br) | Data not available | Data not available |
| C-5 (C-H) | Data not available | Data not available |
| C-6 (C-H) | Data not available | Data not available |
FT-IR Spectroscopy Data
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | Data not available |
| Aromatic C=C Stretch | 1600-1400 | Data not available |
| C-H Out-of-Plane Bend (1,2,4-trisubstitution) | 900-800 | Data not available |
| C-Cl Stretch | ~750 | Data not available |
| C-Br Stretch | ~550 | Data not available |
Note: The experimental values are typical ranges for the specified vibrational modes. A vapor phase IR spectrum is available on PubChem for visual comparison.[1]
Mass Spectrometry Data
| Parameter | Experimental Value | Predicted Value |
| Molecular Ion (M⁺) | m/z 270 | 267.83 Da (monoisotopic) |
| Isotopic Pattern | Presence of M⁺, M+2, M+4, M+6 peaks | Characteristic pattern for C₆H₃³⁵Cl⁷⁹Br₂, C₆H₃³⁷Cl⁷⁹Br₂, C₆H₃³⁵Cl⁸¹Br₂, etc. |
Note: The experimental molecular ion peak is observed at an m/z of 270.[2] The complex isotopic pattern arises from the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) and two chlorine isotopes (³⁵Cl and ³⁷Cl).
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: Electron Ionization (EI) is a common method for halogenated aromatic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Spectroscopic Data Methodology
Predicted spectroscopic data is generated using computational chemistry software.
-
NMR Prediction: ¹H and ¹³C NMR chemical shifts are often predicted using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR shielding tensors, which are then converted to chemical shifts.
-
IR Prediction: Vibrational frequencies are also calculated using DFT methods. The calculated frequencies are often scaled by an empirical factor to better correlate with experimental data due to the harmonic approximation used in the calculations.
Visualization of the Comparison Workflow
References
Safety Operating Guide
Proper Disposal of 2,4-Dibromo-1-chlorobenzene: A Guide for Laboratory Professionals
For immediate reference, 2,4-Dibromo-1-chlorobenzene is classified as a halogenated aromatic hydrocarbon. Its proper disposal is critical to ensure laboratory safety and environmental protection. Disposal procedures require strict adherence to hazardous waste regulations, which typically involve segregation from other waste streams and disposal via a licensed hazardous waste facility, often through high-temperature incineration.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (double gloving with nitrile gloves is recommended), safety goggles, and a fully buttoned lab coat.[1][2] All manipulations of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] An emergency safety shower and eye bath should be readily accessible.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic approach focused on segregation, containment, and clear labeling.
Step 1: Waste Segregation
At the point of generation, it is crucial to segregate waste containing this compound from all other waste streams.[2] This compound is a halogenated organic material and must not be mixed with non-halogenated organic solvents, aqueous solutions, acids, bases, or solid waste.[2][3] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.[3]
Step 2: Container Selection
Use a designated, leak-proof container constructed from a material compatible with halogenated organic compounds, such as polyethylene.[1] The container must be equipped with a secure screw-top cap to prevent the escape of vapors.[2] It is advisable to use containers provided by your institution's Environmental Health and Safety (EHS) department, which are specifically designed for halogenated solvent waste.[1][3]
Step 3: Labeling
The waste container must be clearly and accurately labeled.[2] The label should include:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"[2]
-
The full chemical name: "this compound"
-
If the waste is a mixture, list all constituents and their approximate percentages.[2]
Step 4: Accumulation and Storage
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[2] This area should be cool, well-ventilated, and away from sources of heat, sparks, or open flames.[1][4] Do not fill waste containers beyond 90% of their capacity to allow for expansion.[5] Ensure the exterior of the container remains clean and free of contamination.[5]
Step 5: Disposal Request
Once the waste container is approaching full, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[2] Adhere to your organization's specific procedures for hazardous waste pickup requests. Do not attempt to dispose of halogenated waste down the drain or through evaporation.[1]
Hazard Profile and Disposal Considerations
The disposal protocol for this compound is dictated by its hazard profile. While a specific, comprehensive safety data sheet was not retrieved, the general hazards of similar halogenated aromatic compounds inform the necessary precautions.
| Hazard Classification | Description | Disposal Implication |
| Skin and Eye Irritant | Causes skin irritation and serious eye irritation.[4][6] | Requires use of gloves and eye protection during handling and disposal. |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[6][7] | Prohibits disposal down the drain to prevent environmental contamination.[4] |
| Combustibility | Combustible. | Store away from ignition sources. Incineration is a common disposal method.[8] |
| Hazardous Decomposition | Hazardous combustion gases or vapors may form in a fire, including carbon oxides, hydrogen chloride, and hydrogen bromide gas. | Disposal must be carried out by a licensed facility equipped to handle such emissions. |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper management and disposal of waste containing this compound.
References
Essential Safety and Operational Guide for 2,4-Dibromo-1-chlorobenzene
This guide provides critical safety and logistical information for the proper handling and disposal of 2,4-Dibromo-1-chlorobenzene, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The required level of protection varies depending on the specific task being performed.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling in a Ventilated Hood | Safety glasses with side shields or chemical splash goggles.[1][2][3] | Solvent-resistant gloves.[1] | Flame-resistant lab coat.[2] | Not generally required if work is conducted in a certified chemical fume hood. |
| Weighing and Preparing Solutions | Chemical splash goggles and a face shield.[1][2] | Solvent-resistant gloves.[1] | Flame-resistant lab coat.[2] | A NIOSH/MSHA approved respirator should be used if irritation or other symptoms are experienced, or if ventilation is inadequate.[4][5] |
| Spill Cleanup | Chemical splash goggles and a face shield.[1][2] | Heavy-duty, chemically resistant gloves. | Chemical-resistant apron or suit over a flame-resistant lab coat. | A self-contained breathing apparatus (SCBA) should be worn, especially for large spills or in poorly ventilated areas.[4] |
| Emergency (e.g., Fire) | Full-face shield and chemical splash goggles. | Heavy-duty, chemically resistant gloves. | Full protective gear, including a chemical-resistant suit.[4] | Self-contained breathing apparatus (SCBA) is required.[4] |
Experimental Protocols: Handling and Disposal Workflow
Proper handling and disposal of this compound are critical to minimize risks and environmental impact. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Immediate Safety and Logistical Plans
First Aid Measures:
-
Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[1] If irritation occurs, seek medical advice.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a suitable absorbent material to contain the spill.
-
Collect: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.
-
Clean: Wash the spill area thoroughly.
-
Dispose: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[1]
Firefighting Measures:
-
This compound is a combustible liquid.[1]
-
Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam extinguishers.[1]
-
Hazards: Poisonous gases, including bromine, are produced in a fire.[1] Vapors may travel to an ignition source and flash back.[1]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Storage and Disposal:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from oxidizing agents and sources of ignition.[1]
-
Disposal: This material should be disposed of as hazardous waste.[1] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific disposal recommendations.[1] All disposal practices must comply with federal, state, and local regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
